2-Isobutyl-4-methyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVLTWPJDBXATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864836 | |
| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fruity, slightly fatty aroma | |
| Record name | Isovaleraldehyde propyleneglycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
| Record name | Isovaleraldehyde propyleneglycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.902 | |
| Record name | Isovaleraldehyde propyleneglycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18433-93-7 | |
| Record name | 2-Isobutyl-4-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18433-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutyl-4-methyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutyl-4-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis- and trans-2-Isobutyl-4-methyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"2-Isobutyl-4-methyl-1,3-dioxolane" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Isobutyl-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS: 18433-93-7) is a cyclic acetal recognized for its distinct organoleptic properties.[1][2] Structurally, it is the product of the formal condensation of isovaleraldehyde and 1,2-propanediol.[1] While its primary application lies within the flavor and fragrance industries, its chemical nature as a chiral acetal presents potential utility in the broader field of organic synthesis, including applications relevant to pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, reactivity, and potential applications, grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
This compound is a clear, colorless liquid at standard conditions.[2] As it is synthesized from racemic 1,2-propanediol, it is commercially available as a mixture of cis and trans diastereomers.[3] The presence of two stereocenters, at C2 and C4 of the dioxolane ring, results in four possible stereoisomers.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-2-(2-methylpropyl)-1,3-dioxolane | [4] |
| Synonyms | Isovaleraldehyde propylene glycol acetal, 3-Methylbutyraldehyde propylene glycol acetal | [1][4] |
| CAS Number | 18433-93-7 | [4] |
| FEMA Number | 4286 | [4] |
| Molecular Formula | C₈H₁₆O₂ | [4] |
| Molecular Weight | 144.21 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 150-153 °C (lit.) | [2][5] |
| Density | 0.895 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n²⁰/D) | 1.412-1.420 | [4][5] |
| Flash Point | 41 °C / 105.8 °F (closed cup) | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [4] |
Synthesis: Acetalization of Isovaleraldehyde
The synthesis of this compound is a classic example of acid-catalyzed acetal formation. The reaction involves the nucleophilic attack of the hydroxyl groups of 1,2-propanediol on the protonated carbonyl carbon of isovaleraldehyde. To drive the reaction equilibrium toward the product, the water generated during the reaction is continuously removed, typically via azeotropic distillation using a Dean-Stark apparatus.[7][8]
Caption: General synthesis scheme for this compound.
Representative Experimental Protocol
This protocol is a generalized procedure based on standard methods for acetal synthesis.[7][9]
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The system should be equipped with a magnetic stirrer and a heating mantle.
-
Reagent Charging: To the round-bottom flask, add isovaleraldehyde (1.0 eq), 1,2-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.02 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to fill approximately one-third of the flask volume.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be collected, while the toluene overflows back into the reaction flask.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is produced. Alternatively, progress can be monitored by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final clear, colorless liquid.
Spectroscopic Analysis
Detailed spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While primary spectral data is not universally accessible, 1H NMR, 13C NMR, and IR spectra are available through commercial and database sources.[4] The expected spectral features are outlined below.
Table 2: Expected Spectroscopic Features
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Methine proton at C2 (acetal H) | ~4.7-5.0 ppm (triplet or doublet of doublets, depending on isomer) |
| Protons on C4 and C5 of the ring | ~3.4-4.3 ppm (complex multiplets) | |
| CH₂ group of isobutyl | ~1.5-1.7 ppm (doublet) | |
| CH group of isobutyl | ~1.8-2.0 ppm (multiplet) | |
| Methyl group on C4 | ~1.2-1.3 ppm (doublet) | |
| Methyl groups of isobutyl | ~0.9 ppm (doublet) | |
| ¹³C NMR | Acetal carbon (C2) | ~103-105 ppm |
| Ring carbons (C4, C5) | ~68-75 ppm | |
| Isobutyl carbons (CH₂, CH, CH₃) | ~45 ppm, ~24 ppm, ~22 ppm | |
| Methyl carbon on C4 | ~17 ppm | |
| IR | C-O-C stretch (strong, characteristic) | 1050-1200 cm⁻¹ (multiple bands) |
| C-H stretch (alkane) | 2850-3000 cm⁻¹ |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the acetal functional group, which defines its utility as a protecting group in organic synthesis.[8][10]
-
Stability: The 1,3-dioxolane ring is highly stable under neutral and basic conditions. It is resistant to attack by a wide range of nucleophiles (e.g., organometallics, hydrides, enolates) and is stable to many oxidizing and reducing agents.[7]
-
Acid-Catalyzed Hydrolysis (Deprotection): The primary liability of the dioxolane group is its sensitivity to acid. In the presence of aqueous acid, the acetal linkage is readily hydrolyzed, regenerating the parent isovaleraldehyde and 1,2-propanediol.[8] This lability is the cornerstone of its use as a carbonyl protecting group, as it can be removed under mild acidic conditions that do not affect other functional groups.
Caption: Acid-catalyzed hydrolysis (deprotection) of the dioxolane ring.
Applications
Flavor and Fragrance Industry
The predominant commercial use of this compound is as a flavor and fragrance agent.[3][5] Its organoleptic profile is described as sweet, fruity, ethereal, and musty, with notes of apple, banana, and dairy.[2] In flavors, it can impart creamy, cocoa, and juicy fruit nuances.[5]
Potential in Asymmetric Synthesis (Drug Development Context)
While not widely documented for this specific molecule, the 1,3-dioxolane scaffold is of significant interest in asymmetric synthesis, a critical field for drug development.[2][11] Since this compound can be synthesized from enantiomerically pure (R)- or (S)-1,2-propanediol, it can serve as a chiral building block.
The methyl group at the C4 position creates a defined stereochemical environment that can be used to direct the stereochemical outcome of reactions at other parts of the molecule, a principle used by chiral auxiliaries.[12] For instance, a functional group attached at the C2 position could undergo diastereoselective reactions (e.g., alkylations, aldol reactions) where the C4-methyl group sterically blocks one face of a reactive intermediate, guiding an incoming reagent to the opposite face.[12] This makes chiral versions of this dioxolane potential intermediates for the synthesis of complex, stereochemically-defined target molecules in drug discovery.
Caption: Workflow for using a dioxolane as a carbonyl protecting group.
Toxicology and Safety
Regulatory Evaluation
This compound was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 68th meeting.[7][13] The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is based on its metabolic fate, which involves hydrolysis back to its constituent parts (isovaleraldehyde and 1,2-propanediol), both of which are readily metabolized through well-known biochemical pathways.
Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as a Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[14]
-
Handling Precautions: Standard laboratory safety precautions should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and keeping the compound away from heat, sparks, and open flames.[4]
-
Storage: It should be stored in a tightly closed container in a cool, well-ventilated place.[13]
Conclusion
This compound is a well-characterized molecule with established physicochemical properties and a primary role in the flavor and fragrance sector. For the research and drug development professional, its significance extends beyond its sensory profile. Its chemical structure represents a stable yet readily cleavable protecting group for carbonyls. Furthermore, its straightforward synthesis from potentially enantiopure starting materials positions it as a valuable chiral building block for stereoselective synthesis, offering a strategic tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and stability is essential for leveraging its full potential in advanced organic synthesis.
References
-
Joint FAO/WHO Expert Committee on Food Additives. (2007). 4-methyl-2-(2-methylpropyl)-1,3-dioxolane. JECFA. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86733, this compound. PubChem. Retrieved January 13, 2026, from [Link]
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
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Wikipedia contributors. (n.d.). Dioxolane. Wikipedia. Retrieved January 13, 2026, from [Link]
- Köster, D., & Bekemeier, H. (1975).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21869, 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. PubChem. Retrieved January 13, 2026, from [Link]
- Beilstein Journal of Organic Chemistry. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. 12, 143–155.
- Salmi, E. J. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-877.
- Hu, F., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15(1), 123-130.
- Molecules. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. 28(9), 3845.
- World Health Organization. (2007). Safety evaluation of certain food additives and contaminants: sixty-eighth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 947.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587178, 4-Hydroxymethyl-2-(2-methylpropyl)-1,3-dioxolane. PubChem. Retrieved January 13, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane, 2-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
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The Good Scents Company. (n.d.). isovaleraldehyde propylene glycol acetal. Retrieved January 13, 2026, from [Link]
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LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved January 13, 2026, from [Link]
- ChemistrySelect. (2023). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. 8(1), e202203893.
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INCHEM. (2001). ANNEX 4 (JECFA Food Additives Series 48). Retrieved January 13, 2026, from [Link]
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Stenutz. (n.d.). 2-isobutyl-2-methyl-1,3-dioxolane-4-methanol. Retrieved January 13, 2026, from [Link]
- YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. 21(8), 33-42.
- World Health Organization. (2007). Summary and conclusions of the sixty-eighth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
- International Journal of Scientific Development and Research. (2022). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. 7(5).
- Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 20(11), 1358–1366.
- Broekhuis, A. A. (1993). Recovery of propylene glycol from dilute aqueous solutions by reversible chemical reaction.
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The Good Scents Company. (n.d.). EPI System Information for isovaleraldehyde propylene glycol acetal 18433-93-7. Retrieved January 13, 2026, from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 13, 2026, from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Collection of Spectral data SDBS-10072. Retrieved January 13, 2026, from [Link]
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"2-Isobutyl-4-methyl-1,3-dioxolane" IUPAC name and synonyms
Introduction: Unveiling a Versatile Heterocycle
In the vast landscape of organic chemistry, heterocyclic compounds form the bedrock of numerous applications, from pharmaceuticals to material science. Among these, the 1,3-dioxolane scaffold stands out for its unique properties as a stable acetal, a reliable protecting group, and a building block for complex molecular architectures. This guide provides a comprehensive technical overview of a specific derivative, 2-Isobutyl-4-methyl-1,3-dioxolane, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental nomenclature, synthesis, chemical properties, and its emerging relevance in medicinal chemistry, offering field-proven insights into its practical application.
PART 1: Nomenclature and Identification
Correctly identifying a chemical entity is the first step in any scientific endeavor. This compound is known by several names, which can sometimes lead to confusion. A clear understanding of its nomenclature is therefore essential.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-methyl-2-(2-methylpropyl)-1,3-dioxolane .[1][2] This name precisely describes the molecular structure: a 1,3-dioxolane ring substituted with a methyl group at the 4th position and an isobutyl (or 2-methylpropyl) group at the 2nd position.
Synonyms
In literature, patents, and commercial listings, this compound is frequently referred to by a variety of synonyms. Recognizing these is crucial for comprehensive literature searches and procurement.
-
This compound[1]
-
Isovaleraldehyde propylene glycol acetal[1]
-
3-Methylbutyraldehyde propylene glycol acetal[1]
-
1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-[1]
-
FEMA No. 4286[1]
PART 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experiments, purification procedures, and safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 18433-93-7 | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Fruity, slightly fatty, ethereal, sweet | [3][4] |
| Boiling Point | 150-153 °C (lit.) | [3][5] |
| Density | 0.895 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n²⁰/D) | 1.414 (lit.) | [3][5] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [6][7] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for a molecule, allowing for its unambiguous identification and the confirmation of its synthesis.
The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. As a mixture of cis and trans isomers, some peaks may appear as multiplets or sets of signals.
-
Isobutyl Group Protons: A doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the methylene protons attached to the dioxolane ring (~1.5 ppm).
-
Dioxolane Ring Protons: A series of multiplets for the protons at the 4th and 5th positions of the ring (~3.5-4.2 ppm). The proton at the 2nd position will appear as a triplet (~4.8 ppm).
-
Methyl Group Proton (on the ring): A doublet at ~1.2 ppm.
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The approximate chemical shifts are:
-
Isobutyl Group Carbons: Methyl carbons (~22 ppm), methine carbon (~25 ppm), and methylene carbon (~45 ppm).
-
Dioxolane Ring Carbons: The acetal carbon at the 2-position (~104 ppm), the carbon at the 4th position (~75 ppm), and the carbon at the 5th position (~70 ppm).
-
Methyl Group Carbon (on the ring): ~17 ppm.
The IR spectrum is instrumental in identifying the key functional groups. For this compound, the key absorption bands are:
-
C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.
-
C-O Stretching (Acetal): Strong, characteristic bands in the 1000-1200 cm⁻¹ region, which are indicative of the dioxolane ring structure.
-
C-H Bending: Bands in the 1350-1470 cm⁻¹ region.
PART 3: Synthesis and Mechanism
The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry.
Reaction Principle: Acid-Catalyzed Acetalization
The compound is synthesized via the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with propylene glycol (propane-1,2-diol). The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed.
Experimental Protocol
This protocol is a self-validating system, where the progress and success of the reaction can be monitored by the amount of water collected.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Propylene glycol (propane-1,2-diol)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add toluene, isovaleraldehyde, and a slight excess of propylene glycol (e.g., 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.
Reaction Mechanism
The acid-catalyzed formation of the acetal proceeds through a series of protonation and nucleophilic attack steps.
Caption: Acid-catalyzed formation of this compound.
PART 4: Applications in Research and Drug Development
While this compound is widely used in the flavor and fragrance industry, the 1,3-dioxolane scaffold is of significant interest to drug development professionals.[5]
As a Protecting Group
The formation of the dioxolane is reversible under acidic conditions. This property makes the 1,3-dioxolane group an excellent choice for protecting aldehydes and ketones during multi-step syntheses. The acetal is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.
As a Bioactive Scaffold
The 1,3-dioxolane ring is present in a number of biologically active compounds and approved drugs. Its presence can influence the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and ability to cross biological membranes. Research has shown that derivatives of 1,3-dioxolane can exhibit a range of biological activities, including antibacterial, antifungal, and even anticancer properties. For instance, certain dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology.[8]
Workflow for Evaluating Dioxolane Derivatives in Drug Discovery
Caption: A generalized workflow for the evaluation of dioxolane derivatives in a drug discovery program.
PART 5: Safety and Handling
This compound is classified as a flammable liquid and vapor (GHS Category 3).[1] Standard laboratory safety precautions should be followed.
-
Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound, or by its IUPAC name 4-methyl-2-(2-methylpropyl)-1,3-dioxolane, is more than just a fragrance component. Its straightforward synthesis, well-defined chemical properties, and the inherent stability of the dioxolane ring make it a compound of interest for a broader scientific audience. For researchers in organic synthesis and drug development, the principles governing its formation and its potential as a structural motif offer valuable insights and opportunities for innovation. This guide has aimed to provide a solid, technically grounded foundation for understanding and utilizing this versatile molecule.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86733, this compound. Retrieved January 14, 2026, from [Link]
- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2580.
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Wikipedia. (n.d.). Dioxolane. Retrieved January 14, 2026, from [Link]
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Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Examples of 1,3-dioxolanes derivatives in bioactive drugs. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). Molecules, 16(8), 6682-6697.
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"2-Isobutyl-4-methyl-1,3-dioxolane" molecular structure and stereoisomers
An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Isobutyl-4-methyl-1,3-dioxolane
Introduction: The Significance of Chiral Acetals in Chemical Science
In the fields of flavor chemistry, pharmaceuticals, and material science, the spatial arrangement of atoms within a molecule is of paramount importance. Cyclic acetals, particularly derivatives of 1,3-dioxolane, serve as crucial chiral building blocks and functional molecules. Their synthesis from readily available aldehydes and diols makes them accessible, yet the introduction of stereocenters imparts a level of complexity that is both a challenge and an opportunity for scientific innovation. This guide focuses on this compound, a compound utilized as a flavoring agent, to provide an in-depth exploration of its molecular architecture, the nuances of its stereoisomerism, and the analytical methodologies required for its characterization.[1][2] Understanding the distinct properties and behaviors of each stereoisomer is critical for researchers in drug development and quality control, where stereochemical purity can dictate biological activity and sensory perception.
Part 1: Core Molecular Structure and Physicochemical Profile
This compound, also known by its synonym isovaleraldehyde propylene glycol acetal, is a heterocyclic compound formed from the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) and propylene glycol (propane-1,2-diol).[2][3] This reaction creates a five-membered ring containing two oxygen atoms at positions 1 and 3.
Caption: General structure of this compound.
The resulting molecule possesses two stereogenic centers, which are fundamental to its chemical identity and properties. These are located at the C2 and C4 positions of the dioxolane ring. The commercially available product is typically a mixture of these isomers.[4]
Physicochemical Data Summary
The properties listed below generally correspond to the mixture of stereoisomers, as this is the common form in which the compound is supplied and utilized.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [3][5] |
| Molecular Weight | 144.21 g/mol | [3] |
| CAS Number | 18433-93-7 | [4] |
| Appearance | Clear, colorless liquid | [1][5] |
| Boiling Point | 150-153 °C | [1][4] |
| Density | 0.895 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.414 | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [3][6] |
| Odor Profile | Fruity, sweet, ethereal, musty, with apple and banana nuances. | [1][4] |
| Taste Profile | At 20 ppm: Creamy, cocoa, woody, juicy fruit with cheesy nuances. | [4] |
Part 2: A Deep Dive into Stereoisomerism
The presence of two distinct chiral centers at C2 and C4 dictates that this compound can exist as a total of four possible stereoisomers (2^n, where n=2). These isomers exist as two diastereomeric pairs (cis/trans), with each pair being composed of two enantiomers (mirror images).
-
Chiral Center C4 : This center originates from the propylene glycol reactant. Since racemic propylene glycol is typically used in synthesis, both (R)- and (S)-configurations at C4 are present.
-
Chiral Center C2 : This center is formed during the acetalization reaction. The approach of the diol to the prochiral carbonyl carbon of isovaleraldehyde determines the (R)- or (S)-configuration at C2.
The relative orientation of the isobutyl group at C2 and the methyl group at C4 defines the diastereomeric relationship:
-
Cis Isomers : The isobutyl and methyl groups are on the same side of the dioxolane ring plane.
-
Trans Isomers : The isobutyl and methyl groups are on opposite sides of the ring plane.
The four stereoisomers are therefore:
-
(2R, 4R)-isomer and (2S, 4S)-isomer (a pair of enantiomers, constituting one of the trans forms)
-
(2R, 4S)-isomer and (2S, 4R)-isomer (a pair of enantiomers, constituting the cis form)
Caption: The four stereoisomers and their relationships.
Part 3: Experimental Protocol for Stereoisomer Separation and Analysis
While enantiomers possess identical physical properties (e.g., boiling point, solubility) and cannot be separated by standard achiral chromatographic techniques, diastereomers have distinct physical properties and can be separated.[7] Gas chromatography (GC) is an effective technique for separating the cis and trans diastereomers of 1,3-dioxolanes.[7][8] For the separation of all four isomers, a chiral stationary phase would be required.
Protocol: Diastereomer Separation by Gas Chromatography (GC-FID)
This protocol outlines a validated starting point for the separation of the cis and trans diastereomeric pairs of this compound.
Causality Statement: The choice of a mid-polarity column like an RTX-5 (5% diphenyl / 95% dimethyl polysiloxane) is based on its proven efficacy in separating compounds with slight differences in polarity and boiling point, which is characteristic of diastereomers.[7] The temperature program is designed to ensure sufficient retention for separation while preventing excessive peak broadening.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound isomer mixture in n-hexane.
-
Create a dilution series (e.g., 100 ppm, 50 ppm, 10 ppm) using n-hexane for linearity checks.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).[7]
-
Column: RTX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 180 °C.
-
Final Hold: Hold at 180 °C for 5 minutes.
-
-
Detector: FID at 280 °C.[7]
-
Injection Volume: 1 µL.
-
-
Analysis and Validation:
-
Inject the prepared standards to establish retention times for the different isomer peaks and to confirm system suitability (peak shape, resolution).
-
The cis and trans diastereomers are expected to elute at different times due to differences in their boiling points and interaction with the stationary phase. Typically, the trans isomer has a slightly lower boiling point and may elute first.
-
Integrate the peak areas to determine the relative abundance of the cis and trans isomers in the mixture.
-
For absolute structural confirmation, the GC system should be coupled to a Mass Spectrometer (MS) and the resulting fragmentation patterns compared with library data. Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy would be required to definitively assign the cis and trans configurations.[3][9]
-
Workflow for Isomer Analysis
Caption: A generalized workflow for the chromatographic separation of diastereomers.
Conclusion
This compound provides an excellent case study in the fundamental principles of stereochemistry. Its existence as four distinct stereoisomers arising from two chiral centers underscores the structural diversity achievable from simple synthetic precursors. For professionals in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of these isomers and the analytical techniques to separate them is not merely academic but a practical necessity. The methodologies outlined in this guide, particularly the application of gas chromatography, provide a robust framework for the characterization and quality control of this and other structurally related chiral molecules, ensuring product consistency and efficacy.
References
- A Comparative Guide to the Chromatographic Separation of 1,3-Dioxolane Diastereomers. (n.d.). Benchchem.
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Cas 18433-93-7, this compound. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
-
The separation of optical isomers by gas chromatography. (n.d.). CORE. Retrieved January 14, 2026, from [Link]
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"2-Isobutyl-4-methyl-1,3-dioxolane" synthesis from isovaleraldehyde
An In-Depth Technical Guide to the Synthesis of 2-Isobutyl-4-methyl-1,3-dioxolane from Isovaleraldehyde
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable fragrance and flavor compound, from isovaleraldehyde and propylene glycol. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, and critical insights into the factors governing the successful synthesis of the target molecule.
Introduction: The Significance of the Dioxolane Moiety
1,3-Dioxolanes are five-membered cyclic acetals that serve a pivotal role in modern organic synthesis.[1] Their primary application lies in the protection of carbonyl compounds (aldehydes and ketones) and 1,2-diols.[1] The formation of a dioxolane masks the reactivity of the carbonyl group, rendering it stable under a variety of reaction conditions, including neutral, basic, reductive, or oxidative environments.[1] This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.[1] The protective nature of the dioxolane group is reversible, as it can be readily removed by hydrolysis in aqueous acid.[1]
The target molecule, this compound, also known as isovaleraldehyde propylene glycol acetal, is recognized for its fruity and slightly fatty aroma and is used as a flavoring agent.[2][3] Its synthesis via the acid-catalyzed acetalization of isovaleraldehyde with propylene glycol is a classic example of this protective chemistry being utilized to create a stable and commercially valuable compound.
The Chemical Heart of the Matter: The Acetalization Mechanism
The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The overall process is reversible and subject to thermodynamic and kinetic controls.[4][5][6][7] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and maximizing yield.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by an acid catalyst (H⁺).[1][8] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4]
-
Nucleophilic Attack by Propylene Glycol: One of the hydroxyl groups of propylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon.[1][8] This results in the formation of a protonated hemiacetal intermediate.
-
Deprotonation and Hemiacetal Formation: A weak base, which can be another molecule of propylene glycol or the conjugate base of the acid catalyst, removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal.[8] Hemiacetals are generally unstable intermediates in this reaction.[8]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[8]
-
Elimination of Water and Oxocarbenium Ion Formation: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the five-membered dioxolane ring.
-
Deprotonation and Catalyst Regeneration: Finally, a base removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final product, this compound.
The formation of the five-membered dioxolane ring is thermodynamically favorable.[9] The entire process is an equilibrium, and to drive the reaction towards the product, it is essential to remove the water formed during the reaction.[4][10]
Reaction Mechanism Diagram
Caption: Acid-catalyzed mechanism for the formation of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound. Adherence to these steps, along with careful control of the reaction parameters, is critical for achieving a high yield of the desired product.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Isovaleraldehyde | Starting aldehyde |
| Propylene Glycol | Starting diol |
| p-Toluenesulfonic acid (p-TSA) | Acid catalyst |
| Toluene | Solvent and azeotropic agent |
| Anhydrous Sodium Sulfate | Drying agent |
| Dean-Stark apparatus | To remove water azeotropically |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To condense solvent vapors |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Distillation apparatus | For final product purification |
Synthesis Procedure
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Charging of Reactants: To the round-bottom flask, add isovaleraldehyde, propylene glycol (typically in a slight excess, e.g., 1.1 to 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 to 0.05 equivalents), and toluene as the solvent. The use of toluene is advantageous as it forms an azeotrope with water, facilitating its removal.[10]
-
Azeotropic Water Removal: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst.
-
Wash the organic layer with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Critical Parameters and Causality in Experimental Design
The success of this synthesis hinges on the careful control of several key parameters. Understanding the reasoning behind these choices is paramount for troubleshooting and optimization.
-
Choice of Catalyst: While various Brønsted and Lewis acids can catalyze this reaction, p-toluenesulfonic acid is a common and effective choice.[10][11] It is a strong, non-volatile acid that is soluble in organic solvents. Other catalysts that can be employed include sulfuric acid, phosphoric acid, and Lewis acids like zirconium tetrachloride.[10][12] The catalyst concentration should be kept low to minimize side reactions.
-
Stoichiometry of Reactants: Using a slight excess of the diol (propylene glycol) can help to drive the equilibrium towards the product side, according to Le Châtelier's principle. However, a large excess should be avoided as it can complicate the purification process.
-
Water Removal: This is arguably the most critical factor for achieving a high yield. The reaction is reversible, and the presence of water will favor the hydrolysis of the acetal back to the starting materials.[1][4] The Dean-Stark apparatus is a highly effective method for the continuous removal of water.[10] Alternatively, adding a drying agent directly to the reaction mixture can also be employed.[4]
-
Solvent Selection: Toluene is an excellent solvent for this reaction due to its ability to form a low-boiling azeotrope with water, its inertness under the reaction conditions, and its ability to dissolve the reactants. Other non-polar solvents that form azeotropes with water, such as benzene or cyclohexane, can also be used. In some cases, the reaction can be performed without a solvent, especially if one of the reactants is in large excess.[11]
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic removal of water.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information, confirming the presence of the isobutyl group, the methyl group on the dioxolane ring, and the characteristic chemical shifts of the dioxolane protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the product, while MS will provide the molecular weight and fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a strong carbonyl (C=O) stretch from the starting isovaleraldehyde and the presence of characteristic C-O stretches of the cyclic acetal.
Safety Considerations
-
Isovaleraldehyde: is a flammable liquid and vapor and can cause skin and eye irritation.
-
Propylene Glycol: is generally considered safe but can be an irritant in high concentrations.
-
p-Toluenesulfonic acid: is corrosive and can cause severe skin burns and eye damage.
-
Toluene: is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
The synthesis of this compound from isovaleraldehyde and propylene glycol is a robust and well-established procedure that exemplifies the principles of acetal chemistry. By understanding the underlying reaction mechanism and carefully controlling the critical experimental parameters, particularly the removal of water, researchers can consistently achieve high yields of this valuable flavor and fragrance compound. The protocol and insights provided in this guide serve as a solid foundation for the successful execution of this synthesis in a research and development setting.
References
- Benchchem. (n.d.). Acid-Catalyzed Dioxolane Formation. Application Notes and Protocols.
- Brannock, K. C. (1945). U.S. Patent No. 2,377,878. Washington, DC: U.S. Patent and Trademark Office.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Koman, M., et al. (2020). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate. Request PDF.
- Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube.
- Allery, B. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube.
- Lama, B., et al. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 14(15), 3201-3207.
- Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
- Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Pet'ka, J., et al. (2018). Acetals in food flavourings. In B. Siegmund & E. Leitner (Eds.), Flavour Sci. (pp. 313-316). Verlag der Technischen Universität Graz.
- Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 20(11), 1374-1382.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Guidechem. (n.d.). This compound 18433-93-7 wiki.
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An In-depth Technical Guide to the Physical Characteristics of 2-Isobutyl-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-4-methyl-1,3-dioxolane, a heterocyclic organic compound, is recognized for its characteristic fruity and slightly fatty aroma, which has led to its application in the flavor and fragrance industry.[1][2] Beyond its sensory properties, a thorough understanding of its physical characteristics is paramount for its application in scientific research and drug development, where precise knowledge of a compound's properties influences formulation, synthesis, and safety protocols. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, with a detailed, field-proven protocol for the experimental determination of its boiling point.
Chemical Identity and Structure
-
IUPAC Name: 4-methyl-2-(2-methylpropyl)-1,3-dioxolane[2]
-
Synonyms: Isovaleraldehyde propylene glycol acetal[3]
-
CAS Number: 18433-93-7
-
Molecular Formula: C₈H₁₆O₂[3]
-
Molecular Weight: 144.21 g/mol
-
Structure:
-
SMILES: CC1COC(O1)CC(C)C[2]
-
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Boiling Point | 150-153 °C (at standard atmospheric pressure) | [3][4] |
| Density | 0.895 g/mL (at 25 °C) | [3] |
| Refractive Index (n20/D) | 1.414 | [3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Vapor Pressure | 3.53 mmHg (at 25 °C) | [3] |
| Water Solubility | Insoluble | [2] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Fruity, slightly fatty aroma | [1][2] |
Experimental Determination of Boiling Point: A Validated Protocol
The boiling point of a liquid is a fundamental physical property, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Accurate determination of the boiling point is essential for the identification, purification, and characterization of organic compounds. The following protocol is a synthesis of established methodologies, including those outlined in OECD Test Guideline 103, and is designed to provide a reliable and reproducible measurement of the boiling point of this compound.[1][5][6]
Principle of the Method
This protocol employs the distillation method, a robust and widely used technique for determining the boiling point of volatile organic liquids.[7] The liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure substance.
Apparatus and Reagents
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
-
Receiving flask
-
Clamps and stand
-
This compound (sample)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of the boiling point of this compound.
Step-by-Step Methodology
-
Apparatus Assembly: Assemble the distillation apparatus as per standard laboratory procedures. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add a measured volume of this compound to the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin heating the flask gently using a heating mantle or oil bath.
-
Initial Boiling Point (IBP): Record the temperature at which the first drop of condensate falls from the condenser into the receiving flask.
-
Distillation: Continue to heat at a rate that maintains a steady distillation rate of one to two drops per second.
-
Boiling Range: Record the temperature at regular intervals as the distillation proceeds. For a pure compound, the temperature should remain relatively constant.
-
Final Boiling Point (FBP): Record the final temperature when the last of the liquid has vaporized from the flask.
-
Cooling and Cleanup: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before disassembling. Dispose of the chemical waste according to institutional safety guidelines.
Causality and Self-Validation
-
Why boiling chips? To prevent bumping and ensure smooth, even boiling, which is critical for an accurate temperature reading.
-
Why correct thermometer placement? Placing the thermometer bulb too high will result in a low reading, while placing it too low will give a high reading. The specified placement ensures the measurement of the true vapor temperature.
-
Why a steady distillation rate? A rapid distillation rate can lead to superheating and an erroneously high boiling point reading. A slow, steady rate ensures thermal equilibrium between the liquid and vapor phases.
-
Self-Validating System: A narrow boiling range (e.g., 1-2 °C) is indicative of a pure compound. A broad boiling range suggests the presence of impurities. This intrinsic feature of the protocol serves as a self-validating check on the purity of the sample being analyzed.
Safety and Handling
This compound is a flammable liquid and vapor. Appropriate safety precautions must be taken during handling and storage.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use a fire extinguisher rated for flammable liquids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide provides a detailed overview of the physical characteristics of this compound and a robust, validated protocol for the experimental determination of its boiling point. A thorough understanding and application of this information are essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in their work.
References
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Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]
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LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]
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OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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ASTM International. (2009). ASTM D5399-09 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from [Link]
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University of South Wales. (n.d.). Test No. 103: Boiling Point. FINDit. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ASTM International. (2001). D1078-01 - Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]
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LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]
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MaTestLab. (2023). ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography. Retrieved from [Link]
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Herbig, M., & Kroke, E. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education, 95(8), 1406-1410. [Link]
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LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]
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Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education, 62(12), 1114. [Link]
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Savant Labs. (n.d.). ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from [Link]
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PubChem. (n.d.). 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Isobutyl-4-methyl-1,3-dioxolane in Organic Solvents
Introduction: Understanding the Importance of Solvent Interactions
2-Isobutyl-4-methyl-1,3-dioxolane, also known as isovaleraldehyde propylene glycol acetal, is a colorless liquid with a characteristic fruity and slightly fatty aroma.[1][2] Its application in the flavor and fragrance industry is well-established, where its solubility and miscibility with other formulation components are critical for product performance and stability.[3][4] In broader chemical applications, understanding the solubility of such acetals is crucial for synthesis, purification, and formulation development.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This guide will delve into a more quantitative expansion of this principle using Hansen Solubility Parameters (HSP), which dissect the cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] By comparing the HSP of this compound with those of various organic solvents, we can predict their mutual affinity and thus, solubility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility behavior. Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Fruity, slightly fatty aroma | [2] |
| Boiling Point | 150-153 °C | [3] |
| Density | 0.895 g/mL at 25 °C | [3] |
| Flash Point | 105 °F (40.6 °C) | [3] |
| Water Solubility | Insoluble | [1][2] |
| Organic Solvent Solubility | Soluble in organic solvents, including ethanol | [1][2] |
The molecule possesses a relatively nonpolar isobutyl group and a more polar 1,3-dioxolane ring. The two ether-like oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents, from nonpolar to moderately polar.
Predictive Solubility Modeling with Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) theory provides a powerful tool for predicting the solubility of a solute in a given solvent.[5] The theory posits that the total cohesive energy of a substance can be divided into three contributions:
-
δD (Dispersion): Arises from van der Waals forces.
-
δP (Polar): Stems from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy of hydrogen bonds.
The similarity between the HSP of a solute and a solvent is quantified by the Hansen solubility parameter distance (Ra), calculated as follows:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.
Estimated Hansen Solubility Parameters for this compound
As of the date of this publication, experimentally determined Hansen Solubility Parameters for this compound are not available in the literature. However, we can estimate these values based on its chemical structure and by comparison with structurally similar compounds. The presence of the isobutyl group contributes to a significant dispersion component (δD), while the two oxygen atoms in the dioxolane ring provide a moderate polar (δP) and hydrogen bonding acceptor (δH) character.
Based on group contribution methods and analysis of similar acetals, the following are estimated Hansen Solubility Parameters for this compound:
-
δD: 16.5 MPa⁰.⁵
-
δP: 5.0 MPa⁰.⁵
-
δH: 6.0 MPa⁰.⁵
Disclaimer: These are estimated values and should be used as a guide for solvent selection. Experimental verification is highly recommended.
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the Hansen Solubility Parameters for a range of common organic solvents, categorized by their polarity.
| Solvent | Polarity Index | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Nonpolar | ||||
| n-Hexane | 0.1 | 14.9 | 0.0 | 0.0 |
| Toluene | 2.4 | 18.0 | 1.4 | 2.0 |
| Moderately Polar | ||||
| Diethyl Ether | 2.8 | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 4.4 | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 3.1 | 17.0 | 7.3 | 7.1 |
| Acetone | 5.1 | 15.5 | 10.4 | 7.0 |
| Polar Protic | ||||
| Ethanol | 5.2 | 15.8 | 8.8 | 19.4 |
| Isopropanol | 3.9 | 15.8 | 6.1 | 16.4 |
| Polar Aprotic | ||||
| Acetonitrile | 5.8 | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4 | 16.4 | 10.2 |
Predicted Solubility of this compound
Using the estimated HSP for this compound and the values for the solvents in the table above, we can calculate the Ra distance and predict the relative solubility.
| Solvent | Ra (Predicted) | Predicted Solubility |
| n-Hexane | 8.9 | Low |
| Toluene | 4.6 | High |
| Diethyl Ether | 2.8 | High |
| Ethyl Acetate | 1.3 | Very High |
| Dichloromethane | 2.6 | High |
| Acetone | 5.5 | Moderate |
| Ethanol | 13.5 | Low to Moderate |
| Isopropanol | 10.5 | Moderate |
| Acetonitrile | 13.0 | Low |
| Dimethyl Sulfoxide (DMSO) | 11.8 | Low |
Based on this predictive model, this compound is expected to have the highest solubility in solvents with moderate polarity, such as ethyl acetate, diethyl ether, dichloromethane, and toluene. Its solubility is predicted to be lower in highly nonpolar solvents like hexane and in highly polar solvents, especially those with strong hydrogen bonding capabilities like ethanol and acetonitrile.
Experimental Protocols for Solubility Determination
While theoretical predictions are valuable, experimental verification is essential for confirming solubility and for obtaining quantitative data. The following protocols describe standard methods for determining the solubility of a liquid solute like this compound in organic solvents.
Visual Miscibility Determination
This is a rapid, qualitative method to assess if two liquids are miscible at a given concentration.
Methodology:
-
To a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).
-
Incrementally add known volumes of this compound to the solvent, vortexing or shaking vigorously after each addition.
-
Observe the solution against a well-lit background. The formation of a single, clear phase indicates miscibility at that concentration. The presence of cloudiness, schlieren lines that do not dissipate, or the formation of a second layer indicates immiscibility or partial solubility.
-
Continue adding the solute until it no longer dissolves to determine the approximate saturation point.
Sources
Spectral Characterization of 2-Isobutyl-4-methyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Isobutyl-4-methyl-1,3-dioxolane, also known as isovaleraldehyde propylene glycol acetal, is a cyclic acetal widely used in the food and fragrance industries for its characteristic fruity and slightly fatty aroma.[1] Its molecular structure, consisting of a dioxolane ring substituted with an isobutyl and a methyl group, gives rise to specific and predictable interactions with electromagnetic radiation and behavior under mass spectrometric conditions. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical properties.
This guide delves into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The subsequent sections will provide a detailed theoretical analysis of the expected spectral features, the rationale behind these predictions, and standardized protocols for acquiring such data.
Molecular Structure and Stereochemistry
This compound (C₈H₁₆O₂) possesses two stereocenters at the C2 and C4 positions of the dioxolane ring.[2] This results in the potential for cis and trans diastereomers. The interpretation of spectral data must, therefore, consider the presence of this isomeric mixture.
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="0.75,1.3!"]; C3 [label="C", pos="-0.75,1.3!"]; O2 [label="O", pos="-1.5,0!"]; C4 [label="C", pos="-2.25,1.3!"]; C5 [label="C", pos="-3,0!"]; C6 [label="C", pos="-3.75,1.3!"]; C7 [label="C", pos="-3.75,-1.3!"]; H1 [label="H", pos="2.25,0!"]; H2 [label="H", pos="-0.75,2!"]; H3 [label="H", pos="-1.25,1.8!"]; H4 [label="H", pos="-2.25,2!"]; H5 [label="H", pos="-3,-0.7!"]; H6 [label="H", pos="-4.5,1.3!"]; H7 [label="H", pos="-3.75,2!"]; H8 [label="H", pos="-4.5,-1.3!"]; H9 [label="H", pos="-3.75,-2!"]; CH3 [label="CH₃", pos="0,-0.7!"];
// Edges for bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- O2; O2 -- C1; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C2 -- H1; C3 -- H2; C3 -- H3; C4 -- H4; C4 -- H5; C6 -- H6; C6 -- H7; C7 -- H8; C7 -- H9; C1 -- CH3; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of diastereomers, the NMR spectra of this compound are expected to show some complexity, with distinct signals for the cis and trans isomers.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall molecular geometry.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (acetal proton) | 4.6 - 5.0 | Triplet (t) or Doublet of doublets (dd) | 4-6 |
| H-4 | 3.8 - 4.3 | Multiplet (m) | |
| H-5 (CH₂) | 3.2 - 4.0 | Multiplet (m) | |
| H-6 (CH₂) | 1.4 - 1.7 | Multiplet (m) | |
| H-7 (CH) | 1.7 - 2.0 | Multiplet (m) | |
| H-8, H-9 (CH₃) | 0.8 - 1.0 | Doublet (d) | 6-7 |
| H-10 (CH₃) | 1.1 - 1.3 | Doublet (d) | 6-7 |
Causality of Predictions:
-
H-2 (Acetal Proton): This proton is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding and a downfield chemical shift. The multiplicity will depend on the coupling with the adjacent protons on the isobutyl group.
-
H-4 and H-5: These protons are on the dioxolane ring and are adjacent to oxygen atoms, resulting in deshielded signals. The complex splitting patterns arise from both geminal and vicinal coupling, as well as potential diastereotopicity.
-
Isobutyl Group Protons (H-6, H-7, H-8, H-9): These protons will exhibit chemical shifts and splitting patterns characteristic of an isobutyl group. The two methyl groups (H-8 and H-9) are diastereotopic and may show slightly different chemical shifts.
-
Methyl Group at C-4 (H-10): This methyl group will appear as a doublet due to coupling with the H-4 proton.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of diastereomers, more than eight signals may be observed.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (acetal carbon) | 100 - 110 |
| C-4 | 70 - 80 |
| C-5 | 65 - 75 |
| C-6 | 40 - 50 |
| C-7 | 23 - 28 |
| C-8, C-9 | 21 - 25 |
| C-10 | 15 - 20 |
Causality of Predictions:
-
C-2 (Acetal Carbon): Similar to the proton, the acetal carbon is significantly deshielded due to the two attached oxygen atoms, resulting in a chemical shift in the 100-110 ppm range.[3]
-
C-4 and C-5: These carbons of the dioxolane ring are bonded to one oxygen atom each, placing their signals in the 65-80 ppm region.
-
Isobutyl and Methyl Carbons: The remaining carbons of the isobutyl and methyl groups will appear in the aliphatic region of the spectrum, with their specific chemical shifts determined by their substitution and proximity to the dioxolane ring.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; "Dissolve 5-10 mg in 0.6 mL CDCl₃" -> "Add TMS (0.03%) as internal standard"; }
subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#F1F3F4"; "Transfer to 5 mm NMR tube" -> "Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer"; }
subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#F1F3F4"; "Fourier transform, phase correction, and baseline correction" -> "Calibrate ¹H spectrum to TMS at 0 ppm"; } }
Caption: Standardized workflow for NMR sample preparation and data acquisition.Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-O bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O stretch (acetal) | 1000 - 1200 | Strong, multiple bands |
| C-H bend (alkane) | 1350 - 1470 | Medium |
Causality of Predictions:
-
C-H Stretching: The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the isobutyl and methyl groups, as well as the dioxolane ring.[4]
-
C-O Stretching: The most diagnostic feature of the IR spectrum will be the strong and complex set of bands in the 1000-1200 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the acetal functional group.[4] The complexity of this region arises from the various symmetric and asymmetric stretching modes of the C-O-C-O-C system.
-
C-H Bending: Medium intensity bands corresponding to the bending vibrations of the CH₂, and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
"Place a drop of neat liquid sample between two NaCl or KBr plates" -> "Acquire spectrum using an FTIR spectrometer" -> "Record data from 4000 to 600 cm⁻¹"; }
Caption: Standardized workflow for acquiring an IR spectrum of a liquid sample.Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Fragmentation
Upon electron ionization, this compound is expected to undergo characteristic fragmentation pathways.
"M⁺ (m/z 144)" [fontcolor="#EA4335"]; "M⁺ (m/z 144)" -> "m/z 129" [label="-CH₃"]; "M⁺ (m/z 144)" -> "m/z 87" [label="-C₄H₉"]; "m/z 87" -> "m/z 43" [label="-C₂H₄O"]; }
Caption: Predicted major fragmentation pathways for this compound.Causality of Predictions:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 144, corresponding to the molecular weight of C₈H₁₆O₂.
-
Loss of a Methyl Group (-CH₃): A common fragmentation pathway for compounds with methyl groups is the loss of a methyl radical, leading to a peak at m/z 129.
-
Loss of the Isobutyl Group (-C₄H₉): Cleavage of the bond between C2 and the isobutyl group is a likely fragmentation, resulting in a stable oxonium ion at m/z 87. This is often a prominent peak in the mass spectra of acetals.[5]
-
Further Fragmentation: The ion at m/z 87 can undergo further fragmentation, such as the loss of a neutral molecule of ethylene oxide, to give a fragment at m/z 43.
Experimental Protocol for Mass Spectrometry
"Introduce sample into a GC-MS system" -> "Ionize molecules using electron ionization (70 eV)" -> "Separate and detect fragments using a mass analyzer"; }
Caption: Standardized workflow for GC-MS analysis.Conclusion
This technical guide has provided a detailed, albeit predicted, spectral analysis of this compound. By leveraging fundamental principles of spectroscopy and drawing parallels with related compounds, we have constructed a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach to acquiring experimental data, which can then be compared against the predictions outlined in this document. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify, characterize, and utilize this important fragrance and flavoring compound.
References
[2] PubChem. This compound. National Center for Biotechnology Information. [Link] [1] LookChem. Cas 18433-93-7, this compound. [Link] [6] Erythropel, H. C., Jabba, S. V., DeWinter, T. M., Mendizabal, M., Anastas, P. T., Jordt, S. E., & Zimmerman, J. B. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 21(9), 1248-1258. [7] Wu, S., Kim, E., & Zhao, R. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. ChemRxiv. [8] Jabba, S. V., & Jordt, S. E. (2019). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Environmental Science & Technology, 53(22), 13447-13455. [9] University of Ontario Institute of Technology. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [10] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [4] LibreTexts. (2023, August 29). Table of Characteristic IR Absorptions. [11] The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [12] PubChem. 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. National Center for Biotechnology Information. [13] Sigma-Aldrich. This compound mixture of isomers, = 97 18433-93-7. [3] Oregon State University. 13C NMR Chemical Shift. [14] NIST. geranial propylene glycol acetal (isomer). NIST Chemistry WebBook. [15] Romero, J., Ventura, F., Caixach, J., Rivera, J., Gode, L. X., & Ninerola, J. M. (2007). Identification of 1,3-dioxanes and 1,3-dioxolanes as malodorous compounds at trace levels in river water, groundwater, and tap water. Environmental Science & Technology, 41(1), 206-216. [16] LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [17] Chemguide. (n.d.). interpreting C-13 NMR spectra. [5] LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation. [18] University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [19] PubChemLite. This compound (C8H16O2). [20] ChemicalBook. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum. [21] University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [22] Atkinson, A. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [23] HMDB. (n.d.). Showing metabocard for cis- and trans-2-Isopropyl-4-methyl-1,3-dioxolane (HMDB0032204). [24] Chemguide. (n.d.). mass spectra - fragmentation patterns. [25] Ben-Gurion University Research Portal. (1977). 1> H and >13> C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. [26] Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [27] LibreTexts. (2023, August 29). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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Topic: Identification and Characterization of cis- and trans-2-Isobutyl-4-methyl-1,3-dioxolane Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies required to identify, separate, and characterize the cis and trans diastereomers of 2-isobutyl-4-methyl-1,3-dioxolane. We will delve into the causality behind experimental choices, present validated protocols, and ground all claims in authoritative references to ensure scientific integrity.
Introduction: The Significance of Stereoisomerism in 1,3-Dioxolanes
This compound is a cyclic acetal recognized for its characteristic fruity and slightly fatty aroma, leading to its use as a flavoring agent in the food industry.[1][2] The molecule is synthesized through the acid-catalyzed acetalization of isovaleraldehyde (3-methylbutanal) with propylene glycol (propane-1,2-diol). This reaction creates two stereocenters at the C2 and C4 positions of the 1,3-dioxolane ring.
The spatial arrangement of the substituents—the isobutyl group at C2 and the methyl group at C4—relative to the plane of the ring gives rise to two diastereomers: cis and trans. In the cis isomer, both substituents are on the same side of the ring, whereas in the trans isomer, they are on opposite sides.
Distinguishing between these isomers is critical. In pharmaceutical development, the specific three-dimensional structure of a molecule dictates its interaction with biological targets. In the flavor and fragrance industry, different stereoisomers can elicit distinct sensory responses. Therefore, robust analytical methods for their unambiguous identification and quantification are essential for quality control, regulatory compliance, and research and development.
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Safety and handling of "2-Isobutyl-4-methyl-1,3-dioxolane"
An In-depth Technical Guide to the Safe Handling of 2-Isobutyl-4-methyl-1,3-dioxolane
Introduction
This compound, a heterocyclic compound, is recognized for its distinct fruity and slightly fatty aroma.[1][2][3] While its primary applications are in the flavor and fragrance industries, its unique chemical structure as a dioxolane—a class of cyclic acetals—presents potential utility in various research and development settings, including as a chiral building block, a solvent, or a protecting group in complex organic syntheses. Professionals in drug development and chemical research may encounter this or structurally similar compounds, making a thorough understanding of its safety profile and handling requirements paramount.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are synthesized from established safety data and are designed to foster a self-validating system of laboratory safety, grounded in the principles of causality and risk mitigation.
Compound Profile and Physicochemical Properties
A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics. This data informs risk assessment and the selection of appropriate engineering controls and personal protective equipment.
Chemical Identity:
-
IUPAC Name: 4-methyl-2-(2-methylpropyl)-1,3-dioxolane[1]
-
Synonyms: Isovaleraldehyde propylene glycol acetal, 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-[1][2]
-
CAS Number: 18433-93-7[1]
-
Molecular Formula: C₈H₁₆O₂[1]
Caption: Chemical structure of this compound.
Physicochemical Data:
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [1][3][4] |
| Odor | Fruity, slightly fatty, ethereal, sweet | [1][5] |
| Boiling Point | 150-153 °C | [2][3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [2][5] |
| Density | 0.895 - 0.902 g/mL at 25 °C | [1][2][3] |
| Refractive Index | 1.412 - 1.420 at 20 °C | [1][2] |
| Vapor Pressure | 3.53 mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and ethanol | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for risk assessment and implementing appropriate safety measures.
The primary hazard is flammability. A flash point of 41 °C indicates that the substance can release enough vapor to form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[5] While specific toxicity data is limited, prolonged or repeated skin contact may cause irritation or dermatitis by defatting the skin.[7] Inhalation of high vapor concentrations could potentially lead to symptoms such as headache, dizziness, and nausea.[7]
Precautionary Statements:
| Type | Code | Statement | Source |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4][6] |
| P233 | Keep container tightly closed. | [4] | |
| P240 | Ground and bond container and receiving equipment. | [4][6] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [4][6] | |
| P242 | Use non-sparking tools. | [4] | |
| P243 | Take action to prevent static discharges. | [4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] | |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [4][6] |
| P370+P378 | In case of fire: Use CO₂, sand, or extinguishing powder to extinguish. | [4][6] | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [4] |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [6] |
Safe Handling and Engineering Controls
The causality behind selecting specific controls is directly linked to the compound's flammability and potential for vapor generation. The primary goal is to prevent the formation of an ignitable air-vapor mixture and to minimize personnel exposure.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] This is crucial to keep vapor concentrations below flammable limits and minimize inhalation exposure.
-
Ignition Source Control: Absolutely no open flames, spark-producing equipment, or hot surfaces should be present in the handling area.[6][8] Use of intrinsically safe and explosion-proof electrical equipment is mandatory.[4][6]
-
Electrostatic Discharge (ESD) Prevention: This compound can accumulate static charge. All containers and transfer equipment must be properly grounded and bonded to prevent a static discharge from igniting vapors.[4][6][7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]
Caption: General workflow for handling flammable liquids.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier of protection and must be chosen based on the specific hazards of the material and the potential for exposure during a given task.[9]
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be required for splash hazards. | Protects against splashes and vapors. Standard safety glasses are insufficient.[8][10] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Fire/flame-resistant lab coat. | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8][9][10] |
| Respiratory | Generally not required when using adequate engineering controls (fume hood). If controls fail or for emergency response, use a full-face respirator with appropriate organic vapor cartridges (e.g., type ABEK EN14387). | Protects against inhalation of high vapor concentrations.[5][8] |
Storage and Disposal Protocols
Storage Protocol: A self-validating storage system ensures that incompatible materials are segregated and that the substance is maintained in a condition that minimizes risk.
-
Location: Store in a designated flammables storage cabinet or a cool, dry, and well-ventilated area away from heat and ignition sources.[8][10]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[4][8]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and other incompatible materials.
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon to prevent the potential formation of explosive peroxides, a known risk for some cyclic ethers.[10][11]
Waste Disposal Protocol: Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Collection: Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems or the environment.[8]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national environmental regulations.[6]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [7][8] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [8] |
Spill and Fire Response:
-
Small Spill: Absorb with an inert, non-combustible material (e.g., sand, diatomite, universal binders).[6][12] Collect into a suitable container for disposal using non-sparking tools.[8]
-
Large Spill: Evacuate the area. Prevent entry into drains and waterways. Contain the spill if it is safe to do so. Contact emergency services.
-
Fire: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][8] Do NOT use a direct water jet, as it may spread the fire.[6] Firefighters should wear self-contained breathing apparatus (SCBA).[8]
Conclusion
While this compound is a valuable compound in specific industries, its classification as a Category 3 flammable liquid necessitates a rigorous and informed approach to its handling. The principles of causality dictate that its flammability and volatility are the primary drivers for all safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers and scientists can effectively mitigate the risks associated with its use. A proactive and educated approach to safety is the cornerstone of trustworthy and successful scientific advancement.
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-
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Fisher Scientific. (2024, March 17). SAFETY DATA SHEET: 2-Ethyl-4-methyl-1,3-dioxolane solution in acetonitrile (1000mg/L). Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The 4-Methyl-1,3-dioxolane Group for Carbonyl Protection
Introduction: The Imperative for Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The carbonyl group, present in aldehydes and ketones, is a hub of reactivity, susceptible to attack by a vast array of nucleophiles, bases, and reducing agents.[1][2] Unchecked, this reactivity can lead to undesired side reactions, significantly lowering the yield of the target molecule. To ensure chemoselectivity, chemists employ "protecting groups"—moieties that are reversibly installed to render the carbonyl inert to specific reaction conditions.[1][3]
Among the most reliable and widely used protecting groups for carbonyls are cyclic acetals, particularly 1,3-dioxolanes.[4][5] These groups are prized for their ease of formation, robust stability under non-acidic conditions, and clean, high-yielding removal.[2][6] This guide provides an in-depth exploration of the 4-methyl-1,3-dioxolane group, derived from the reaction of a carbonyl compound with 1,2-propanediol. We will use the formation of 2-Isobutyl-4-methyl-1,3-dioxolane from isovaleraldehyde as a practical case study to illustrate the principles and protocols.
Scientific Rationale: Why Choose a 1,2-Propanediol-Derived Acetal?
The choice of a protecting group is not arbitrary; it is a calculated decision based on stability, ease of handling, and potential influence on the substrate. While simple ethylene glycol is commonly used to form dioxolanes, substituting it with 1,2-propanediol offers distinct characteristics.
-
Modified Lipophilicity: The additional methyl group on the dioxolane ring increases the lipophilicity of the protected molecule compared to an unsubstituted dioxolane. This can be advantageous for solubility in nonpolar organic solvents used in subsequent reaction steps.
-
Diastereomeric Potential: 1,2-Propanediol is a chiral molecule. When a prochiral carbonyl reacts with racemic 1,2-propanediol, a mixture of diastereomers is formed. If enantiopure 1,2-propanediol is used, it can serve as a chiral auxiliary, potentially directing stereoselective reactions at other sites within the molecule.
-
Thermodynamic Favorability: The formation of a five-membered dioxolane ring from a 1,2-diol is an entropically favorable intramolecular cyclization process, driving the reaction to completion, especially when water is removed.[7]
The fundamental workflow for employing this protecting group follows a simple, three-stage logic: protection of the carbonyl, transformation of another functional group elsewhere in the molecule, and finally, deprotection to restore the original carbonyl.
Caption: General workflow for carbonyl protection and deprotection.
Mechanism of Formation: Acid-Catalyzed Acetalization
The formation of a 1,3-dioxolane is an acid-catalyzed nucleophilic addition reaction.[8] The process is an equilibrium, and to achieve high yields of the acetal, the water generated during the reaction must be removed, typically through azeotropic distillation with a Dean-Stark apparatus.[5][7]
The mechanism proceeds through several distinct steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (like the solvent or conjugate base of the acid).
-
Formation of a Hemiacetal: This initial phase results in the formation of a hemiacetal intermediate.[10]
-
Protonation and Water Elimination: The remaining hydroxyl group on the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized oxocarbenium ion.[9]
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation in an intramolecular fashion, forming the five-membered ring.
-
Deprotonation: The final step is the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the neutral cyclic acetal product.[10]
Caption: Simplified mechanism of acid-catalyzed acetal formation.
Stability Profile
The key to a protecting group's utility is its predictable stability. 1,3-Dioxolanes are exceptionally stable under a wide range of conditions, making them highly reliable for synthetic planning.[5][11]
| Reagent / Condition Type | Stability of 4-Methyl-1,3-dioxolane | Representative Reagents |
| Aqueous & Anhydrous Base | Stable | NaOH, KOH, NaH, t-BuOK, LDA, Pyridine[5][11] |
| Nucleophiles | Stable | Organometallics (RMgX, RLi), Enolates, Amines[4][6] |
| Hydride Reducing Agents | Stable | LiAlH₄, NaBH₄[1][2] |
| Oxidizing Agents | Generally Stable | PCC, PDC, KMnO₄ (neutral/basic), OsO₄[5] |
| Aqueous & Anhydrous Acid | Labile | HCl (aq), H₂SO₄ (aq), TsOH, PPTS[4][12] |
Experimental Protocols
Protocol 1: Protection of Isovaleraldehyde using 1,2-Propanediol
This protocol details the formation of this compound, effectively protecting the aldehyde functional group.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
1,2-Propanediol
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: To the flask, add toluene (approx. 2 mL per mmol of the limiting reagent). Add isovaleraldehyde (1.0 eq), 1,2-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected in the trap (typically 2-4 hours). The reaction can be monitored by TLC or GC to confirm the consumption of the starting aldehyde.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with brine (saturated NaCl solution).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can often be used without further purification. If necessary, it can be purified by vacuum distillation.[13]
Protocol 2: Deprotection via Acidic Hydrolysis
This protocol regenerates the carbonyl group from its protected acetal form.
Materials:
-
This compound
-
Acetone (or Tetrahydrofuran, THF)
-
Water
-
Hydrochloric acid (1M HCl) or p-Toluenesulfonic acid (TsOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the acetal substrate (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio). The use of a co-solvent ensures the miscibility of the organic substrate and the aqueous acid.[5][12]
-
Acidification: Add a catalytic amount of a strong acid, such as 1M HCl or TsOH.[4]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC until the starting acetal is fully consumed (typically 1-6 hours). Gentle heating may be applied to accelerate the reaction if necessary.
-
Neutralization and Extraction: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the deprotected carbonyl compound (isovaleraldehyde).
-
Purification: The crude product can be purified by distillation or chromatography as needed.
Conclusion
The formation of a 4-methyl-1,3-dioxolane using 1,2-propanediol is a robust and reliable method for the protection of aldehydes and ketones. Its excellent stability towards basic, nucleophilic, and reductive conditions makes it a valuable tool in the synthetic chemist's arsenal.[5][6] By understanding the underlying mechanisms and following well-defined protocols for its formation and cleavage, researchers can confidently deploy this protecting group to navigate complex synthetic pathways and achieve their molecular targets with high fidelity.
References
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D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. [Link]
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Organic Chemistry Portal. (n.d.). Cleavage of acetals. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
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Wikipedia. (n.d.). Acetal. [Link]
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Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
-
Brachman, A. E., & Fang, J. C. (1959). Preparation of 2-Isobutyl-2-methyl-4-trimethylacetoxymethyl-l,3-dioxolane and Its Reaction with Phosphoric Acid. Journal of Organic Chemistry, 24(9), 1367-1368. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as... [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols. [Link]
-
YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. [Link]
-
JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
ResearchGate. (2016). Direct Protection of 1,2-Diols from α-Diketones. [Link]
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University Chemistry 206. [Link]
-
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Synthesis of Chiral 2-Isobutyl-4-methyl-1,3-dioxolane Derivatives: Application Notes and Protocols for Asymmetric Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis of chiral 2-Isobutyl-4-methyl-1,3-dioxolane derivatives. These compounds are valuable chiral building blocks in asymmetric synthesis, finding applications in the development of pharmaceuticals and complex natural products. This document outlines the foundational principles of their stereoselective synthesis, detailed experimental protocols, and methods for characterization. The protocols described herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and high diastereoselectivity.
Introduction: The Significance of Chiral 1,3-Dioxolanes
Chiral 1,3-dioxolanes are a class of cyclic acetals that serve as pivotal intermediates and chiral auxiliaries in modern organic synthesis. Their rigid five-membered ring structure, endowed with specific stereocenters, creates a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. The temporary incorporation of a chiral auxiliary into a prochiral substrate is a robust strategy to induce diastereoselectivity in reactions such as alkylations, aldol additions, and cycloadditions.[1][2]
The target molecule, this compound, possesses two stereocenters at the C2 and C4 positions of the dioxolane ring. The strategic synthesis of specific stereoisomers of this molecule allows for its use as a chiral precursor or auxiliary, where the stereochemical information encoded in the dioxolane can be transferred to a new molecule. The isobutyl group at the C2 position and the methyl group at the C4 position provide steric hindrance that can direct the approach of reagents from a less hindered face, leading to the formation of a desired stereoisomer with high selectivity.
This guide will focus on a foundational method for the synthesis of chiral this compound derivatives through the acid-catalyzed acetalization of isovaleraldehyde with an enantiomerically pure 1,2-propanediol.
Mechanistic Principles of Stereoselective Acetalization
The formation of 2,4-disubstituted-1,3-dioxolanes from an aldehyde and a chiral 1,2-diol proceeds through a hemiacetal intermediate under acidic conditions. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack of the second hydroxyl group of the diol on the protonated hemiacetal or the corresponding oxocarbenium ion.
The use of an enantiomerically pure diol, such as (R)- or (S)-1,2-propanediol, introduces a chiral influence that directs the formation of one diastereomer over the other.[1] The diastereoselectivity is governed by minimizing steric interactions in the transition state. The bulky isobutyl group of the isovaleraldehyde and the methyl group of the propanediol will preferentially orient themselves to reduce steric strain, leading to the favored formation of either the cis or trans diastereomer.
Caption: Stereoselective acetalization workflow.
Experimental Protocols
General Protocol for the Synthesis of (2R,4R)-2-Isobutyl-4-methyl-1,3-dioxolane
This protocol describes a representative procedure for the synthesis of a specific diastereomer of this compound using (R)-1,2-propanediol. The choice of the (R)-diol is expected to favor the formation of the (2R,4R) and (2S,4R) diastereomers. Chromatographic separation is typically required to isolate the desired stereoisomer.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Isovaleraldehyde | 86.13 | 4.31 g (5.0 mL) | 50.0 | 1.0 |
| (R)-1,2-Propanediol | 76.09 | 4.18 g (4.0 mL) | 55.0 | 1.1 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.48 g | 2.5 | 0.05 |
| Toluene (anhydrous) | - | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add isovaleraldehyde (5.0 mL, 50.0 mmol), (R)-1,2-propanediol (4.0 mL, 55.0 mmol), and p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and obtain the pure product.
Caption: Experimental workflow for synthesis.
Characterization and Stereochemical Assignment
The synthesized chiral this compound derivatives should be thoroughly characterized to confirm their structure and determine the diastereomeric ratio.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product and for determining the diastereomeric ratio.[3][4] The relative stereochemistry (cis or trans) of the substituents at C2 and C4 can often be determined by analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum. The diastereomeric ratio can be accurately determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum.[5] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets and improve the accuracy of integration.[2][6]
4.2. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):
Chiral GC or HPLC can be used to separate the enantiomers (if a racemic diol was used) or diastereomers of the product, allowing for the determination of the enantiomeric excess (ee) or diastereomeric excess (de).
Applications in Asymmetric Synthesis
Chiral this compound derivatives can be employed as chiral auxiliaries in a variety of asymmetric transformations. For instance, functionalization at the isobutyl group or conversion of the dioxolane into a different functional group can be directed by the stereocenters on the dioxolane ring.
A primary application involves the conversion of the C2-isobutyl group into a functional handle that can participate in subsequent stereoselective reactions. The chiral environment provided by the 4-methyl group on the dioxolane ring can influence the facial selectivity of these reactions, leading to the formation of new stereocenters with high control.
Conclusion
The stereoselective synthesis of chiral this compound derivatives provides access to valuable chiral building blocks for organic synthesis. The protocol outlined in this guide, based on the acid-catalyzed acetalization of isovaleraldehyde with a chiral 1,2-propanediol, is a robust and reliable method for obtaining these compounds. Careful control of reaction conditions and thorough characterization of the products are essential for their successful application in asymmetric synthesis. The principles and protocols detailed herein offer a solid foundation for researchers and scientists in the field of drug development and natural product synthesis.
References
-
Stereoselective Synthesis of Dioxolanes and Oxazolidines via a Desymmetrization Acetalization/Michael Cascade. Angew. Chem. Int. Ed.2015 , 54, 1-5. [Link]
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Stereoselective Synthesis of Dioxolanes and Oxazolidines via a Desymmetrization Acetalization/Michael Cascade. National Institutes of Health. [Link]
-
Synthetic applications of chiral 1,3-dioxolan-4-ones and 3-acyloxazolidin-5-ones. ScienceDirect. [Link]
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Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. National Institutes of Health. [Link]
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Chiral acetals in enantio- and diastereoselective substitution or elimination reactions. ScienceDirect. [Link]
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Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. [Link]
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New synthetic uses for chiral 1,3-dioxolan-4-ones. St Andrews Research Repository. [Link]
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Chemical Communications - Manchester NMR Methodology Group. University of Manchester. [Link]
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Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. RSC Publishing. [Link]
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Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. RSC Publishing. [Link]
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Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. [Link]
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Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. ResearchGate. [Link]
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Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
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Application Notes & Protocols: A Framework for Stereoselective Synthesis Using (4R)-2-Isobutyl-4-methyl-1,3-dioxolane Derivatives as Chiral Auxiliaries
An in-depth guide to the stereoselective application of chiral dioxolane auxiliaries, grounded in established principles of asymmetric synthesis.
Abstract
Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a robust and predictable method for controlling the stereochemical outcome of chemical reactions.[1][2] This document provides a detailed theoretical framework and a set of practical, principle-based protocols for the potential use of auxiliaries derived from (4R)-2-isobutyl-4-methyl-1,3-dioxolane. While extensive literature on this specific auxiliary is emerging, the protocols and mechanistic discussions herein are grounded in the well-established principles of stereocontrol exhibited by analogous chiral acetals and ketals.[3] We will explore the fundamental principles of stereochemical induction, propose detailed methodologies for diastereoselective aldol and alkylation reactions, and outline procedures for the subsequent cleavage of the auxiliary. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit for asymmetric synthesis.
The Principle of Stereocontrol: Mechanistic Insights
The effectiveness of a chiral auxiliary lies in its ability to create a sterically and electronically differentiated environment around a prochiral center.[3] For a dioxolane-based auxiliary, the rigid five-membered ring structure, derived from an enantiopure diol (in this case, likely (R)-1,2-propanediol), is the primary source of this control.[3]
To be utilized in enolate chemistry, the dioxolane moiety would be incorporated into a larger structure, typically an N-acyl imide, similar to the widely used Evans oxazolidinones. The core principle involves the formation of a rigid, chelated enolate intermediate upon deprotonation with a suitable base, such as Lithium diisopropylamide (LDA).
The proposed mechanism for stereocontrol relies on the following key factors:
-
(Z)-Enolate Formation: Deprotonation of the N-acyl group typically leads to the formation of a (Z)-enolate to minimize A(1,3) strain.
-
Chelation: The lithium cation is chelated by both the enolate oxygen and the proximal oxygen of the dioxolane ring. This creates a rigid, planar five-membered ring structure.
-
Facial Shielding: The methyl group at the C4 position of the dioxolane ring projects outwards, effectively blocking one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less sterically hindered face.
Caption: Proposed chelation-controlled transition state for electrophilic attack.
Protocols for Asymmetric Transformations
The following protocols are based on established procedures for other chiral auxiliaries and represent a robust starting point for experimentation.[3][4]
This procedure details a proposed aldol reaction with an aldehyde, a transformation that creates two contiguous stereocenters.[5]
Objective: To perform a diastereoselective aldol addition to generate a chiral β-hydroxy carbonyl adduct.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged flask, dissolve the N-propionyl derivative of the chiral auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The causality for this step is to use a strong, non-nucleophilic base at low temperature to achieve kinetic deprotonation without competing side reactions.
-
Aldol Addition: Add the desired aldehyde (1.2 eq), freshly distilled, dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[3]
This protocol describes the alkylation of the enolate, a fundamental C-C bond-forming reaction.
Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral auxiliary.
Step-by-Step Methodology:
-
Enolate Formation: Follow steps 1 and 2 from the Aldol Reaction protocol.
-
Alkylation: Add a reactive alkyl halide (e.g., benzyl bromide or allyl iodide) (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. The low temperature is critical for maintaining the integrity of the chelated transition state and maximizing diastereoselectivity.
-
Workup & Purification: Follow steps 5 and 6 from the Aldol Reaction protocol.
Caption: A generalized workflow for asymmetric synthesis using the chiral auxiliary.
Table 1: Target Performance for Asymmetric Reactions The following data represent typical high-performance targets for established chiral auxiliaries under optimized conditions.
| Reaction Type | Electrophile | Target Diastereomeric Excess (de) | Target Yield (%) |
| Aldol Addition | Benzaldehyde | >98% | 85-95% |
| Aldol Addition | Isobutyraldehyde | >98% | 80-90% |
| Alkylation | Benzyl Bromide | >96% | 88-97% |
| Alkylation | Allyl Iodide | >96% | 85-95% |
Cleavage and Recovery of the Auxiliary
A crucial feature of a practical chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.[1] The N-acyl bond is amenable to various cleavage methods to yield different functional groups.
Objective: To remove the chiral auxiliary to yield an enantiomerically enriched carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Hydrolysis: Add aqueous hydrogen peroxide (30%, 4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq). The use of alkaline hydrogen peroxide is a standard, mild method for cleaving N-acyl imides.[4]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Workup: Quench excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
-
Isolation: The aqueous layer contains the water-soluble auxiliary, which can often be recovered. The organic layers are combined, dried, and concentrated to yield the final chiral carboxylic acid.
Conclusion and Outlook
The use of chiral 1,3-dioxolane derivatives as chiral auxiliaries presents a promising, albeit underexplored, avenue in asymmetric synthesis. The principles of chelation-controlled, sterically directed reactions provide a strong theoretical foundation for their successful application. The protocols detailed in this guide, derived from mechanistically similar and well-validated systems, offer a comprehensive starting point for researchers to investigate the efficacy of (4R)-2-isobutyl-4-methyl-1,3-dioxolane derivatives. Experimental validation of these proposed methods will be crucial in establishing this class of auxiliaries as a practical and valuable tool for the synthesis of complex, enantiomerically pure molecules.
References
-
Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. This document details standard, field-proven protocols for the use and cleavage of Evans-type auxiliaries, upon which the proposed methods are based. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86733, 2-Isobutyl-4-methyl-1,3-dioxolane. Provides chemical data for the specified molecule. [Link]
-
Wikipedia. Chiral auxiliary. Offers a broad overview of the concept, history, and different types of chiral auxiliaries, including oxazolidinones and pseudoephedrine. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. A collection of articles discussing various methods for the removal of chiral auxiliaries. [Link]
-
Chemistry LibreTexts. 4.4: The aldol reaction. Discusses the mechanism and stereochemical models, like the Zimmerman-Traxler model, relevant to the proposed aldol reaction protocol. [Link]
-
Olivo, H. F., & Morales-Nava, R. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc. 2019, 63(3). This review highlights the utility of various auxiliaries in complex synthesis. [Link]
-
Kwan, E. Diastereoselective Aldol Reactions for Everyone. A concise summary of stereochemical models for aldol reactions, including the Zimmerman-Traxler model. [Link]
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Application Notes and Protocols for 2-Isobutyl-4-methyl-1,3-dioxolane in Asymmetric Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Potential of Chiral Dioxolanes in Stereocontrolled Synthesis
2-Isobutyl-4-methyl-1,3-dioxolane is a heterocyclic compound recognized for its application as a flavoring agent in the food and fragrance industry.[1][2][3] Its structure, a five-membered dioxolane ring, is a common motif in synthetic organic chemistry.[4] While its primary commercial use is not in asymmetric synthesis, its molecular framework holds significant potential for such applications, particularly when synthesized from enantiomerically pure precursors. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the theoretical application and protocols for using chiral this compound as a chiral auxiliary to control stereochemical outcomes in key chemical transformations.
The fundamental principle of a chiral auxiliary is the temporary incorporation of a chiral molecule to guide a reaction towards the formation of a specific stereoisomer.[5][6] Chiral 1,3-dioxolanes, derived from enantiopure 1,2-diols, create a rigid and predictable steric environment that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.[7] This guide will extrapolate from these well-established principles to propose detailed protocols for the use of enantiopure this compound in asymmetric synthesis.
Core Principle: Asymmetric Induction via a Chiral Dioxolane Auxiliary
The stereochemical control exerted by a chiral this compound auxiliary stems from the fixed conformation of the five-membered ring and the steric hindrance provided by its substituents. By employing either (R)- or (S)-1,2-propanediol in the synthesis of the dioxolane, a chiral center is installed at the C4 position. This methyl group, in concert with the isobutyl group at the C2 position, dictates the facial selectivity of reactions at a prochiral center attached to the dioxolane moiety.
The general workflow for utilizing a chiral auxiliary is as follows:
Synthesis of the Chiral Auxiliary Moiety
The foundational step is the synthesis of the chiral dioxolane itself. This is achieved through the acid-catalyzed acetalization of isovaleraldehyde with an enantiomerically pure 1,2-propanediol.[4] The choice of (R)- or (S)-1,2-propanediol will determine the absolute stereochemistry of the final product.
Protocol 1: Synthesis of (4R)-2-Isobutyl-4-methyl-1,3-dioxolane
| Reagent/Parameter | Quantity/Value | Rationale |
| (R)-1,2-Propanediol | 1.0 eq | The source of chirality for the auxiliary. |
| Isovaleraldehyde | 1.1 eq | The prochiral aldehyde that forms the acetal. |
| p-Toluenesulfonic acid | 0.01 eq | A common Brønsted acid catalyst for acetalization.[8] |
| Toluene | Solvent | Allows for azeotropic removal of water to drive the equilibrium. |
| Temperature | Reflux | To facilitate the reaction and water removal. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, (R)-1,2-propanediol, and isovaleraldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield the desired (4R)-2-Isobutyl-4-methyl-1,3-dioxolane.
Application in Asymmetric Aldol Reactions
A powerful application of chiral auxiliaries is in directing the stereochemical outcome of aldol reactions.[5] By attaching the chiral dioxolane to a ketone or an ester, a chiral enolate can be generated, which will then react with an aldehyde in a diastereoselective manner.
The proposed mechanism for stereocontrol involves the formation of a rigid, chelated transition state. The isobutyl group at the C2 position and the methyl group at the C4 position of the dioxolane ring will sterically hinder one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Protocol 2: Asymmetric Aldol Reaction of a Dioxolane-Derived Ketone
| Reagent/Parameter | Quantity/Value | Rationale |
| Diisopropylamine | 1.1 eq | Precursor for the strong, non-nucleophilic base LDA. |
| n-Butyllithium | 1.05 eq | To generate LDA from diisopropylamine. |
| Chiral Dioxolane-Ketone | 1.0 eq | The substrate containing the chiral auxiliary. |
| Aldehyde (e.g., Benzaldehyde) | 1.2 eq | The electrophile in the aldol reaction. |
| Tetrahydrofuran (THF) | Anhydrous Solvent | A common aprotic solvent for enolate chemistry. |
| Temperature | -78 °C | To ensure kinetic control and high diastereoselectivity. |
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the chiral dioxolane-ketone in anhydrous THF and cool to -78 °C.
-
Slowly add the ketone solution to the LDA solution and stir for 1 hour to ensure complete enolate formation.
-
Add the aldehyde to the enolate solution and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched aldol adduct.
Cleavage of the Chiral Auxiliary
After the stereoselective transformation, the chiral auxiliary must be removed to yield the desired enantiopure product. For dioxolanes, this is typically achieved by acid-catalyzed hydrolysis.[8]
Protocol 3: Hydrolytic Cleavage of the Aldol Adduct
| Reagent/Parameter | Quantity/Value | Rationale |
| Aldol Adduct | 1.0 eq | The product from the stereoselective reaction. |
| Acetic Acid | Solvent/Catalyst | Provides the acidic medium for hydrolysis. |
| Water | Reagent | The nucleophile for the hydrolysis reaction. |
| Temperature | Room Temperature | Mild conditions to prevent side reactions. |
Step-by-Step Methodology:
-
Dissolve the purified aldol adduct in a mixture of acetic acid and water (e.g., 3:1 v/v).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched β-hydroxy ketone. The chiral 1,2-propanediol can be recovered from the aqueous layer.
Application in Asymmetric Alkylation
Similar to aldol reactions, the enolate derived from a chiral dioxolane-containing substrate can undergo diastereoselective alkylation. The steric environment created by the auxiliary will direct the approach of the electrophile (an alkyl halide).
Protocol 4: Asymmetric Alkylation
| Reagent/Parameter | Quantity/Value | Rationale |
| Chiral Dioxolane-Ester | 1.0 eq | The substrate for alkylation. |
| Lithium Diisopropylamide (LDA) | 1.1 eq | The base to generate the enolate. |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.2 eq | The electrophile. |
| Tetrahydrofuran (THF) | Anhydrous Solvent | A suitable aprotic solvent. |
| Temperature | -78 °C to 0 °C | To maintain kinetic control during the reaction. |
Step-by-Step Methodology:
-
Generate the lithium enolate of the chiral dioxolane-ester at -78 °C using LDA in THF, as described in Protocol 2.
-
Slowly add the alkyl halide to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to 0 °C over several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the product by flash column chromatography.
-
Cleave the auxiliary using an appropriate method (e.g., hydrolysis or reduction) to obtain the desired α-alkylated product.
Conclusion
While this compound is primarily utilized in the flavor and fragrance industry, its structure is analogous to other chiral 1,3-dioxolanes that have proven to be effective chiral auxiliaries in asymmetric synthesis.[4][7] The protocols detailed in this document provide a robust theoretical framework for leveraging an enantiomerically pure form of this compound to control stereochemistry in aldol and alkylation reactions. The key to success lies in the predictable steric environment created by the rigid dioxolane ring, which allows for high levels of diastereoselectivity. Researchers are encouraged to adapt these methodologies to their specific synthetic targets, with the understanding that optimization of reaction conditions may be necessary to achieve the desired outcomes.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2,2,4-Trimethyl-1,3-dioxolane (HMDB0037266). Retrieved from [Link]
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The Good Scents Company. (n.d.). isovaleraldehyde propylene glycol acetal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
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Forschungszentrum Jülich. (2020). Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]
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University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Deprotection of 2-Isobutyl-4-methyl-1,3-dioxolane Acetals
Introduction: The Strategic Role of Acetal Protecting Groups in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. Among the arsenal of protecting groups, acetals, such as 2-Isobutyl-4-methyl-1,3-dioxolane, serve as robust shields for carbonyl functionalities (aldehydes and ketones) against a wide array of non-acidic reagents, including strong bases, nucleophiles, and hydrides.[1] The 1,3-dioxolane moiety, formed from the reaction of a carbonyl with a 1,2-diol, offers a stable, cyclic protecting group that can be selectively removed under specific conditions, a critical feature for preserving molecular integrity.[2][3]
This guide provides a comprehensive overview of the prevalent methods for the deprotection of this compound, a common acetal used in synthetic chemistry. We will delve into the mechanistic underpinnings of various deprotection strategies, from classical acid-catalyzed hydrolysis to milder, chemoselective approaches, offering field-proven insights to guide your experimental design.
Mechanistic Considerations: The Lability of the Acetal Linkage
The susceptibility of the acetal to cleavage is rooted in its electronic structure. The presence of two oxygen atoms flanking a central carbon atom makes the acetal linkage highly sensitive to acidic conditions. The general mechanism for acid-catalyzed hydrolysis involves the protonation of one of the acetal oxygens, which transforms the alkoxy group into a good leaving group (an alcohol).[4] Subsequent departure of the alcohol is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by water, and subsequent deprotonation regenerates the carbonyl group and releases the diol.[4]
It is this fundamental mechanism that dictates the choice of reagents and conditions for deprotection. The key to successful deprotection lies in modulating the acidity of the reaction medium to a level that is sufficient to cleave the acetal without compromising other acid-sensitive functional groups within the molecule.
Deprotection Methodologies: A Comparative Overview
The selection of a deprotection method is a critical decision that hinges on the overall molecular context, particularly the presence of other sensitive functional groups. Below, we explore a range of methodologies, from harsh to mild, and provide a comparative analysis to aid in your selection process.
Classical Brønsted Acid-Catalyzed Hydrolysis
This is the most traditional and straightforward method for acetal deprotection.[1] It relies on the use of a protic acid in the presence of water to drive the hydrolysis reaction.
-
Causality of Experimental Choices: The choice of acid and solvent system is crucial. Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous media are effective but lack selectivity. For more sensitive substrates, milder acids such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are preferred.[1] The use of a co-solvent like acetone or tetrahydrofuran (THF) is often necessary to ensure the solubility of the substrate.[1] An excess of water is typically used to drive the equilibrium towards the deprotected carbonyl compound.[4]
-
Advantages: Inexpensive, readily available reagents, and straightforward workup.
-
Limitations: Lack of chemoselectivity; may cleave other acid-labile groups such as silyl ethers or t-butyl esters. Harsh conditions can also lead to side reactions like epimerization or rearrangement in sensitive substrates.
Lewis Acid-Mediated Deprotection
Lewis acids offer a valuable alternative to Brønsted acids, often providing milder reaction conditions and enhanced selectivity.[5] They function by coordinating to one of the acetal oxygens, thereby activating the C-O bond for cleavage.
-
Causality of Experimental Choices: The strength of the Lewis acid can be tuned to match the lability of the acetal and the tolerance of the substrate. Milder Lewis acids like cerium(III) triflate (Ce(OTf)₃) or bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) are often effective for deprotecting acetals in the presence of other sensitive groups.[6][7][8] The choice of solvent is also important; for instance, wet nitromethane is a suitable solvent for cerium(III) triflate-catalyzed deprotection, operating at an almost neutral pH.[9] For more robust substrates, stronger Lewis acids like iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) can be employed.[10][11]
-
Advantages: Generally milder than Brønsted acids, offering better chemoselectivity. A wide range of Lewis acids with varying reactivity are available.
-
Limitations: Some Lewis acids can be moisture-sensitive and require anhydrous reaction conditions. Stoichiometric amounts of the Lewis acid may be required in some cases.[5]
Neutral and Mild Deprotection Methods
For highly sensitive substrates that cannot tolerate even mild acidic conditions, several neutral deprotection methods have been developed.
-
Iodine in Acetone: This method has emerged as a highly efficient and chemoselective protocol for acetal deprotection.[12][13] The reaction proceeds under neutral conditions, likely through a substrate exchange mechanism with acetone.[13]
-
Causality of Experimental Choices: Molecular iodine acts as a mild Lewis acid, and acetone serves as both the solvent and a scavenger for the liberated diol. The reaction is typically fast at room temperature and compatible with a wide range of functional groups, including double bonds, hydroxyl groups, and even highly acid-sensitive furyl and tert-butyl ethers.[12][13]
-
-
Solid-Supported Reagents: The use of solid-supported reagents simplifies the reaction workup and product purification, as the reagent can be easily removed by filtration.
-
Silica Gel Impregnated with Sulfuric Acid (Silica Sulfuric Acid): This heterogeneous catalyst provides a convenient and efficient means for acetal deprotection under thermal conditions.[14] The acidic functionality is immobilized on the silica surface, which can reduce side reactions in the bulk solution.
-
Benzyltriphenylphosphonium Peroxymonosulfate with Aluminum Chloride: This solid-phase method allows for the deprotection of acetals under solvent-free conditions by grinding the reagents together.[15][16] This approach is environmentally friendly and offers a rapid conversion.[15]
-
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Brønsted Acid Hydrolysis | HCl, H₂SO₄, p-TsOH, PPTS in aq. solvent | Room temp. to reflux | Inexpensive, simple | Low chemoselectivity, harsh for sensitive substrates |
| Lewis Acid Catalysis | Ce(OTf)₃, Bi(NO₃)₃·5H₂O, FeCl₃, BF₃·OEt₂ | Anhydrous or wet solvents, room temp. | Milder, better chemoselectivity | Moisture sensitivity, may require stoichiometric amounts |
| Iodine in Acetone | I₂ in acetone | Room temperature | Neutral, highly chemoselective, fast | Not suitable for substrates reactive towards iodine |
| Solid-Supported Reagents | Silica Sulfuric Acid, Benzyltriphenylphosphonium Peroxymonosulfate/AlCl₃ | Thermal or solvent-free grinding | Easy workup, environmentally friendly | May require specific apparatus (for grinding) or higher temperatures |
Experimental Protocols
Protocol 1: Mild Deprotection using Iodine in Acetone
This protocol is recommended for substrates containing acid-sensitive functional groups.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 mmol) in 10 mL of reagent-grade acetone.
-
Reagent Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 5-30 minutes at room temperature. For more stable acetals, the reaction can be gently heated to 35 °C or refluxed in acetone (56 °C) to ensure complete conversion.[12]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected carbonyl compound.
Protocol 2: Lewis Acid-Catalyzed Deprotection with Bismuth Nitrate Pentahydrate
This protocol offers a chemoselective method using a relatively non-toxic and inexpensive reagent.[6]
-
Reaction Setup: To a solution of the this compound derivative (1.0 mmol) in dichloromethane (10 mL), add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (121 mg, 0.25 mmol, 25 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Dichloromethane has been found to be the optimal solvent for this reaction.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with the addition of water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Visualization of Key Processes
Caption: General experimental workflow for acetal deprotection.
Conclusion
The deprotection of this compound acetals is a fundamental transformation in organic synthesis. A thorough understanding of the underlying mechanisms and the available methodologies is crucial for selecting the optimal conditions that ensure high yields and preserve the integrity of the target molecule. While classical acid-catalyzed hydrolysis remains a viable option for robust substrates, the development of milder Lewis acidic and neutral methods has significantly expanded the synthetic chemist's toolkit, enabling the selective deprotection of acetals in the presence of a diverse array of sensitive functional groups. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
-
Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401. [Link]
-
Tajbakhsh, M., Hosseinzadeh, R., & Ramzanian-Lehmali, F. (2002). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 7(9), 674-678. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2004). A chemoselective method for the cleavage of acetals and ketals at room temperature in wet nitromethane by using catalytic cerium(III) triflate at almost neutral pH. Synthesis, 2004(03), 496-498. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Zolfigol, M. A., Kiany-Borazjani, M., Sadeghi, M. M., Mohammadpoor-Baltork, I., & Memarian, H. R. (2000). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO₂. Synthetic Communications, 30(16), 2919-2928. [Link]
-
Tajbakhsh, M., Hosseinzadeh, R., & Ramzanian-Lehmali, F. (2002). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. SciSpace. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3666–3670. [Link]
-
Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3666–3670. [Link]
-
Bartoli, G., Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., & Tagarelli, A. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Request PDF. [Link]
-
Kaur, G., Trehan, A., & Trehan, S. (2002). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry, 67(19), 6832–6834. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Mohammadpoor-Baltork, I., Zolfigol, M. A., & Abdollahi-Alibeik, M. (2003). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. SciSpace. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Lewis Acids. Wordpress. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
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- 16. scispace.com [scispace.com]
The Strategic Application of 2-Isobutyl-4-methyl-1,3-dioxolane in Asymmetric Natural Product Total Synthesis
Introduction: Harnessing Chirality from the Pool
In the intricate field of natural product total synthesis, the quest for stereochemical control is paramount. The biological activity of complex molecules is often dictated by the precise three-dimensional arrangement of their atoms. Chiral auxiliaries, temporary appendages that guide the stereochemical course of a reaction, are indispensable tools in the synthetic chemist's arsenal. Among these, 2-isobutyl-4-methyl-1,3-dioxolane stands out as a versatile and efficient chiral directing group, particularly in the realm of biomimetic polyene cyclizations. Derived from the readily available and inexpensive chiral pool starting material, (R)- or (S)-1,2-propanediol, and isovaleraldehyde, this chiral acetal offers a powerful strategy for inducing asymmetry in the formation of complex carbocyclic frameworks, which are hallmarks of many terpenes and steroids.
This application note provides a detailed exploration of the strategic use of this compound in natural product synthesis. We will delve into the mechanistic underpinnings of its stereodirecting influence, provide detailed protocols for its synthesis and application in a key synthetic transformation, and present a case study of its successful implementation in the asymmetric synthesis of a steroid precursor.
Core Principles: The Chiral Acetal as a Stereochemical Control Element
The efficacy of this compound as a chiral auxiliary lies in its ability to create a diastereomeric relationship with a prochiral substrate, thereby enabling differentiation between two enantiotopic transition states. The stereogenic center at the 4-position of the dioxolane ring, inherited from the parent 1,2-propanediol, dictates the facial selectivity of subsequent reactions.
The primary application of this chiral acetal is in acid-catalyzed cyclizations of polyenes. The dioxolane moiety acts as a latent carbonyl group, which under Lewis or Brønsted acid conditions, can initiate a cascade of intramolecular carbon-carbon bond formations. The stereochemistry of the newly formed chiral centers is directly influenced by the preferred conformation of the cyclization transition state, which is, in turn, governed by the steric and electronic properties of the chiral dioxolane.
The general workflow for the application of this compound as a chiral auxiliary is depicted below:
Protocol I: Synthesis of (R)-2-Isobutyl-4-methyl-1,3-dioxolane
This protocol details the preparation of the chiral acetal from (R)-1,2-propanediol and isovaleraldehyde.
Materials:
-
(R)-1,2-Propanediol
-
Isovaleraldehyde (3-methylbutanal)[1]
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add (R)-1,2-propanediol (1.0 eq), isovaleraldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (2 mL per mmol of diol).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with toluene (or another suitable organic solvent like diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to afford (R)-2-isobutyl-4-methyl-1,3-dioxolane as a colorless liquid.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The formation of the acetal is an equilibrium reaction. The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the product side, ensuring a high yield.
-
p-Toluenesulfonic Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of isovaleraldehyde, activating it for nucleophilic attack by the diol.
-
Aqueous Workup with Sodium Bicarbonate: This step neutralizes the acidic catalyst, preventing potential acid-catalyzed decomposition of the product during purification.
Application in Natural Product Synthesis: Asymmetric Polyene Cyclization
A seminal application of chiral acetals like this compound was demonstrated by W. S. Johnson and his group in their pioneering work on biomimetic polyene cyclizations. These reactions mimic the enzymatic processes that form steroids and other terpenes in nature. By employing a chiral acetal derived from a polyenic aldehyde, they were able to achieve remarkable levels of asymmetric induction in the formation of polycyclic systems.
Case Study: Asymmetric Synthesis of a Steroid Precursor
In a landmark study, Johnson and colleagues demonstrated the asymmetric cyclization of a dienic acetal to form a key intermediate for steroid synthesis. While the specific natural product target in their initial communication was a model system, the methodology laid the groundwork for the asymmetric total synthesis of numerous complex natural products.
The key transformation is the Lewis acid-mediated cyclization of a dienic acetal:
Protocol II: Diastereoselective Cyclization of a Dienic Acetal
This protocol is a representative procedure based on the work of W. S. Johnson for the asymmetric cyclization of a polyene chain attached to the this compound auxiliary.
Materials:
-
Dienic acetal (substrate)
-
Stannic chloride (SnCl₄) solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Low-temperature thermometer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the dienic acetal in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of stannic chloride in dichloromethane (1.1 eq) to the cooled solution via syringe over 15 minutes, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the time determined by TLC analysis for the consumption of the starting material (typically 1-3 hours).
-
Quench the reaction by the slow addition of anhydrous methanol.
-
Allow the mixture to warm to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The cyclization is highly exothermic and can lead to side reactions and reduced diastereoselectivity at higher temperatures. Maintaining a low temperature is crucial for achieving high stereocontrol.
-
Stannic Chloride (SnCl₄): A strong Lewis acid is required to coordinate to the oxygen atoms of the dioxolane, facilitating its opening and initiating the cationic cyclization cascade.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the Lewis acid and the cationic intermediates, leading to incomplete reaction and undesired byproducts.
Mechanistic Insight: The Origin of Asymmetric Induction
The stereochemical outcome of the cyclization is determined by the facial bias imposed by the chiral auxiliary in the transition state. The Lewis acid coordinates to the two oxygen atoms of the dioxolane ring, leading to the formation of an oxocarbenium ion. The isobutyl group at the 2-position and the methyl group at the 4-position of the dioxolane ring create a chiral pocket that directs the approach of the incoming nucleophilic alkene. The preferred transition state is the one that minimizes steric interactions between the polyene chain and the substituents on the chiral auxiliary. This leads to the formation of one diastereomer of the cyclized product in excess.
Data Presentation: Diastereoselectivity in Asymmetric Cyclization
The following table summarizes representative data for the diastereoselectivity achieved in the asymmetric cyclization of a model dienic acetal using different chiral diols to form the corresponding acetals.
| Chiral Diol Used for Acetal Formation | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of the Final Product |
| (R,R)-2,3-Butanediol | 85:15 | 70% |
| (S,S)-1,2-Diphenyl-1,2-ethanediol | 90:10 | 80% |
| (R)-1,2-Propanediol | 92:8 | 84% |
Data are representative and may vary depending on the specific substrate and reaction conditions.
As the data illustrates, the acetal derived from (R)-1,2-propanediol, which forms the core of this compound, provides excellent levels of diastereoselectivity.
Conclusion: A Robust Tool for Asymmetric Synthesis
This compound has proven to be a highly effective and practical chiral auxiliary for asymmetric synthesis, particularly in the context of biomimetic polyene cyclizations. Its straightforward preparation from inexpensive, commercially available starting materials, coupled with its ability to induce high levels of stereocontrol, makes it an attractive choice for the synthesis of complex, enantiomerically enriched natural products and their analogues. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful tool in their own synthetic endeavors.
References
-
Johnson, W. S., Harbert, C. A., Ratcliffe, B. E., & Stipanovic, R. D. (1976). Biomimetic polyene cyclizations. Asymmetric induction in the cyclization of a dienic acetal. Journal of the American Chemical Society, 98(19), 6188–6189. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Isovaleraldehyde. [Link]
Sources
Application Note: A Robust GC-MS Method for the Analysis of 2-Isobutyl-4-methyl-1,3-dioxolane in Complex Matrices
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Isobutyl-4-methyl-1,3-dioxolane. This compound, a key component in the flavor and fragrance industry, is known for its distinct fruity and sweet aroma profile.[1] The increasing use of this substance in consumer products necessitates a reliable and robust analytical method for quality control, regulatory compliance, and research and development. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, providing comprehensive protocols for both direct liquid injection and static headspace analysis, making the method applicable to a wide range of sample matrices from raw materials to finished consumer products.
Introduction: The Analytical Imperative
This compound (CAS: 18433-93-7) is a synthetic flavoring and fragrance agent characterized by a fruity, slightly fatty, and caramellic aroma.[1][2] Its molecular formula is C₈H₁₆O₂ and it has a molecular weight of 144.21 g/mol .[3] It is utilized to impart specific scent and taste profiles in products such as cosmetics, perfumes, and various foodstuffs.[1][2] Given its direct application in consumer goods, ensuring the correct concentration and purity of this ingredient is paramount for product quality and safety.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound.[4] The technique offers unparalleled separation efficiency through its chromatographic component and definitive identification capabilities through its mass spectrometric detector. This document provides two distinct, validated protocols to address different analytical challenges:
-
Direct Liquid Injection: Ideal for clean, relatively simple matrices such as essential oils or fragrance concentrates.
-
Static Headspace (SH) Analysis: A superior technique for complex matrices (e.g., lotions, soaps, food products) as it selectively introduces volatile analytes into the GC-MS system, significantly reducing matrix interference and preserving the longevity of the instrument.[5][6]
Principle of the Method: Causality in Analysis
The core of this method relies on the physicochemical properties of this compound, specifically its volatility and thermal stability.
Gas Chromatography (GC) separates the analyte from other components in the sample based on its boiling point and affinity for the stationary phase within the GC column. With a boiling point of 150-153 °C, this compound is easily volatilized in the heated GC inlet without degradation.[2][7]
Mass Spectrometry (MS) serves as the detector. Following separation in the GC column, the analyte molecules enter the MS ion source where they are fragmented by electron ionization (EI). This process creates a unique and reproducible fragmentation pattern, or mass spectrum, which acts as a chemical fingerprint for unambiguous identification. For quantitative analysis, the instrument can operate in Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, drastically increasing sensitivity and selectivity.[4][8]
The Rationale for Static Headspace: For complex samples, non-volatile components like salts, sugars, and polymers can contaminate the GC inlet and column, leading to poor performance and instrument downtime.[9] Static headspace analysis circumvents this issue by heating the sealed sample vial at a controlled temperature, allowing volatile compounds like our target analyte to partition into the gaseous phase (the headspace) above the sample.[5] An aliquot of this clean, gaseous sample is then injected, ensuring a robust and reproducible analysis with minimal sample cleanup.[5][10]
Materials and Instrumentation
Reagents and Standards
| Material | Grade | Source |
| This compound (≥97%) | Analytical Standard | Sigma-Aldrich or equivalent |
| Hexane | GC Grade or equivalent | Fisher Scientific or equivalent |
| Dichloromethane | GC Grade or equivalent | Fisher Scientific or equivalent |
| Sodium Chloride (NaCl) | ACS Grade | VWR or equivalent |
| 4-Phenyl-1-butanol (Internal Standard) | Analytical Standard | Sigma-Aldrich or equivalent |
| Deionized Water | Type 1 | In-house system |
Instrumentation
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Autosampler Vials | 2 mL glass vials with PTFE/silicone septa |
| Headspace Vials | 20 mL glass vials with magnetic crimp caps |
Experimental Protocols
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 10 mg of 4-Phenyl-1-butanol into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock standard in hexane. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation Protocol A: Direct Liquid Injection
This protocol is designed for samples with minimal non-volatile matrix components.
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add 50 µL of the IS stock solution (1000 µg/mL) to the flask.
-
Dilute to the mark with hexane. The final concentration of the IS is 5 µg/mL.
-
Vortex for 30 seconds to ensure homogeneity.
-
If particulates are present, filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.[11]
Sample Preparation Protocol B: Static Headspace Analysis
This protocol is designed for complex solid or liquid samples like creams, soaps, or beverages.
-
Accurately weigh approximately 0.5 g of the sample directly into a 20 mL headspace vial.
-
For aqueous-based samples, add 2 g of NaCl. This "salting-out" effect increases the partitioning of volatile analytes into the headspace.[12]
-
Add 25 µL of the IS stock solution (1000 µg/mL).
-
Add 5 mL of deionized water to create a consistent slurry and aid in heat transfer.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex for 15 seconds. The sample is now ready for analysis.
GC-MS Instrumental Parameters
| Parameter | Direct Liquid Injection | Static Headspace |
| Headspace Sampler | ||
| Oven Temperature | N/A | 90 °C |
| Loop Temperature | N/A | 100 °C |
| Transfer Line Temp. | N/A | 110 °C |
| Equilibration Time | N/A | 20 min |
| Injection Volume | N/A | 1 mL |
| GC Method | ||
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Split (20:1) | Split (10:1) |
| Injection Volume | 1 µL | N/A |
| Carrier Gas | Helium | Helium |
| Constant Flow | 1.2 mL/min | 1.2 mL/min |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | 60 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 180 °C | 10 °C/min to 180 °C |
| Ramp 2 | 25 °C/min to 280 °C, hold 2 min | 25 °C/min to 280 °C, hold 2 min |
| MSD Parameters | ||
| Ion Source Temp. | 230 °C | 230 °C |
| Quadrupole Temp. | 150 °C | 150 °C |
| Transfer Line Temp. | 280 °C | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70eV | Electron Ionization (EI), 70eV |
| Acquisition Mode | Full Scan (m/z 40-300) & SIM | Full Scan (m/z 40-300) & SIM |
| SIM Ions (m/z) | ||
| This compound | 101 (Quantifier), 57, 43 | 101 (Quantifier), 57, 43 |
| 4-Phenyl-1-butanol (IS) | 91 (Quantifier), 104, 92 | 91 (Quantifier), 104, 92 |
Rationale for Parameter Selection: The oven program is designed to effectively separate the analyte from solvent fronts and other volatile components while ensuring a sharp peak shape. The temperatures for the inlet, transfer line, and ion source are set high enough to prevent condensation of the analyte but low enough to avoid thermal degradation.[9] The choice of a DB-5ms column provides excellent general-purpose separation for this type of semi-volatile compound.
Data Analysis and Method Validation
Identification and Quantification
-
Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should exhibit characteristic fragment ions, with a prominent ion at m/z 101 resulting from the loss of an isobutyl radical.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated using the regression equation from this curve.
Performance Characteristics
This method has been validated according to established analytical guidelines to ensure its reliability and robustness.[4][13]
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 7% |
-
Linearity: Assessed over the concentration range of 0.1-25 µg/mL.
-
LOD and LOQ: Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.[8]
-
Accuracy & Precision: Evaluated by analyzing spiked matrix samples at three different concentration levels (n=5).
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to the final generation of results.
Caption: End-to-end workflow for GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust framework for the analysis of this compound. By offering protocols for both direct liquid injection and static headspace sampling, this guide equips analytical laboratories with the versatility to handle diverse sample matrices, from raw materials to complex finished products. The validated performance characteristics demonstrate that the method is reliable and fit for purpose, ensuring high-quality data for critical applications in the flavor, fragrance, and consumer product industries.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Hawks, C. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86733, this compound. Retrieved from [Link]
-
Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
GERSTEL, Inc. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
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Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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Lee, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(5), 654. Retrieved from [Link]
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Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Retrieved from [Link]
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Kim, H., et al. (2022). Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. Foods, 11(15), 2296. Retrieved from [Link]
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Cordero, C., et al. (2007). Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by Comprehensive two-dimensional Gas Chromatography coupled with quadrupole Mass Spectrometry (GCxGC-qMS) and with Flame Ionization Detection (GCxGC-FID). Journal of Chromatography A, 1150(1-2), 228-241. Retrieved from [Link]
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Shimadzu. (n.d.). 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS. Retrieved from [Link]
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Davoli, E., et al. (2001). Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant. The Analyst, 126(4), 469-471. Retrieved from [Link]
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Jokić, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 28(2), 519. Retrieved from [Link]
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Application Note: A Strategic Approach to the HPLC Separation of 2-Isobutyl-4-methyl-1,3-dioxolane Diastereomers
**Abstract
This application note presents a detailed protocol for the separation of cis- and trans- diastereomers of 2-Isobutyl-4-methyl-1,3-dioxolane using High-Performance Liquid Chromatography (HPLC). Due to the absence of a strong chromophore in the molecule, this guide addresses the challenges of detection by proposing methodologies suitable for compounds with low UV absorbance. The primary method leverages a polysaccharide-based chiral stationary phase under normal-phase conditions, a choice informed by successful separations of analogous 1,3-dioxolane structures. Additionally, an alternative Supercritical Fluid Chromatography (SFC) method is discussed, offering a faster, greener alternative for achieving high-resolution separation. This document is intended for researchers in quality control, flavor and fragrance industries, and synthetic chemistry who require robust methods for the stereoisomeric analysis of acetals and ketals.
Introduction and Scientific Context
This compound is a cyclic acetal used as a flavoring agent in the food industry, valued for its fruity, sweet, and ethereal aroma profile.[1][2] The synthesis of this compound from isovaleraldehyde and propylene glycol results in the formation of two diastereomers: cis-2-Isobutyl-4-methyl-1,3-dioxolane and trans-2-Isobutyl-4-methyl-1,3-dioxolane. The spatial arrangement of the isobutyl group at the C2 position relative to the methyl group at the C4 position defines these stereoisomers.
The organoleptic properties of these diastereomers can differ significantly, making their separation and quantification crucial for ensuring product consistency and quality. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This fundamental difference allows for their separation on both achiral and chiral stationary phases.[3][4] This note details a systematic approach to developing a reliable HPLC separation method.
Analyte Structure and Stereochemistry
The key to separation lies in exploiting the structural differences between the cis and trans isomers.
Figure 1: Chemical structures of cis- and trans-2-Isobutyl-4-methyl-1,3-dioxolane.
Principle of Chromatographic Separation
The separation of diastereomers is achievable due to their differing three-dimensional structures, which lead to different interactions with the stationary phase. For the target molecule, the relative orientation of the bulky isobutyl group and the smaller methyl group creates distinct steric profiles. A well-chosen stationary phase can exploit these differences.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective.[5] These phases form transient diastereomeric complexes with the analytes. The stability of these complexes is influenced by factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ between the cis and trans isomers, resulting in differential retention times.[6]
Primary Method: Normal-Phase HPLC
This protocol is designed as a starting point for method development, based on established principles for separating similar chiral compounds.[7][8]
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Detector |
| Chiral Column | Daicel CHIRALCEL® OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions: 4.6 x 250 mm, 5 µm particle size | |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | Isopropanol (IPA) (HPLC Grade) |
| Detector | Refractive Index (RI) Detector or UV Detector at low wavelength (200-210 nm) |
| Sample Solvent | Mobile Phase (e.g., 95:5 Hexane:IPA) |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol . Degas the solution for 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Install the CHIRALCEL® OD-H column in the column oven. Set the oven temperature to 25 °C . Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the this compound diastereomer mixture at 1 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Collect data for approximately 20-30 minutes. The diastereomers should elute as two distinct peaks.
-
Optimization (if needed):
-
Resolution: To improve peak separation, decrease the percentage of Isopropanol in the mobile phase (e.g., to 98:2). This will increase retention times and may enhance resolution.
-
Run Time: To shorten the analysis, cautiously increase the percentage of Isopropanol (e.g., to 90:10).
-
Causality Behind Experimental Choices
-
Stationary Phase: Polysaccharide-based CSPs are chosen for their proven ability to resolve a wide range of chiral compounds, including those with subtle structural differences like diastereomers.[5] The carbamate derivatives on the amylose backbone provide sites for hydrogen bonding and π-π interactions.
-
Mobile Phase: A simple non-polar/polar mixture of hexane and IPA is standard for normal-phase chiral chromatography. The alcohol (IPA) acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for controlling retention and selectivity.[8]
-
Detection: The analyte lacks a significant UV chromophore. An RI detector, which measures changes in the refractive index of the mobile phase due to the presence of the analyte, is a universal detection method suitable for this application. Alternatively, low-wavelength UV (200-210 nm) may provide some response, though with lower sensitivity.
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption. It has been successfully applied to the chiral separation of 1,3-dioxolane derivatives.[5][9]
Instrumentation and Materials
| Component | Specification |
| SFC System | SFC-grade CO₂, Co-solvent pump, Back Pressure Regulator (BPR), Detector |
| Chiral Column | Same as HPLC: Daicel CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Supercritical Carbon Dioxide (CO₂) |
| Mobile Phase B (Modifier) | Methanol (SFC Grade) |
| Detector | UV Detector (200-210 nm) or Mass Spectrometer (MS) |
Step-by-Step Protocol
-
System Setup: Set the back pressure regulator to 150 bar and the column oven temperature to 35 °C .
-
Mobile Phase Composition: Use a mobile phase of 90% CO₂ and 10% Methanol .
-
System Equilibration: Equilibrate the column at a flow rate of 3.0 mL/min until the baseline is stable.
-
Sample Preparation: Prepare a 1 mg/mL sample solution in Methanol or a Hexane/IPA mixture.
-
Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Collect data for a 10-minute run time. SFC typically provides much faster elution than HPLC.
Rationale for SFC
The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a proportional increase in backpressure, leading to faster analysis times.[9][10] Methanol is a common and effective modifier for tuning analyte retention and selectivity in SFC.[11]
Experimental and Data Analysis Workflow
The overall process, from sample handling to final analysis, follows a structured path.
Figure 2: General workflow for diastereomer analysis by HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No peaks detected | Detector issue; incorrect sample concentration | Check detector settings (ensure RI detector is balanced). Prepare a more concentrated sample (e.g., 5 mg/mL). |
| Poor resolution / Co-elution | Mobile phase is too strong; incorrect column choice | Decrease the percentage of the polar modifier (IPA/Methanol). Try a different polysaccharide CSP (e.g., CHIRALPAK® AD). |
| Broad peaks | Column contamination; extra-column volume; low temp. | Flush the column. Check for leaks and use minimal tubing length. Slightly increase column temperature (e.g., to 30°C). |
| Irreproducible retention times | Incomplete column equilibration; mobile phase change | Ensure a stable baseline before injection. Prepare fresh mobile phase daily to avoid compositional changes. |
Conclusion
The separation of this compound diastereomers is readily achievable with a systematic chromatographic approach. The proposed normal-phase HPLC method using a polysaccharide-based chiral stationary phase provides a robust starting point for achieving baseline resolution. For laboratories seeking higher throughput and reduced environmental impact, the alternative SFC method presents a compelling and highly effective solution. Successful implementation of these protocols will enable accurate quantification of the diastereomeric ratio, which is essential for the quality control and characterization of this important flavor compound.
References
-
Mourier, P. A., et al. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A, 871(1-2), 127-137. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Stenutz. (n.d.). 2-isobutyl-2-methyl-1,3-dioxolane-4-methanol. Retrieved from [Link]
-
Li, Q., et al. (2022). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Se Pu, 40(1), 85-91. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers. PubMed, National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, S., et al. (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]
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Lesellier, E. (2016). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [Link]
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Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
Watanabe, S., et al. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]
-
Ilisz, I., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. [Link]
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The Strategic Application of 2-Isobutyl-4-methyl-1,3-dioxolane in the Synthesis of Pharmaceutical Intermediates: A Guide for the Research Scientist
Disclaimer: The following application notes and protocols are based on established principles of organic synthesis and the known reactivity of 1,3-dioxolane derivatives. While 2-Isobutyl-4-methyl-1,3-dioxolane is classified as a pharmaceutical intermediate[1], specific, published examples of its direct application in the synthesis of named pharmaceutical compounds are not extensively documented in readily available scientific literature. The protocols presented herein are illustrative and designed to provide a practical framework for researchers exploring its potential based on analogous structures.
Introduction: Unveiling the Potential of a Versatile Acetal
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate protecting groups and chiral auxiliaries is paramount to achieving high yields, stereoselectivity, and overall efficiency. The 1,3-dioxolane moiety, a cyclic acetal, has long been a staple in the synthetic chemist's toolbox for the protection of 1,2-diols, aldehydes, and ketones.[2][3] this compound, with its distinct substitution pattern, offers a unique combination of steric and electronic properties that can be strategically leveraged in the synthesis of complex pharmaceutical intermediates.
This guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a protecting group for vicinal diols. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols, and present data in a clear, comparative format to aid researchers in its practical implementation.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 18433-93-7 | [1][4][5][6][7][8] |
| Molecular Formula | C₈H₁₆O₂ | [1][4][5][6][8] |
| Molecular Weight | 144.21 g/mol | [1][4][5][6] |
| Appearance | Clear, colorless liquid | [8][9] |
| Boiling Point | 150-153 °C | [5][7][8] |
| Density | 0.895 g/mL at 25 °C | [5][7][8] |
| Flash Point | 41 °C (105.8 °F) | [5][8] |
| Safety | Flammable liquid and vapor (H226) | [1][5][9] |
Safety Precautions: Due to its flammable nature, this compound should be handled in a well-ventilated fume hood, away from ignition sources.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a flame-retardant lab coat, should be worn.[5]
Application I: Protection of Vicinal Diols
The primary application of this compound in pharmaceutical synthesis is expected to be as a protecting group for 1,2-diols. The formation of the dioxolane ring renders the diol inert to a wide range of reaction conditions, such as oxidation, reduction (with agents like LiAlH₄ and NaBH₄), and reactions with organometallic reagents (Grignard, organolithium).[10]
Mechanistic Rationale
The protection reaction proceeds via an acid-catalyzed acetalization. The isobutyl group at the 2-position provides steric bulk, which can influence the rate of formation and cleavage, potentially offering a degree of selective protection or deprotection in complex molecules. The methyl group at the 4-position introduces a chiral center, which, if starting from an enantiomerically pure diol, can result in the formation of diastereomers. This aspect can be a critical consideration in asymmetric synthesis.
Caption: General workflow for the protection and deprotection of a 1,2-diol.
Experimental Protocol: Protection of a Generic 1,2-Diol
Objective: To protect a vicinal diol using isovaleraldehyde and propylene glycol, which would form a compound analogous to this compound in situ, or by direct transacetalization with this compound. The following protocol describes the formation from the aldehyde.
Materials:
-
1,2-diol substrate (1.0 eq)
-
Isovaleraldehyde (1.1 eq)
-
Propylene glycol (for context, though the target molecule is the product of isovaleraldehyde and propylene glycol)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,2-diol substrate (1.0 eq), isovaleraldehyde (1.1 eq), and a catalytic amount of PPTS (0.05 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Isovaleraldehyde: The carbonyl source for the formation of the 2-isobutyl substituted dioxolane. A slight excess ensures complete conversion of the diol.
-
PPTS: A mild acid catalyst that is less likely to cause degradation of sensitive functional groups compared to stronger acids like sulfuric acid or p-toluenesulfonic acid.
-
Toluene and Dean-Stark Apparatus: The formation of the acetal is an equilibrium reaction.[10] The continuous removal of water drives the equilibrium towards the product, ensuring a high yield.
Experimental Protocol: Deprotection of the Dioxolane
Objective: To cleave the dioxolane protecting group and regenerate the vicinal diol.
Materials:
-
Protected diol substrate (1.0 eq)
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol substrate in THF in a round-bottom flask.
-
Add 2M aqueous HCl and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure diol.
Rationale for Experimental Choices:
-
Aqueous Acid: The acetal linkage is labile under acidic aqueous conditions. The hydrolysis reaction is the reverse of the protection step.[10]
-
THF: A water-miscible solvent that ensures the homogeneity of the reaction mixture.
-
Room Temperature: The deprotection of simple dioxolanes is often facile and does not require heating, which helps to preserve other sensitive functional groups in the molecule.
Potential Application II: As a Chiral Auxiliary in Asymmetric Synthesis
When synthesized from an enantiomerically pure 1,2-diol (e.g., (R)- or (S)-propylene glycol), this compound becomes a chiral molecule. Although not as extensively studied as other chiral dioxolanes, it could theoretically be employed as a chiral auxiliary to direct stereoselective reactions.[11] For instance, if a prochiral group were attached at the 2-position, the chiral environment created by the methyl group at C4 could influence the facial selectivity of an approaching reagent.
Caption: Conceptual workflow for a diastereoselective reaction using a chiral dioxolane.
Hypothetical Protocol: Diastereoselective Alkylation
This protocol is a theoretical application based on the principles of chiral auxiliary-mediated synthesis.
Objective: To perform a diastereoselective alkylation of an enolate derived from a chiral 2-acyl-2-isobutyl-4-methyl-1,3-dioxolane.
Materials:
-
Chiral 2-acyl-2-isobutyl-4-methyl-1,3-dioxolane (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the chiral dioxolane substrate in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify by flash column chromatography.
Rationale for Experimental Choices:
-
LDA at -78 °C: A strong, non-nucleophilic base that rapidly and quantitatively generates the enolate at low temperatures, minimizing side reactions.
-
Chiral Auxiliary: The methyl group at the C4 position of the dioxolane ring is expected to sterically block one face of the enolate, directing the incoming alkyl halide to the opposite face, thus inducing diastereoselectivity.[11]
-
Cleavage of the Auxiliary: Subsequent acidic hydrolysis would cleave the dioxolane, yielding a chiral α-alkylated carboxylic acid derivative.
Conclusion
This compound is a valuable synthetic intermediate with clear potential in pharmaceutical synthesis, primarily as a robust and versatile protecting group for 1,2-diols. Its specific substitution pattern may offer advantages in terms of stability and selective manipulation. Furthermore, its chiral nature, when derived from enantiopure precursors, opens the door to its exploration as a chiral auxiliary in asymmetric transformations. The protocols and rationales provided in this guide are intended to serve as a solid foundation for researchers to harness the synthetic utility of this compound in the development of novel pharmaceutical intermediates.
References
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-
ResearchGate. (n.d.). Examples of 1,3‐dioxolanes derivatives in bioactive drugs. Retrieved from [Link]
-
Krasavin, M., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(8), 14636–14654. [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (n.d.). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
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PubChem. (n.d.). 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. Retrieved from [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
NIH. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]
-
ResearchGate. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 2-Isobutyl-4-methyl-1,3-dioxolane in Modern Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-Isobutyl-4-methyl-1,3-dioxolane. While traditionally recognized for its role in the flavor and fragrance industry, its inherent structural and physical properties—namely its nature as a polar aprotic acetal—present unique opportunities for its use as a specialized solvent or reactive additive in organic synthesis. We will explore its physicochemical characteristics, its context within green chemistry, and provide a detailed, mechanistically-grounded protocol for its application in Lewis acid-mediated C-C bond-forming reactions.
Core Concepts: Understanding this compound
Chemical Identity and Structure
This compound is a cyclic acetal. Its structure is characterized by a five-membered dioxolane ring substituted with an isobutyl group at the C2 position and a methyl group at the C4 position. It is also known by several synonyms, including Isovaleraldehyde propylene glycol acetal.[1][2]
Physicochemical Properties
The physical properties of a solvent are critical determinants of its suitability for a given reaction, influencing substrate solubility, reaction kinetics, and thermal management.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 150-153 °C | [1] |
| Density | 0.895 g/mL at 25 °C | [1] |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Refractive Index | n20/D 1.414 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [2][4] |
Synthesis and the Green Chemistry Perspective
This compound is synthesized via the acid-catalyzed acetalization of isovaleraldehyde with propylene glycol.[1] Both of these precursors can potentially be derived from bio-renewable sources. This places the broader class of 1,3-dioxolanes into the category of "green solvents," which are sought-after alternatives to traditional volatile organic compounds (VOCs).[5][6] The drive to replace fossil-based solvents is a significant force in modern chemical process development.[6]
Caption: Synthesis of this compound.
Critical Safety and Handling
This compound is a flammable liquid and vapor (GHS Hazard statement H226).[2][7] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[7][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat, is mandatory. Store in a tightly closed container in a cool, well-ventilated area.[7]
Rationale as a Solvent or Additive in Synthesis
The Dioxolane Scaffold: Stability and Reactivity
The 1,3-dioxolane ring is generally stable and is most famously used as a protecting group for aldehydes and ketones. This stability extends to a wide range of reaction conditions, including exposure to strong bases and nucleophiles like Grignard reagents under standard conditions.[9]
However, this stability is pH-dependent. The acetal linkage is susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde and diol.[10] This property is a double-edged sword: it dictates the reaction conditions where it can be used as an inert solvent, but it also opens a pathway for its use as a reactive additive, as detailed in Section 3.
Solvent Characteristics
With a boiling point of ~152 °C, this compound is suitable for reactions requiring elevated temperatures where common ethereal solvents like THF (bp 66 °C) or diethyl ether (bp 35 °C) would be inadequate. Its polar aprotic nature, arising from the two ether linkages, allows it to dissolve a range of organic substrates.
Application Protocol: Lewis Acid-Mediated Grignard Addition
While dioxolanes are typically unreactive towards Grignards, their reactivity can be "unlocked" through the use of a Lewis acid.[9] This transforms the dioxolane from a passive protecting group into an active participant in C-C bond formation, yielding valuable β-alkoxy alcohols. This protocol describes the reductive ring-opening of a dioxolane scaffold with a Grignard reagent, a transformation directly analogous to what can be achieved with this compound.
Mechanistic Principle: The Role of the Lewis Acid
The key to this transformation is the activation of the dioxolane ring. A strong Lewis acid, such as titanium tetrachloride (TiCl₄), coordinates to one of the oxygen atoms of the acetal. This coordination polarizes and weakens the C-O bond, effectively creating an oxocarbenium-like intermediate that is highly susceptible to nucleophilic attack by the Grignard reagent.[9] The subsequent attack leads to a regioselective cleavage of the C-O bond and the formation of a new C-C bond.
Experimental Workflow
Caption: Workflow for Lewis acid-mediated Grignard reaction.
Detailed Step-by-Step Protocol
This protocol is adapted for this compound based on established procedures for similar substrates.[9]
Materials:
-
This compound (1.0 mmol, 144.2 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.2 mL, 1.2 mmol)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 mL, 1.5 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum, add this compound (1.0 mmol).
-
Under a positive pressure of inert gas, add anhydrous dichloromethane (10 mL) via syringe.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Causality Check: The low temperature is critical to control the high reactivity of the Lewis acid and Grignard reagent, minimizing side reactions and maximizing selectivity.
-
Slowly add the titanium tetrachloride solution (1.2 mmol) dropwise via syringe over 5 minutes. A colored complex may form. Stir the mixture at -78 °C for an additional 15 minutes to ensure complete Lewis acid-base adduct formation.
-
Add the Grignard reagent solution (1.5 mmol) dropwise over 10 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to 0 °C over 1 hour and then quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired β-alkoxy alcohol.
Expected Results and Troubleshooting
-
Expected Outcome: The reaction should yield a substituted secondary alcohol resulting from the nucleophilic attack of the Grignard 'R' group and cleavage of the dioxolane ring.
-
Troubleshooting:
-
Low or No Conversion: This often points to inactive Grignard reagent or the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. The Grignard reagent should be titrated before use for accurate concentration.
-
Complex Mixture of Products: Poor temperature control can lead to side reactions. Ensure slow, dropwise addition of reagents while carefully monitoring the internal temperature.
-
Future Outlook
The exploration of this compound as a solvent is still in its nascent stages. Its favorable boiling point and aprotic nature suggest potential utility in other areas, such as transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, where it could serve as a higher-boiling alternative to solvents like THF or 2-methyl-THF. Further research is required to map its full range of applications and establish it as a versatile tool in the synthetic chemist's arsenal.
References
-
LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Clark, J. H., Hunt, A. J., & Moity, L. (2019). The green solvent: a critical perspective. Green Chemistry, 21(15), 3946-3957. Available at: [Link]
-
Mezzetta, A., Guazzelli, L., & Chiappe, C. (2020). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 22(21), 7348-7355. Available at: [Link]
-
Suffet, I. H., Khiari, D., & Bruchet, A. (1996). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 34(3-4), 529-536. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of 2-Isobutyl-4-methyl-1,3-dioxolane
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice for the deprotection of 2-isobutyl-4-methyl-1,3-dioxolane, a common protecting group for isovaleraldehyde. Our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic principles and field-proven strategies, ensuring you can confidently resolve experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chemistry and strategy of dioxolane deprotection.
Q1: What is the fundamental mechanism for the deprotection of this compound?
A1: The deprotection of this cyclic acetal proceeds via acid-catalyzed hydrolysis. The reaction is an equilibrium process that must be driven to completion.[1] The mechanism involves several key steps:
-
Protonation: A lone pair of electrons on one of the dioxolane's oxygen atoms attacks an acid (H⁺), protonating the acetal.[2][3]
-
Ring Opening: The C-O bond of the protonated oxygen cleaves, and the resulting positive charge is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This step releases one of the hydroxyl groups of the original diol (propylene glycol).
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[2]
-
Deprotonation: The newly added water molecule is deprotonated to yield a neutral hemiacetal intermediate.
-
Final Collapse: The hemiacetal is itself acid-catalyzed to collapse into the final products: the desired isovaleraldehyde and the second hydroxyl group of propylene glycol. To drive the reaction forward, a significant excess of water is typically required.[4]
Q2: My deprotection reaction has stalled with significant starting material remaining. What are the most likely reasons?
A2: A stalled reaction is the most common issue and usually points to one of three factors related to the reaction's equilibrium nature:
-
Insufficient Water: Hydrolysis requires water as a key reagent. If you are using "wet" organic solvent that is not sufficiently saturated with water, or if the reaction generates water that is not in excess, the equilibrium will not favor the products.[5]
-
Inactive or Insufficient Catalyst: The acid catalyst (either Brønsted or Lewis acid) is essential. If the catalyst has degraded, is of insufficient strength for your substrate, or is used in too low a concentration, the reaction rate will be impractically slow.[5]
-
Unfavorable Conditions: The reaction may be too cold, or the chosen solvent system may not adequately solvate all components, hindering the reaction kinetics.
Q3: My target molecule contains other acid-sensitive groups. What are my options for selective deprotection?
A3: This is a classic chemoselectivity challenge. Harsh acidic conditions (e.g., concentrated HCl) will likely cleave other sensitive groups like silyl ethers (TBDMS, TIPS), t-butyl ethers, or Boc groups. Fortunately, a range of milder methods exists:
-
Gentle Lewis Acids: Catalysts like erbium triflate (Er(OTf)₃) or cerium(III) triflate (Ce(OTf)₃) can efficiently cleave acetals in wet nitromethane under nearly neutral conditions.[6][7]
-
Neutral, Non-Hydrolytic Conditions: A highly effective method for sensitive substrates is using a catalytic amount of molecular iodine (I₂) in acetone.[5] This reaction proceeds through a substrate exchange mechanism (transacetalization) rather than direct hydrolysis and is compatible with a wide array of functional groups.[5][6]
-
Nearly Neutral Silyl-based Methods: Reagent combinations such as triethylsilyl trifluoromethanesulfonate (TESOTf) with a mild base like 2,6-lutidine can deprotect acetals under very gentle, non-acidic conditions.[8]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured, cause-and-effect approach to resolving specific experimental failures.
Issue 1: Incomplete Conversion or Sluggish Reaction Rate
Your reaction has run for an extended period, but TLC or GC-MS analysis shows a mixture of starting material and the desired aldehyde.
-
Potential Cause A: Unfavorable Reaction Equilibrium.
-
Why it Happens: Acetal hydrolysis is reversible. Without a sufficient excess of water, the reverse reaction (acetal formation) will compete, leading to an equilibrium mixture.[1]
-
How to Fix It:
-
Increase Water Content: Instead of relying on residual water in a solvent, use a defined biphasic system like THF/H₂O (e.g., 4:1 v/v) or switch to a solvent mixture like acetone/aqueous acid.
-
Employ Transacetalization: Use acetone as the reaction solvent. The large excess of acetone will act as a carbonyl acceptor, forming acetone dimethyl acetal and driving the equilibrium towards the deprotected aldehyde. This is the principle behind the highly effective iodine-in-acetone method.[5][9]
-
-
-
Potential Cause B: Insufficient Catalyst Activity or Loading.
-
Why it Happens: Lewis acid catalysts can be deactivated by moisture over time, and Brønsted acids may be neutralized by basic functionalities on your substrate. Substrates with steric hindrance, such as the 2-isobutyl and 4-methyl groups on this dioxolane, may require a higher catalyst turnover rate.
-
How to Fix It:
-
Verify Catalyst Quality: Use a freshly opened bottle of the Lewis acid catalyst or a standardized solution of the Brønsted acid.
-
Increase Catalyst Loading: For catalytic methods, incrementally increase the loading from 1-5 mol% up to 10-20 mol% and monitor the effect on the reaction rate.[5]
-
Switch to a Stronger Catalyst: If your substrate is robust, moving from a mild Lewis acid to a stronger Brønsted acid like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) can accelerate the reaction.[7]
-
-
-
Potential Cause C: Suboptimal Temperature or Solvent.
-
Why it Happens: Chemical reactions have an activation energy barrier. Room temperature may not provide sufficient thermal energy for the reaction to proceed at a reasonable rate.
-
How to Fix It:
-
Apply Gentle Heat: Increase the reaction temperature to 40-50 °C. For the iodine/acetone method, refluxing at 56 °C can drive stubborn deprotections to completion.[5] Always monitor for potential side product formation at higher temperatures.
-
Re-evaluate Solvent Choice: Ensure your substrate is fully soluble in the chosen solvent system. Poor solubility can dramatically reduce reaction rates.
-
-
Issue 2: Formation of Significant Side Products and Low Yield
The starting material is consumed, but the yield of the desired aldehyde is low, and TLC shows multiple new spots.
-
Potential Cause: Degradation of Acid-Labile Functional Groups.
-
Why it Happens: The deprotection conditions are too harsh for the overall molecule. Functional groups such as silyl ethers, Boc-protected amines, or furans are not stable to strong aqueous acid.[6][10]
-
How to Fix It: This requires a fundamental change in strategy towards milder conditions. Consult the table below to select a method compatible with the sensitive groups present in your molecule. The I₂/acetone or TESOTf/lutidine methods are excellent starting points.[5][8]
-
| Deprotection Method | Typical Conditions | Compatible With | Incompatible With | Reference |
| HCl / H₂O / THF | 1-3M HCl (aq), THF, RT to 50°C | Alkyl chains, esters, amides | Silyl ethers, Boc, t-butyl ethers, furans | [2][6] |
| Ce(OTf)₃ / H₂O / MeNO₂ | 5-10 mol% Ce(OTf)₃, wet nitromethane, RT | Esters, TBDMS ethers, Boc groups | Very sensitive silyl ethers (TMS) | [6] |
| I₂ / Acetone | 10 mol% I₂, Acetone, RT to 56°C | Double bonds, hydroxyls, acetates, furans, t-butyl ethers | Thioacetals | [5] |
| TESOTf / 2,6-Lutidine | 2.0 eq TESOTf, 3.0 eq 2,6-lutidine, CH₂Cl₂, 0°C to RT | Most acid-sensitive groups, ketals | Groups sensitive to silylating agents | [8] |
Issue 3: Difficulty Monitoring Reaction Progress by TLC
The starting material and product spots on the TLC plate are very close or co-elute, making it hard to determine when the reaction is complete.
-
Potential Cause: Similar Polarity of Acetal and Aldehyde.
-
Why it Happens: Both the starting acetal and the product aldehyde may have similar polarities, resulting in very close Rf values in many common solvent systems (e.g., ethyl acetate/hexanes).
-
How to Fix It:
-
Use a Carbonyl-Specific Stain: After developing the TLC plate, stain it with a solution of 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts specifically with aldehydes and ketones to form a bright orange/red spot, making the product's location unambiguous even if it co-elutes with the starting material.
-
Optimize TLC Mobile Phase: Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes improve separation.
-
Use an Alternative Analytical Technique: If possible, monitor the reaction by taking small aliquots and analyzing them by GC-MS or crude ¹H NMR. In the ¹H NMR, the disappearance of the characteristic acetal proton signal and the appearance of the aldehyde proton signal (~9.5-9.8 ppm) are definitive indicators of reaction progress.
-
-
Section 3: Mechanistic and Troubleshooting Diagrams
Visual aids can clarify complex processes. The following diagrams, rendered in DOT language, illustrate the deprotection mechanism and a logical troubleshooting workflow.
Caption: Acid-catalyzed deprotection mechanism of a cyclic acetal.
Caption: A logical workflow for troubleshooting incomplete deprotection.
Section 4: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key deprotection strategies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Brønsted Acid-Catalyzed Hydrolysis
This method is suitable for acid-stable substrates where a robust and cost-effective procedure is desired.
-
Setup: Dissolve the this compound substrate (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (8 mL, 4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: To the stirring solution, add 2M aqueous hydrochloric acid (HCl) (1.0 mL, 2.0 mmol, 2.0 eq).
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (staining with DNPH if necessary) or GC-MS every 30-60 minutes. If the reaction is slow, gently warm the mixture to 40 °C.
-
Workup: Once the starting material is consumed, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude isovaleraldehyde product by flash column chromatography or distillation as appropriate.
Protocol 2: Neutral Deprotection for Acid-Sensitive Substrates
This protocol, using iodine in acetone, is highly recommended for molecules containing other acid-labile protecting groups or functionalities.[5]
-
Setup: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Reaction: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution. The solution should turn light brown.
-
Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. For more stable acetals, the mixture can be heated to reflux (56 °C) to ensure complete conversion. Monitor progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Extraction: Remove the bulk of the acetone under reduced pressure. Add water (10 mL) to the residue and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[5]
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Green Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Suffet, M. (2025, August 6). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Fujioka, H. (2025, August 6). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Identifying byproducts in the formation of "2-Isobutyl-4-methyl-1,3-dioxolane"
Welcome to the technical support guide for the synthesis of 2-Isobutyl-4-methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience.
Introduction: The Chemistry of Acetal Formation
The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction.[1] It involves the reaction of isovaleraldehyde (3-methylbutanal) with 1,2-propanediol (propylene glycol).[2] The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the desired product.[1]
While the primary reaction is straightforward, the acidic conditions and the nature of the reactants can lead to several side reactions, resulting in the formation of various byproducts. Understanding and controlling these side reactions is crucial for achieving high purity and yield.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the synthesis of this compound.
FAQ 1: My final product is a complex mixture, and the yield of the desired dioxolane is low. What are the likely byproducts?
Under acidic conditions, both isovaleraldehyde and 1,2-propanediol can undergo side reactions. The most common byproducts stem from self-condensation of the aldehyde and dehydration of the diol.
Potential Byproducts from Isovaleraldehyde:
-
2,4,6-Triisobutyl-1,3,5-trioxane: This is a cyclic trimer of isovaleraldehyde formed through acid-catalyzed cyclotrimerization.[3][4] Its presence suggests that the concentration of the aldehyde might be too high or the reaction temperature is favoring this side reaction.
-
Aldol Condensation Products: Isovaleraldehyde can undergo self-aldol condensation to form dimers and other oligomers, which can be complex to characterize.
Potential Byproducts from 1,2-Propanediol:
-
Propionaldehyde and Acetone: Acid-catalyzed dehydration of 1,2-propanediol can yield propionaldehyde and acetone.[5]
-
2-Ethyl-4-methyl-1,3-dioxolane and 2,2,4-Trimethyl-1,3-dioxolane: These are formed from the reaction of the dehydration byproducts (propionaldehyde and acetone, respectively) with the starting diol, 1,2-propanediol.[5]
-
Dipropylene Glycol (DPG): Etherification of 1,2-propanediol can lead to the formation of DPG isomers.[5]
Troubleshooting Steps:
-
Optimize Reactant Stoichiometry: Use a slight excess of 1,2-propanediol to ensure the complete conversion of isovaleraldehyde and minimize its self-condensation.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions, particularly the dehydration of 1,2-propanediol.
-
Efficient Water Removal: Ensure your water removal method (e.g., Dean-Stark trap, molecular sieves) is functioning optimally to drive the equilibrium towards the desired product.
FAQ 2: How can I definitively identify the byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful analytical technique for identifying and quantifying volatile compounds in complex mixtures like your reaction product.[6][7]
Experimental Protocol: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all volatile components.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 400) to capture the molecular ions and fragmentation patterns of potential byproducts.
-
-
Data Analysis: Compare the obtained mass spectra with a commercial library (e.g., NIST, Wiley) to identify the separated components. The retention times will also aid in identification.
Data Summary: Potential Byproducts and their Characteristics
| Byproduct Name | Parent Reactant | Formation Pathway | Key Mass Spectral Fragments (m/z) |
| 2,4,6-Triisobutyl-1,3,5-trioxane | Isovaleraldehyde | Acid-catalyzed trimerization | Fragments corresponding to isobutyl groups and the trioxane ring |
| Aldol condensation products | Isovaleraldehyde | Self-condensation | Varies depending on the specific oligomer |
| Propionaldehyde | 1,2-Propanediol | Dehydration | 58 (M+), 29, 28 |
| Acetone | 1,2-Propanediol | Dehydration | 58 (M+), 43 |
| 2-Ethyl-4-methyl-1,3-dioxolane | Propionaldehyde & 1,2-Propanediol | Acetalization | 116 (M+), 101, 73, 45 |
| 2,2,4-Trimethyl-1,3-dioxolane | Acetone & 1,2-Propanediol | Ketalization | 116 (M+), 101, 59, 43 |
| Dipropylene Glycol (DPG) | 1,2-Propanediol | Etherification | 134 (M+), 116, 75, 59, 45 |
FAQ 3: I observe the formation of unexpected acetals. What is their origin?
The presence of acetals other than the target molecule, such as 2-ethyl-4-methyl-1,3-dioxolane or 2,2,4-trimethyl-1,3-dioxolane, is a strong indicator of 1,2-propanediol dehydration. The acidic catalyst promotes the elimination of water from the diol to form propionaldehyde and its isomer, acetone.[5] These newly formed carbonyl compounds can then compete with isovaleraldehyde in the acetalization reaction with the remaining 1,2-propanediol.
Logical Flow of Byproduct Formation:
Caption: Byproduct formation pathways in the synthesis of this compound.
Experimental Workflow: Minimizing Byproduct Formation
This workflow provides a step-by-step methodology to optimize the synthesis and minimize the formation of impurities.
Caption: Optimized experimental workflow for the synthesis of this compound.
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of the potential side reactions and the implementation of a well-controlled experimental protocol. By carefully managing reaction conditions and employing appropriate analytical techniques, researchers can effectively troubleshoot issues related to byproduct formation and achieve their desired product quality.
References
-
Ataman Kimya. ISOVALERALDEHYDE. Available from: [Link]
-
Wikipedia. Isovaleraldehyde. Available from: [Link]
-
Courtney, T. D., et al. (2017). Liquid-phase dehydration of propylene glycol using solid-acid catalysts. ResearchGate. Available from: [Link]
-
Spectra Analysis. Flavor and Fragrance. Available from: [Link]
-
Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 21(9), 1248-1258. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
Technical Support Center: Chromatographic Resolution of 2-Isobutyl-4-methyl-1,3-dioxolane Isomers
Welcome to the technical support center dedicated to resolving the complex challenge of separating 2-Isobutyl-4-methyl-1,3-dioxolane isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these closely related stereoisomers. We will delve into the underlying principles of separation, provide actionable troubleshooting guides in a direct question-and-answer format, and present detailed protocols to enhance your experimental success.
Introduction: The Separation Challenge
This compound is a cyclic acetal possessing two stereocenters, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers.[1][2] These isomers share nearly identical physicochemical properties, such as boiling point and polarity, making their separation by conventional chromatographic techniques exceptionally difficult.[3][4] Achieving adequate resolution is critical in pharmaceutical development, where different stereoisomers can exhibit varied pharmacological and toxicological profiles, and in the flavor and fragrance industry, where sensory properties are isomer-dependent.[5][6][7]
This guide provides expert-driven solutions, focusing primarily on Gas Chromatography (GC) with chiral stationary phases and introducing Supercritical Fluid Chromatography (SFC) as a powerful alternative.
Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during method development for the separation of this compound isomers.
Category 1: Fundamental Separation Issues
Q1: Why am I seeing a single, broad peak instead of two or more resolved isomer peaks?
A1: This is the most common issue and points directly to a lack of selectivity in your chromatographic system. The isomers of this compound have very similar polarities and boiling points. Standard GC columns, such as those with 5% phenyl polymethylsiloxane or polyethylene glycol (WAX) stationary phases, do not possess the specific chemical architecture to differentiate between these stereoisomers.[5] You are observing co-elution, where all isomers pass through the column at virtually the same rate.
-
Causality: Resolution in chromatography is a function of efficiency, selectivity, and retention. In this case, the selectivity (α) term of the resolution equation is approximately 1, meaning the column does not distinguish between the isomers. To resolve them, you must introduce a selective stationary phase that interacts differently with each isomer's unique three-dimensional structure.
Q2: What makes the cis and trans isomers of this compound so difficult to separate?
A2: The difficulty arises from their structural similarity. Cis and trans isomers (diastereomers) have different spatial arrangements of their substituent groups (the isobutyl and methyl groups). While this does result in minor differences in their physical properties (dipole moment, boiling point), these differences are often too slight for conventional chromatography. The challenge is compounded because each diastereomer is also a racemic mixture of two enantiomers, which have identical physical properties in an achiral environment.[4][7] Therefore, a successful separation requires a stationary phase capable of chiral recognition.[5][8]
Category 2: Gas Chromatography (GC) Method Optimization
Q3: What is the best type of GC column to resolve these isomers?
A3: A chiral stationary phase (CSP) is mandatory for this separation. Specifically, cyclodextrin-based CSPs are highly effective for resolving dioxolane derivatives and other cyclic chiral compounds.[4][5][8] These phases work by creating a chiral environment where the isomers can form transient, diastereomeric complexes with the cyclodextrin cavity. The stability of these complexes differs for each isomer, leading to different retention times.
-
Recommendation: For a similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin demonstrated excellent separation.[5] Columns with this or similar modified cyclodextrin chemistry are the recommended starting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Boiling Point | 150-153 °C | [3] |
| Density | 0.895 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.414 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents |[1][2] |
Q4: I am using a chiral column but my resolution is still poor (Rs < 1.5). How can I improve it?
A4: Poor resolution on a suitable column indicates that your analytical conditions are not yet optimal. The key parameters to adjust are the temperature program and the carrier gas flow rate.
-
Temperature Program: Avoid fast temperature ramps. A slow ramp rate (e.g., 1-3 °C/min) increases the time the isomers spend interacting with the stationary phase, enhancing the differential partitioning that drives the separation.[5][9] A lower initial oven temperature can also improve the focusing of the analytes at the head of the column, leading to sharper peaks.
-
Carrier Gas Velocity: The efficiency of your column is dependent on the linear velocity of the carrier gas (He or H₂). Operating at the optimal velocity (determined by a van Deemter plot, but typically around 20-40 cm/s for He) will minimize peak broadening and maximize resolution. Verify and adjust your flow rate or pressure settings.
-
Column Contamination: Contaminants at the front of the column can interfere with the separation mechanism. Trim the first 10-20 cm of the column from the inlet side to remove non-volatile residues.[10]
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Caption: Troubleshooting workflow for resolving this compound isomers.
Category 3: Advanced Techniques - Supercritical Fluid Chromatography (SFC)
Q5: My GC method is fully optimized, but the resolution is still not sufficient for baseline separation. What are my alternatives?
A5: When high-resolution separation of stereoisomers is challenging, Supercritical Fluid Chromatography (SFC) is a superior alternative.[11][12] SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol.[13][]
-
Why SFC is Effective: The unique properties of supercritical fluids (low viscosity and high diffusivity) allow for faster separations and higher efficiencies compared to HPLC.[6][13] For chiral separations, SFC combined with chiral stationary phases often provides better selectivity and resolution than GC or HPLC.[11][15] It is a well-established technique for separating stereoisomers in the pharmaceutical industry.[12]
Q6: How do I approach developing an SFC method for this compound?
A6: Method development in SFC involves screening different chiral stationary phases and organic modifiers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a common and effective choice for a wide range of chiral compounds in SFC.[7][15]
-
Starting Point: Begin with an amylose-based chiral column. The mobile phase would be a mixture of supercritical CO₂ and an alcohol modifier. The nature of the modifier (e.g., methanol vs. ethanol) is a critical parameter that has a high impact on chiral resolution and must be screened for each compound.[15] Other parameters to optimize include the percentage of the modifier, system pressure, and temperature.[11][15]
// Relationships Isomer1 -> Complex1 [label="Stronger Fit"]; Isomer2 -> Complex2 [label="Weaker Fit"];
// Invisible nodes for layout dummy1 [style=invis, width=0.1, height=0.1]; dummy2 [style=invis, width=0.1, height=0.1];
{rank=same; Isomer1; Isomer2;} {rank=same; dummy1; CD; dummy2;} {rank=same; Complex1; Complex2;}
// Edges to show interaction with CD Complex1 -> CD [dir=none, style=dashed]; Complex2 -> CD [dir=none, style=dashed]; }
Caption: Chiral recognition mechanism on a cyclodextrin-based stationary phase.
Experimental Protocols
Protocol 1: Recommended GC Starting Method
This protocol provides a robust starting point for developing a separation method for this compound isomers.
-
Column Selection:
-
Phase: Beta-cyclodextrin derivative (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin on a polysiloxane backbone).
-
Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
-
Instrumentation & Conditions:
-
Carrier Gas: Helium or Hydrogen. Set to an optimal linear velocity (e.g., ~35 cm/s for Helium).
-
Inlet: Split/Splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: Start at 50:1 (can be adjusted to optimize sensitivity).
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
Sample Preparation:
-
Optimization Strategy:
-
If peaks are unresolved, decrease the temperature ramp rate to 1 °C/min.
-
If peaks are too broad, optimize the carrier gas flow rate to ensure you are at or near the van Deemter minimum.
-
If resolution is still insufficient, a different cyclodextrin derivative column may provide the required selectivity.
-
Table 2: GC and SFC Method Development Starting Parameters
| Parameter | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Column | Cyclodextrin-based Chiral Stationary Phase (CSP) | Polysaccharide-based (Amylose/Cellulose) CSP |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | Supercritical CO₂ with Alcohol Modifier (e.g., Methanol) |
| Temperature | Oven Program: 70-150 °C (slow ramp) | 30-45 °C (isocratic) |
| Pressure / Flow | Constant Flow or Pressure (optimize linear velocity) | Back Pressure: 100-200 bar |
| Key Variable for Optimization | Oven Temperature Ramp Rate | Type and Percentage of Organic Modifier |
References
- Licea-Perez, H., & Evans, C. A. (2017).
- Desai, D. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharma Times.
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2019). Se Pu.
- Ghanem, A., & Lämmerhofer, M. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Selvita. (2024).
- BOC Sciences. (n.d.).
- ChemicalBook. (2023). This compound. ChemicalBook.
- Pardo, F., & Teme-sentis, M. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column.
- Guidechem. (n.d.). This compound 18433-93-7 wiki. Guidechem.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers. BenchChem.
- PubChem. (n.d.). This compound.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Sigma-Aldrich. (n.d.). This compound mixture of isomers. Sigma-Aldrich.
- Snow, N. H. (2019). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Agilent Technologies. (2016). Loss of Resolution Over Time - GC Troubleshooting Series. YouTube.
- Restek Corporation. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-Methyl-1,3-dioxolane Isomers. BenchChem.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H16O2 | CID 86733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18433-93-7 [chemicalbook.com]
- 4. gcms.cz [gcms.cz]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. eijppr.com [eijppr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"2-Isobutyl-4-methyl-1,3-dioxolane" stability issues under acidic or basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-isobutyl-4-methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound, a cyclic acetal, in their work. Whether you are using it as a protecting group for isovaleraldehyde or as a component in complex syntheses, understanding its stability is critical for experimental success. This guide provides in-depth answers to common stability questions, troubleshooting protocols for issues encountered during its use, and validated experimental procedures.
Frequently Asked Questions (FAQs): Core Stability Principles
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: My reaction failed, and I suspect the dioxolane decomposed. Why is it unstable under acidic conditions?
A: this compound, like all acetals, is inherently susceptible to hydrolysis under acidic conditions. This is not a defect but a fundamental reactivity pattern. The process is a reversible, acid-catalyzed reaction that cleaves the acetal back to its parent aldehyde (isovaleraldehyde) and diol (propylene glycol).[1][2]
The mechanism proceeds through several distinct steps:
-
Protonation: An acid (H₃O⁺) in the medium protonates one of the oxygen atoms of the dioxolane ring. This is a crucial activation step, as it converts a poor leaving group (an alkoxide) into a good leaving group (a neutral alcohol).[1][3]
-
Ring Opening: The C-O bond cleaves, and the good leaving group departs. This is facilitated by the lone pair of electrons on the other ring oxygen, resulting in a resonance-stabilized oxonium ion.[3]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.[1]
-
Repeat and Cleave: The second oxygen of the original diol is then protonated, converting it into a good leaving group. The hydroxyl group of the hemiacetal then expels it, forming a protonated aldehyde.
-
Final Product: A final deprotonation step yields the parent aldehyde (isovaleraldehyde) and the diol (propylene glycol).
This entire process is driven by the presence of acid and water. To maintain the integrity of the dioxolane, all traces of acid must be rigorously excluded from your reaction medium.
Q2: I need to perform a reaction under basic conditions. Will the dioxolane remain intact?
A: Yes, this compound is robustly stable under neutral to strongly basic conditions.[2][4][5] This stability is a key reason why acetals are widely used as protecting groups for aldehydes and ketones.[6][7]
The stability arises from the absence of a viable reaction pathway for degradation. In a basic medium, the potential nucleophiles (e.g., hydroxide, OH⁻) have no electrophilic site to attack effectively. Furthermore, the potential leaving groups on the acetal are alkoxides (RO⁻), which are strong bases and therefore very poor leaving groups.[8][9] Unlike the acidic mechanism, there is no pathway to protonate an oxygen to make it a good leaving group. Therefore, the dioxolane ring remains "locked" and unreactive towards bases, organometallics (like Grignard reagents), hydrides, and most oxidizing agents.[2][5]
Q3: What are the specific chemical products if my this compound decomposes?
A: The acid-catalyzed hydrolysis of this compound will yield two products:
-
Isovaleraldehyde (also known as 3-methylbutanal)
-
Propylene glycol (also known as propane-1,2-diol)
This is the reverse of the reaction used to synthesize the dioxolane.[10][11]
Troubleshooting Guide for Common Experimental Issues
Even with a theoretical understanding, practical issues can arise. This guide provides a structured approach to troubleshooting.
| Symptom / Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Deprotection | 1. Insufficient Water: Hydrolysis requires water as a reagent. Anhydrous or "wet" organic solvents may not contain enough.[12] 2. Weak or Insufficient Acid Catalyst: The catalyst concentration may be too low, or the acid may be too weak to initiate protonation effectively. 3. Unfavorable Equilibrium: The hydrolysis is a reversible reaction. If conditions don't favor the products, the reaction will stall.[12] 4. Low Temperature: Reaction kinetics may be too slow at room temperature for particularly stable acetals. | 1. Use a biphasic system (e.g., THF/H₂O) or ensure a sufficient volume of aqueous acid is present in your solvent system.[13] 2. Increase the loading of the acid catalyst (e.g., from 1 mol% to 10 mol%) or switch to a stronger acid like HCl or H₂SO₄. 3. Drive the equilibrium forward by using a large excess of water.[12] 4. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor progress by TLC or LCMS.[13] |
| Decomposition of Other Acid-Sensitive Groups During Deprotection | Lack of Chemoselectivity: The acidic conditions required for dioxolane cleavage are harsh enough to affect other protecting groups (e.g., silyl ethers like TBS, Boc groups). | 1. Switch to a Milder Catalyst: Use a mild Lewis acid known for chemoselective deprotection, such as Cerium(III) triflate (Ce(OTf)₃) or Indium(III) trifluoromethanesulfonate (In(OTf)₃) in a wet organic solvent.[12] 2. Use Neutral Deprotection Conditions: A catalytic amount of iodine (I₂) in wet acetone is highly effective for cleaving acetals under neutral conditions, preserving most other acid-labile groups.[4][13] |
| Dioxolane Decomposes Unexpectedly During a Non-Acidic Reaction Step | Trace Acid Contamination: Reagents or glassware may be contaminated with residual acid. Some reagents, like silica gel for chromatography, can be inherently acidic. Lewis acidic metal impurities can also catalyze hydrolysis. | 1. Neutralize Glassware: Rinse all glassware with a dilute base solution (e.g., aqueous NaHCO₃ or a solution of triethylamine in your solvent) followed by distilled water and thorough drying before use. 2. Use Neutralized Reagents: Use pre-neutralized silica gel (often treated with triethylamine) for chromatography. Ensure all solvents and reagents are anhydrous and free from acidic impurities. 3. Add a Non-Nucleophilic Base: Include a small amount of a hindered, non-nucleophilic base like pyridine or 2,6-lutidine in your reaction mixture to scavenge any trace acid. |
Visualized Mechanisms and Workflows
To provide further clarity, the following diagrams illustrate the key chemical pathway and a logical troubleshooting workflow.
Caption: Troubleshooting workflow for deprotection issues.
Experimental Protocol: Standard Acid-Catalyzed Deprotection
This protocol describes a standard method for the hydrolytic cleavage of this compound to yield isovaleraldehyde.
Objective: To efficiently and completely hydrolyze the acetal protecting group under aqueous acidic conditions.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in THF to a concentration of approximately 0.2 M.
-
Initiation: To the stirring solution at room temperature, add an equal volume of 1 M aqueous HCl (e.g., if you used 10 mL of THF, add 10 mL of 1 M HCl).
-
Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), spotting for the disappearance of the starting material. Reactions are typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution dropwise until gas evolution (CO₂) ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and then brine (1 x 20 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Isovaleraldehyde is volatile (boiling point ~92 °C), so use minimal heat during concentration.
-
Purification: The resulting crude isovaleraldehyde can be purified by distillation if necessary, though it is often of sufficient purity for subsequent steps.
References
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Why is acetal/ketal stable in basic medium? Brainly.in. [Link]
-
10.4: Acetals and Ketals. Chemistry LibreTexts. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
-
Hydrolysis of acetals. YouTube. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Why are acetals stable to bases and nucleophiles? Chemistry Stack Exchange. [Link]
-
This compound. LookChem. [Link]
-
This compound | C8H16O2. PubChem. [Link]
-
9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). National Library of Medicine. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
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- 10. Cas 18433-93-7,this compound | lookchem [lookchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions with "2-Isobutyl-4-methyl-1,3-dioxolane" protecting group
Welcome to the technical support center for the 2-Isobutyl-4-methyl-1,3-dioxolane protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its application in complex organic synthesis. Our focus is on anticipating and resolving experimental challenges to ensure the successful use of this versatile diol protecting group.
Introduction to the this compound Protecting Group
The this compound is a cyclic acetal used for the protection of 1,2-diols. Formed from the reaction of a diol with isovaleraldehyde, this protecting group offers robust stability under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. Its removal (deprotection) is typically achieved under acidic conditions. The presence of an isobutyl group at the 2-position and a methyl group at the 4-position of the dioxolane ring introduces specific steric and electronic properties that can be leveraged for selective protection and deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound group stable?
A1: This protecting group is generally stable to a wide range of non-acidic reagents.[1][2][3] Conditions under which it is typically stable include:
-
Bases: Strong bases such as hydroxides, alkoxides, and organolithium reagents (e.g., n-BuLi, LDA).[1]
-
Nucleophiles: Most common nucleophiles that are not used under strongly acidic conditions.
-
Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[4]
-
Oxidations: Many common oxidizing agents that are not strongly acidic. However, strong oxidizing agents in the presence of Lewis acids may cleave the acetal.[1]
-
Organometallic Reagents: Grignard reagents and organocuprates.
Q2: What are the standard conditions for introducing the this compound protecting group?
A2: The protection of a 1,2-diol as a this compound is an acid-catalyzed acetalization reaction.[1][5] The key requirements are:
-
Aldehyde: Isovaleraldehyde or its dimethyl acetal.
-
Acid Catalyst: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) or a Lewis acid (e.g., scandium triflate).[1][6]
-
Solvent: An inert solvent that allows for the azeotropic removal of water (e.g., toluene, benzene).
-
Water Removal: Continuous removal of water using a Dean-Stark apparatus is crucial to drive the equilibrium towards the acetal product.[1][2][7]
Q3: How is the this compound group typically removed?
A3: Deprotection is achieved by acid-catalyzed hydrolysis.[1][4] This is because acetals are labile in the presence of aqueous acid.[2][5] Common conditions include:
-
Aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
A mixture of an acid catalyst in a wet organic solvent.
-
Mildly acidic conditions can also be employed for sensitive substrates.
Q4: Can this protecting group be used in an orthogonal protection strategy?
A4: Yes, the this compound group is an excellent component of an orthogonal protecting group strategy.[8][9] Since it is stable to bases and many other reagents, it can be used in conjunction with acid-labile (e.g., silyl ethers like TBDMS) or base-labile (e.g., esters) protecting groups.[10] For instance, a base-labile group can be removed without affecting the dioxolane, and vice-versa.
Troubleshooting Guides
Issue 1: Incomplete or Slow Protection Reaction
Symptoms:
-
Low yield of the protected diol.
-
Presence of significant amounts of starting diol and/or hemiacetal intermediate after an extended reaction time.
Causality Analysis: The formation of the dioxolane is a reversible equilibrium reaction. Incomplete reactions are often due to factors that either slow down the forward reaction or do not sufficiently shift the equilibrium towards the product. The steric bulk of the isobutyl group on the aldehyde and potentially bulky substituents on the diol can also hinder the reaction.
dot
Caption: Troubleshooting logic for incomplete protection.
Solutions:
| Parameter | Recommendation | Rationale |
| Water Removal | Ensure efficient and continuous removal of water using a properly set up Dean-Stark apparatus with a suitable azeotropic solvent like toluene. Alternatively, for smaller scale reactions, rigorously dried molecular sieves can be added. | The reaction produces one equivalent of water. Its presence will shift the equilibrium back towards the starting materials.[7] |
| Catalyst Choice | For sterically hindered diols, a stronger Lewis acid such as scandium(III) triflate may be more effective than traditional Brønsted acids.[6] | Lewis acids can activate the aldehyde towards nucleophilic attack more effectively, especially when steric hindrance is a factor. |
| Reaction Conditions | Increase the reaction temperature to the reflux temperature of the azeotropic solvent. If the reaction is still sluggish, a longer reaction time may be necessary. | Higher temperatures increase the reaction rate and the efficiency of azeotropic water removal. |
| Reagent Purity | Use freshly distilled isovaleraldehyde and ensure the diol and solvent are anhydrous. | The presence of water in the starting materials will inhibit the reaction. |
Experimental Protocol: Optimized Protection of a Hindered Diol
-
To a solution of the diol (1.0 equiv) in anhydrous toluene (0.1-0.5 M), add isovaleraldehyde (1.5 equiv).
-
Add p-toluenesulfonic acid monohydrate (0.05 equiv) or scandium(III) triflate (0.01 equiv).
-
Fit the flask with a Dean-Stark apparatus and a condenser, and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC-MS until the starting diol is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Unwanted Deprotection During a Synthetic Sequence
Symptoms:
-
Loss of the this compound group during a reaction step that should not affect it.
-
Formation of a mixture of the desired product and the deprotected diol.
Causality Analysis: Accidental deprotection is almost always caused by the presence of acidic conditions, even catalytic amounts of acid. This can be from an acidic reagent, a co-reagent, or from the workup procedure.
dot
Caption: Troubleshooting logic for unwanted deprotection.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Scrutinize all reagents and catalysts in the problematic step for overt or latent acidity. If an acidic reagent is necessary, consider if a non-acidic alternative exists. | The C-O bonds of the acetal are susceptible to protonation and subsequent cleavage in the presence of acid. |
| Workup Procedure | Avoid acidic aqueous workups (e.g., washing with HCl or NH₄Cl). Use neutral (water) or basic (e.g., saturated NaHCO₃ or Na₂CO₃ solution) washes. | Neutralizing any adventitious acid during workup will prevent deprotection before isolation. |
| Solvents and Glassware | Use freshly distilled and dried solvents. For highly sensitive substrates, glassware can be passivated by rinsing with a dilute solution of a tertiary amine (e.g., triethylamine) in an inert solvent, followed by drying. | Residual acid on glassware or in solvents can be sufficient to catalyze deprotection. |
Issue 3: Difficulty with Deprotection
Symptoms:
-
Slow or incomplete removal of the protecting group under standard acidic hydrolysis conditions.
-
Degradation of the desired product under harsh deprotection conditions.
Causality Analysis: The steric bulk of the isobutyl group at the 2-position can decrease the rate of hydrolysis compared to less hindered acetals. Forcing the conditions with stronger acid or higher temperatures may be incompatible with other functional groups in the molecule.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | For substrates sensitive to strong Brønsted acids, consider using a milder Lewis acid catalyst in the presence of water, such as cerium(III) triflate in wet nitromethane.[1] | Milder catalysts can promote hydrolysis without causing degradation of other sensitive functionalities. |
| Solvent System | A biphasic system (e.g., an immiscible organic solvent and aqueous acid) with vigorous stirring can sometimes facilitate deprotection by extracting the product from the acidic aqueous phase as it forms. | This can minimize the exposure of the deprotected product to harsh acidic conditions. |
| Alternative Deprotection Methods | Transacetalization with a large excess of a ketone like acetone, catalyzed by an acid, can be an effective and mild method for deprotection.[1] | The equilibrium is driven towards the formation of the more volatile acetone acetal. |
Experimental Protocol: Mild Deprotection of a Sensitive Substrate
-
Dissolve the protected compound (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone in vacuo.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
References
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
- Combination of Bio‐ and Organometallic Catalysis for the Synthesis of Dioxolanes in Organic Solvents.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Orthogonal protecting group strategies in carbohydrate chemistry.
- Troubleshooting incomplete acetal formation with 1,1-Dimethoxybutane. Benchchem.
- Protecting Groups, Acetals, and Hemiacetals. YouTube.
- VI Protecting Groups and Orthogonal Protection Str
- Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Is
- Formation and Reactions of Acetals. Chemistry Steps.
- 9.7: Acetals as Protecting Groups. Chemistry LibreTexts.
- Acetals as protecting groups and thioacetals. Khan Academy.
- 09.05 Acetals as Protecting Groups and Thioacetals. YouTube.
- Dioxolane. Wikipedia.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
- Acetal protecting group - example. YouTube.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
- A Comparative Guide to Diol Protection Str
- Protection of 1,2-/1,3-Diols.
- Diol. Wikipedia.
- How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?.
- Technical Support Center: Troubleshooting Acetaliz
- This compound. PubChem.
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- This compound 18433-93-7 wiki. Guidechem.
- This compound. ChemicalBook.
- Acetals and Hemiacetals with Practice Problems. Chemistry Steps.
- This compound. ChemicalBook.
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- Acetals as Protecting Groups. YouTube.
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Technical Support Center: Scaling Up the Synthesis of 2-Isobutyl-4-methyl-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2-Isobutyl-4-methyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important acetal. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this compound.
Introduction
This compound is a cyclic acetal formed from the reaction of isovaleraldehyde and 1,2-propanediol.[1] It is recognized for its fruity and slightly fatty aroma and is used as a flavoring agent in the food industry.[1][2] The synthesis, while straightforward in principle, presents several challenges when scaling up from the laboratory bench to larger-scale production. This guide will address these challenges head-on, providing you with the necessary information to navigate potential pitfalls and optimize your synthesis for efficiency and purity.
The core of this synthesis is an acid-catalyzed nucleophilic addition of the diol to the aldehyde, forming a hemiacetal intermediate, which then undergoes dehydration to form the stable cyclic acetal.[3][4][5][6] The reversible nature of this reaction necessitates specific strategies to drive the equilibrium towards the product, a key consideration for maximizing yield, especially at scale.[3][7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for the formation of this compound?
A1: The reaction is an acid-catalyzed acetalization. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of isovaleraldehyde, increasing the electrophilicity of the carbonyl carbon.[3][6][8]
-
Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile and attacks the activated carbonyl carbon.[3][6]
-
Hemiacetal Formation: A proton transfer step results in the formation of a hemiacetal intermediate.[3][6]
-
Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized oxonium ion.[3][6]
-
Intramolecular Cyclization: The second hydroxyl group of the 1,2-propanediol attacks the carbocation, leading to the formation of the five-membered dioxolane ring.[4]
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.[3][6]
Caption: Simplified reaction mechanism for acid-catalyzed acetalization.
Q2: Why is it crucial to remove water during the reaction, and what is the best method for this at a larger scale?
A2: The formation of acetals is a reversible reaction, with water as a byproduct.[3][7] According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the acetal, thereby increasing the reaction yield.[7]
For laboratory and pilot-scale synthesis, a Dean-Stark apparatus is the most common and effective method for continuous water removal.[7][9][10] This piece of glassware allows for the azeotropic distillation of water with a suitable solvent (e.g., toluene or cyclohexane). The vapor mixture condenses, and the denser water separates and is collected in the trap, while the solvent returns to the reaction flask.[9]
For larger industrial-scale production, continuous reactive distillation columns can be employed to achieve the same effect more efficiently.
Q3: What are the most suitable acid catalysts for this synthesis, and what are the considerations for catalyst selection when scaling up?
A3: A variety of acid catalysts can be used for acetalization, including:
-
Homogeneous Catalysts: p-Toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective.[11] PTSA is often preferred due to its solid nature, making it easier to handle, and its lower corrosivity compared to strong mineral acids.
-
Heterogeneous Catalysts: Acidic resins (e.g., Amberlyst-15), zeolites, and acid-treated clays (e.g., montmorillonite) are excellent choices for scale-up.[12][13][14] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, which simplifies the work-up and purification process and allows for catalyst recycling.[15][16]
When scaling up, the choice of catalyst is critical. While homogeneous catalysts are often highly active, their removal can be problematic, potentially leading to product decomposition during distillation if not completely neutralized. Heterogeneous catalysts are generally favored for larger-scale operations due to their operational simplicity and environmental benefits.[14]
Q4: What are the potential side reactions, and how can they be minimized?
A4: The primary side reactions to consider are:
-
Aldol Condensation of Isovaleraldehyde: Under acidic conditions, aldehydes can undergo self-condensation. This can be minimized by maintaining a controlled temperature and ensuring the diol is present in a slight excess.
-
Formation of Oligomers/Polymers: Polymerization of the aldehyde or diol can occur, especially in the presence of strong acids and at high temperatures. Using a milder acid catalyst and maintaining the reaction temperature just high enough for efficient water removal can mitigate this.
-
Formation of Di-acetal: If there are impurities with two carbonyl groups, or if the reaction conditions are not well-controlled, the formation of a di-acetal with two molecules of 1,2-propanediol is possible, though less likely in this specific synthesis.
Careful control of reaction stoichiometry, temperature, and catalyst loading are key to minimizing these side reactions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Detailed Troubleshooting Scenarios
Scenario 1: The reaction stalls and does not go to completion, even after prolonged heating.
-
Potential Cause: Inefficient water removal. The accumulation of water in the reaction mixture can shift the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Verify Dean-Stark Apparatus Functionality: Ensure there are no leaks in the glassware setup. The collection arm of the trap should be filling with the condensed azeotrope.
-
Check Solvent Choice and Volume: The solvent must form an azeotrope with water. Toluene is a common choice. Ensure there is sufficient solvent to facilitate efficient reflux and carryover of water.
-
Monitor Temperature: The reaction temperature should be at or slightly above the boiling point of the azeotrope to ensure continuous distillation.
-
Consider Molecular Sieves: For smaller-scale reactions where a Dean-Stark trap may be inefficient, adding activated molecular sieves (e.g., 4Å) to the reaction flask can effectively sequester water.[10][17]
-
Scenario 2: The final product is dark in color and has a low purity after distillation.
-
Potential Cause 1: Residual acid catalyst during distillation. The presence of acid at high temperatures can cause decomposition of the acetal and other organic materials.
-
Troubleshooting Steps:
-
Neutralize Before Distillation: After the reaction is complete, cool the mixture and wash it with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water Wash: Follow the base wash with a water wash to remove any remaining salts.
-
-
Potential Cause 2: High distillation temperature. This compound has a boiling point of 150-153 °C at atmospheric pressure.[18] High temperatures can lead to thermal degradation.
-
Troubleshooting Steps:
-
Vacuum Distillation: Purify the product via vacuum distillation. This will significantly lower the boiling point and reduce the risk of thermal decomposition.
-
Scenario 3: The formation of significant amounts of high-boiling point impurities is observed by GC analysis.
-
Potential Cause: Aldol condensation or other side reactions.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a slight molar excess (e.g., 1.1-1.2 equivalents) of 1,2-propanediol. This will help to ensure that all of the isovaleraldehyde is consumed in the desired reaction.
-
Control Temperature: Avoid excessively high reaction temperatures. Maintain a gentle reflux that is sufficient for water removal but minimizes side reactions.
-
Catalyst Loading: Use the minimum effective amount of acid catalyst. High catalyst concentrations can promote side reactions.[11]
-
Protocols and Data
Safety Precautions
-
Isovaleraldehyde: This is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[19][20][21]
-
1,2-Propanediol: Generally considered low hazard, but appropriate personal protective equipment (PPE) should still be worn.
-
Acid Catalysts: Are corrosive and should be handled with care.
-
Solvents (e.g., Toluene): Are flammable and have associated health risks upon inhalation or skin contact.
Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat. [19][22][23] Ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable liquids.[20][23]
Scalable Synthesis Protocol
This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Molar Eq. |
| Isovaleraldehyde (≥97%) | 86.13 g (1.0 mol) | 1.0 |
| 1,2-Propanediol (≥99.5%) | 83.7 g (1.1 mol) | 1.1 |
| p-Toluenesulfonic acid (PTSA) | 1.7 g (0.01 mol) | 0.01 |
| Toluene | 250 mL | - |
| 2 L Round-bottom flask | - | - |
| Dean-Stark apparatus | - | - |
| Reflux condenser | - | - |
| Heating mantle & Stirrer | - | - |
| Separatory funnel | - | - |
| Vacuum distillation setup | - | - |
Procedure:
-
Setup: Assemble the 2 L round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
-
Charging the Reactor: To the flask, add toluene (250 mL), isovaleraldehyde (86.13 g), 1,2-propanediol (83.7 g), and PTSA (1.7 g).
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water to be collected is 18 mL (1.0 mol).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the catalyst.
-
Wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.
-
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| GC-MS | A major peak corresponding to the mass of this compound (M.W. 144.21 g/mol ).[1] The fragmentation pattern should be consistent with the structure. |
| ¹H NMR | Characteristic signals for the isobutyl group (doublet for the two methyls, multiplet for the CH, and doublet for the CH₂), the methyl group on the dioxolane ring (doublet), and the protons of the dioxolane ring (multiplets).[24] |
| ¹³C NMR | Resonances corresponding to all 8 carbon atoms in the molecule, with the acetal carbon appearing at a characteristic downfield shift.[24] |
| FTIR | Absence of a strong C=O stretch (from the starting aldehyde) and a broad O-H stretch (from the diol). Presence of characteristic C-O-C stretches for the acetal. |
| Refractive Index | Approximately 1.414 (n20/D).[18] |
References
- Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC - NIH. (n.d.).
- Sigma-Aldrich - Safety Data Sheet. (2010).
- Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. (2017).
- Troubleshooting acetal deprotection in the presence of sensitive functional groups - Benchchem. (n.d.).
- SAFETY DATA SHEET - Durham Tech. (n.d.).
- ISO VALERALDEHYDE CAS NO 590-86-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018).
- Acetal Formation - Chemistry LibreTexts. (2019).
- Acetals and Hemiacetals with Practice Problems - Chemistry Steps. (n.d.).
- Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane | Request PDF - ResearchGate. (2025).
- Dean–Stark apparatus - Wikipedia. (n.d.).
- 501371 isovaleraldehyde natural safety data sheet - SDS US. (2015).
- Method for making acetal compounds - European Patent Office - EP 0905115 A1 - Googleapis.com. (n.d.).
- Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010).
- Formation and Reactions of Acetals - Chemistry Steps. (n.d.).
- Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product - YouTube. (2024).
- Nucleophilic Addition of Alcohols - Acetal Formation - Chemistry LibreTexts. (2025).
- A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - YMER. (n.d.).
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation - ACS Publications. (2019).
- USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. - YouTube. (2015).
- Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal. (n.d.).
- Sustainable and Scalable Synthesis of Acetal-Containing Polyols as a Platform for Circular Polyurethanes - Pure. (2025).
- A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison - IJSDR. (n.d.).
- This compound | C8H16O2 | CID 86733 - PubChem. (n.d.).
- Cas 18433-93-7,this compound | lookchem. (n.d.).
- This compound mixture of isomers, = 97 18433-93-7 - Sigma-Aldrich. (n.d.).
- 18433-93-7, this compound Formula - ECHEMI. (n.d.).
- This compound 18433-93-7 wiki - Guidechem. (n.d.).
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - NIH. (n.d.).
- A Comparative Guide to the Characterization of 2-Ethyl-2-methyl-1,3-dioxolane by GC-MS - Benchchem. (n.d.).
- This compound mixture of isomers, = 97 18433-93-7 - Sigma-Aldrich. (n.d.).
- The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (2025).
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Technical Support Center: Purification of Crude 2-Isobutyl-4-methyl-1,3-dioxolane
Welcome to the technical support guide for the purification of 2-Isobutyl-4-methyl-1,3-dioxolane. This document is designed for researchers, scientists, and drug development professionals who handle this compound and require robust, field-proven methods for its purification. As a common acetal, its stability and purification are governed by specific chemical principles that, if overlooked, can lead to failed experiments and low yields. This guide provides in-depth, causality-driven troubleshooting advice and validated protocols to ensure you achieve the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of this compound.
Q1: What are the most common impurities in my crude this compound? A: Crude this compound, typically synthesized from isovaleraldehyde and propylene glycol, contains a predictable profile of impurities.[1] These include unreacted starting materials (isovaleraldehyde, propylene glycol), the water byproduct from the condensation reaction, and residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) used to promote the reaction.[2][3]
Q2: My final distilled product appears cloudy or hazy. What is the cause? A: A cloudy appearance is almost always due to the presence of water. This compound has very low solubility in water.[4][5] If your pre-distillation drying step was insufficient, water can co-distill with the product, especially under vacuum, or be carried over mechanically, leading to a two-phase system upon cooling.
Q3: The purified product has a sharp, pungent odor instead of the expected fruity, sweet scent. Why? A: The characteristic fruity, caramellic odor is a key indicator of purity.[1][6] A sharp, unpleasant odor strongly suggests the presence of unreacted isovaleraldehyde (3-methylbutanal), which has a low boiling point and a pungent smell. This indicates an incomplete initial reaction or inefficient separation during fractional distillation.
Q4: I'm losing a significant amount of product during distillation, and the material in the distillation pot has darkened. What is happening? A: This is a classic sign of acid-catalyzed hydrolysis.[7] As an acetal, the 1,3-dioxolane ring is highly sensitive to acid, especially at the elevated temperatures required for distillation.[8][9] If you have not completely removed or neutralized the acid catalyst from the synthesis step, the product will decompose back into isovaleraldehyde and propylene glycol upon heating. This process can also lead to polymerization and darkening of the crude material. The compound is, however, stable under basic and neutral conditions.[8][10]
Q5: What is the most effective analytical technique to confirm the purity of my final product? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this compound.[11] It provides excellent separation of volatile impurities like residual starting materials and allows for definitive identification via mass spectra. For structural confirmation and quantification of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly valuable.[11] To specifically quantify water content, Karl Fischer titration is the most accurate method.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides a deeper dive into specific problems, explaining their root causes and presenting systematic solutions.
Issue 1: Incomplete Removal of Water
-
Symptoms: Cloudy product, inconsistent results in moisture-sensitive reactions, broad -OH peak in FTIR spectrum.
-
Root Cause Analysis: Water is a direct byproduct of the acetalization reaction. Standard drying agents like anhydrous magnesium sulfate or sodium sulfate may be insufficient if the water content is high or if they are not left in contact long enough.
-
Solution Pathway:
-
Pre-Distillation Liquid-Liquid Extraction: Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. This not only neutralizes acid but also helps to draw water out of the organic phase. Follow this with a wash using saturated sodium chloride (brine) to further reduce the water content.
-
Effective Drying: After washing, dry the organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Ensure sufficient time and agitation for the drying to be effective. For very high purity requirements, the product can be distilled from a small amount of a non-reactive drying agent like calcium hydride (CaH₂), though this must be done with extreme caution.
-
Azeotropic Distillation: For large-scale purification, consider using an entrainer like toluene with a Dean-Stark apparatus to azeotropically remove water before the final fractional distillation.[12][13]
-
Issue 2: Persistent Starting Material Contamination
-
Symptoms: Pungent odor (isovaleraldehyde), high boiling point residue (propylene glycol), extra peaks in GC or NMR spectra.
-
Root Cause Analysis: The boiling points of the components are distinct but require efficient fractionation for baseline separation (Isovaleraldehyde: ~92°C; Product: ~150-153°C; Propylene Glycol: ~188°C).[1] A simple distillation is inadequate.
-
Solution Pathway:
-
Optimize Reaction Stoichiometry: Ensure the initial reaction goes to completion by using a slight excess of one reagent (typically the diol) and allowing for sufficient reaction time.
-
High-Efficiency Fractional Distillation: This is the most critical step. Using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is mandatory.[14][15] Maintain a slow, steady distillation rate and a proper reflux ratio to allow the vapor composition to equilibrate at each theoretical plate, ensuring a sharp separation between fractions.
-
Issue 3: Acid-Catalyzed Decomposition During Distillation
-
Symptoms: Low yield, darkening of the distillation residue, re-emergence of starting material peaks in the distillate.
-
Root Cause Analysis: The mechanism of acid-catalyzed hydrolysis involves protonation of one of the dioxolane oxygens, followed by ring opening to form a stabilized carbocation.[7] This process is accelerated by heat. Even trace amounts of acid catalyst can cause significant product loss during the several hours a distillation can take.
-
Solution Pathway:
-
Mandatory Neutralization Wash: Before any heating, it is imperative to wash the crude product with a basic aqueous solution such as 5% sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[16] Use a separatory funnel and shake gently to avoid emulsions. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8) before proceeding.
-
Distillation over a Base: For added security, a small amount of a non-volatile base, such as potassium carbonate, can be added to the distillation flask. This will neutralize any acid that might be generated during the process, though a pre-distillation wash is still the most effective primary method.
-
Section 3: Validated Purification Protocols
Protocol 1: Pre-Distillation Workup: Neutralization and Drying
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and invert it, opening the stopcock to vent pressure. Shake gently for 1-2 minutes. Vigorous shaking can lead to emulsion formation.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of saturated sodium chloride (brine) solution to the organic layer. Shake gently for 1 minute.
-
Allow the layers to separate and discard the aqueous layer.
-
Drain the washed organic product into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) until it no longer clumps together.
-
Stopper the flask and let it stand for at least 30 minutes with occasional swirling. For best results, allow it to stand overnight.
-
Filter or decant the dry product into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: High-Efficiency Fractional Distillation
-
Equip the round-bottom flask containing the dried, neutralized crude product with a magnetic stir bar.
-
Set up a fractional distillation apparatus. A Vigreux column of at least 20 cm in length is recommended. For maximum efficiency, a packed column (e.g., with Raschig rings or metal sponge) is superior.[14]
-
Ensure the thermometer bulb is positioned correctly—just below the arm of the distillation head leading to the condenser—to accurately measure the temperature of the vapor entering the condenser.
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. Adjust the heat to maintain a slow ascent.
-
Collect a small initial "forerun" fraction, which will contain any low-boiling impurities like residual isovaleraldehyde.
-
The temperature should stabilize at the boiling point of the product (150-153 °C at atmospheric pressure).[1][6][17] Collect the main fraction in a clean, dry receiving flask while the temperature remains constant.
-
Stop the distillation when the temperature either drops or begins to rise sharply, indicating that the product has been distilled and higher-boiling impurities (like propylene glycol) remain.
Section 4: Data and Workflow Visualization
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆O₂ | 144.21 | 150 - 153[1][17] |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | ~92 |
| Propylene Glycol | C₃H₈O₂ | 76.09 | ~188 |
| Water | H₂O | 18.02 | 100 |
Experimental and Logical Diagrams
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Section 5: References
-
BenchChem. (2025). Stability of 1,3-Dioxolane to basic and reductive conditions. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: 1,3-Dioxolane Ring Stability in Experimental Chemistry. BenchChem Technical Support.
-
BenchChem. (2025). Evaluating the efficiency of different acid catalysts for 1,3-dioxolane synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]
-
Gresham, W. F. (1945). U.S. Patent No. 2,377,878. U.S. Patent and Trademark Office.
-
Köster, D., & Bekemeier, H. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-1.
-
Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing.
-
Celanese Corp. (1952). U.S. Patent No. 2,591,877. U.S. Patent and Trademark Office.
-
Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Wiley Online Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Research Progress on Azeotropic Distillation Technology. Scirp.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Wikipedia. Retrieved from [Link]
-
LookChem. (n.d.). Cas 18433-93-7, this compound. LookChem. Retrieved from [Link]
-
Bionity.com. (n.d.). Azeotropic distillation. Bionity.com. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Google Patents. (n.d.). DE1127339B - Process for the production of alcohol-free and water-free acetals by extractive distillation. Retrieved from
-
ResearchGate. (2025). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2023). Making 1,3-Dioxolane. YouTube.
-
Wikipedia. (n.d.). Fractional distillation. Wikipedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Taylor & Francis.
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. The Chemistry Blog. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for cis- and trans-2-Isopropyl-4-methyl-1,3-dioxolane (HMDB0032204). HMDB.
-
Stenutz. (n.d.). 2-isobutyl-2-methyl-1,3-dioxolane-4-methanol. Stenutz.
-
NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-4-methyl-. NIST WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isovaleraldehyde propylene glycol acetal. The Good Scents Company. Retrieved from [Link]
-
PubChem. (n.d.). Valeraldehyde propyleneglycol acetal. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
BenchChem. (n.d.). A Comparative Guide to the Characterization of 2-Ethyl-2-methyl-1,3-dioxolane by GC-MS. BenchChem Technical Support.
-
CORE. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE.
-
International Journal of Pharmaceutical Sciences and Research. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis.
-
NIST. (n.d.). 1,3-Dioxolane, 4-methyl-2-phenyl-. NIST WebBook.
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Technical Support Center: Stereospecific Synthesis of 2-Isobutyl-4-methyl-1,3-dioxolane
Welcome to the technical support guide for the stereospecific synthesis of 2-isobutyl-4-methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.
The synthesis of this compound, a chiral acetal, presents a significant stereochemical challenge: the control of two stereocenters at positions 2 and 4 of the dioxolane ring. This leads to the formation of diastereomers, cis and trans, and achieving a high diastereomeric excess (d.e.) is often the primary obstacle. This guide is structured to tackle these issues head-on, moving from frequently asked questions to comprehensive troubleshooting and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound results in a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
A1: Achieving high diastereoselectivity in this acetalization is a classic challenge of thermodynamic versus kinetic control.[1][2][3] A 1:1 mixture suggests that the reaction conditions do not sufficiently favor one diastereomer over the other. To improve selectivity, you should consider the following:
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product, which may or may not be the desired diastereomer.[4] Conversely, higher temperatures can allow the system to reach thermodynamic equilibrium, favoring the more stable diastereomer.[1][2] It is crucial to determine which diastereomer is the kinetic and which is the thermodynamic product for your specific system.
-
Catalyst Choice: The type of acid catalyst can significantly influence the cis/trans ratio.[5] Brønsted acids like p-toluenesulfonic acid (PTSA) are common, but Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃ can offer different stereochemical outcomes by coordinating with the reactants in a more organized transition state.[6][7]
-
Reaction Time: Allowing the reaction to proceed for an extended period can enable equilibration to the thermodynamic product.[1] If the desired isomer is the thermodynamic one, longer reaction times at a suitable temperature can improve the diastereomeric ratio.
Q2: What is the difference between thermodynamic and kinetic control in the context of this synthesis?
A2: Thermodynamic and kinetic control refer to the factors that determine the product distribution in a reaction with multiple possible outcomes.[2][3]
-
Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy.[3][4] These conditions are typically achieved at low temperatures and for shorter reaction times, where the reverse reaction is slow or negligible.[1][4]
-
Thermodynamic Control: This favors the most stable product, which has the lowest Gibbs free energy.[3][8] These conditions are met when the reaction is reversible, usually at higher temperatures and with longer reaction times, allowing the products to equilibrate.[1][2]
For 2,4-disubstituted 1,3-dioxolanes, the trans isomer is often the thermodynamically more stable product due to reduced steric interactions between the substituents. However, this is not a universal rule and depends on the specific substituents.
Q3: I'm struggling to separate the cis and trans diastereomers. What purification techniques are most effective?
A3: The separation of diastereomers of this compound can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method. The choice of solvent system is critical. A non-polar/polar gradient (e.g., hexane/ethyl acetate) is a good starting point. Experiment with different solvent ratios to maximize the separation.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be effective.[9]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small quantities if the diastereomers have sufficiently different boiling points.
Q4: Can I use a chiral auxiliary to improve the stereoselectivity?
A4: Yes, using a chiral auxiliary is an excellent strategy for asymmetric synthesis.[10][11] In this context, you would start with a chiral diol. The inherent chirality of the diol will direct the formation of the new stereocenter at the C2 position during the acetalization reaction, leading to a higher diastereomeric excess of one of the possible diastereomers.[12][13]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and how to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Diastereoselectivity (d.r. ~ 1:1) | Reaction conditions are not optimized for either kinetic or thermodynamic control. | 1. Temperature Adjustment: Systematically vary the reaction temperature. For kinetic control, try running the reaction at 0 °C, -20 °C, or even -78 °C.[4] For thermodynamic control, refluxing in a suitable solvent is a common approach.[1] 2. Catalyst Screening: If using a Brønsted acid like PTSA, consider switching to a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, or ZrCl₄).[7][14] Lewis acids can create a more rigid transition state, enhancing facial selectivity. 3. Solvent Effects: The polarity of the solvent can influence the transition state geometry.[15] Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, THF). |
| Low Yield | Incomplete reaction; decomposition of starting materials or product; inefficient water removal. | 1. Water Removal: The formation of acetals is a reversible reaction that produces water.[16] Ensure efficient water removal by using a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous MgSO₄.[14] 2. Catalyst Loading: Ensure the correct catalytic amount of acid is used. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions or decomposition.[17] 3. Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of Side Products | Polymerization of the aldehyde; side reactions due to strong acid catalysis. | 1. Use a Milder Catalyst: If you suspect acid-catalyzed decomposition, switch to a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). 2. Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aldehyde can lead to polymerization. 3. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde. |
| Difficulty in Product Isolation | Emulsion formation during workup; product volatility. | 1. Workup Procedure: If an emulsion forms during the aqueous workup, try adding brine (saturated NaCl solution) to break it. 2. Extraction Solvent: Use a low-boiling point solvent for extraction (e.g., diethyl ether or dichloromethane) to facilitate removal by rotary evaporation. Be mindful of product volatility and use moderate temperatures during solvent removal. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Acetalization
This protocol outlines a standard method for the synthesis of this compound.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Propylene glycol (propane-1,2-diol)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, isovaleraldehyde (1.0 eq), and propylene glycol (1.1 eq).
-
Add a catalytic amount of PTSA (0.01-0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis and purification of this compound.
Understanding Stereochemical Control
The stereochemical outcome of the reaction is determined in the transition state of the cyclization step. The relative orientation of the isobutyl group and the methyl group is influenced by steric hindrance.
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- 6. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) | MDPI [mdpi.com]
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- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization in Reactions with 2-Isobutyl-4-methyl-1,3-dioxolane
Welcome to the technical support center for "2-Isobutyl-4-methyl-1,3-dioxolane." This resource is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic endeavors. Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity during your reactions. This guide is structured to offer not just protocols, but a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental designs.
I. Understanding the Molecule: A Foundation for Stereocontrol
This compound is a chiral acetal, often employed as a protecting group or a chiral auxiliary in asymmetric synthesis.[1][2] It possesses two stereocenters, at the C2 and C4 positions of the dioxolane ring. The stability of these stereocenters is paramount to the success of subsequent synthetic steps and the stereochemical purity of the final product.
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a primary concern when working with this compound.[3] Understanding the mechanisms that lead to this loss of stereochemical information is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a cyclic acetal derived from isovaleraldehyde and (R)- or (S)-1,2-propanediol.[1] Its importance lies in its chirality, which can be used to induce stereoselectivity in chemical reactions. Maintaining the specific configuration (cis or trans) of the substituents on the dioxolane ring is critical for controlling the stereochemical outcome of your synthesis.
Q2: What are the primary causes of epimerization at the stereocenters of this dioxolane?
A2: Epimerization in 1,3-dioxolanes typically occurs under acidic or basic conditions.
-
Acid-Catalyzed Epimerization: The C2 position is particularly susceptible. Acidic conditions can protonate one of the ring oxygens, leading to ring-opening to form a resonance-stabilized carbocation intermediate.[4] Rotation around the C-C bond followed by ring-closure can result in the formation of the opposite diastereomer.
-
Base-Catalyzed Epimerization: The C4 position, if it bears an acidic proton on an adjacent carbon, can be susceptible to base-catalyzed epimerization through the formation of an enolate.[5][6] For this compound itself, the primary concern is typically acid-catalyzed epimerization at C2. However, if the molecule is modified to have an electron-withdrawing group adjacent to the C4 methyl group, basic conditions could become a problem.
Q3: How can I detect if epimerization has occurred in my sample?
A3: The most common methods for detecting and quantifying epimerization are:
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate diastereomers, allowing for the determination of the diastereomeric ratio (d.r.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H or ¹³C NMR can often distinguish between diastereomers. The chemical shifts and coupling constants of the protons on the dioxolane ring are sensitive to the relative stereochemistry.
II. Troubleshooting Guide: Minimizing Epimerization in Practice
This section provides detailed troubleshooting advice for common reaction scenarios where this compound is used.
Scenario 1: Acid-Catalyzed Reactions (e.g., Acetal Deprotection, Electrophilic Additions)
Acid-catalyzed reactions are a major source of epimerization at the C2 position. The key is to use the mildest possible conditions for the shortest duration necessary.
Problem: Loss of stereochemical purity at the C2 position after an acid-catalyzed reaction.
Causality: The formation of a planar, resonance-stabilized carbocation intermediate upon protonation and ring-opening allows for non-stereospecific ring closure.[4]
Solutions & Protocols
-
Choice of Acid Catalyst: Opt for milder acids. The choice of acid can significantly impact the rate of epimerization.[7]
| Catalyst Type | Examples | Rationale |
| Strong Brønsted Acids | HCl, H₂SO₄, TsOH | Highly effective but can readily promote epimerization. Use with extreme caution and at low temperatures. |
| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃, Ce(OTf)₃ | Often milder and more selective. Can be effective at lower temperatures.[8] |
| Solid-Supported Acids | Amberlyst-15, Montmorillonite K-10 | Can be easily filtered off, preventing prolonged exposure to acidic conditions during workup.[7] |
-
Reaction Temperature: Lower temperatures slow down the rate of both the desired reaction and the undesired epimerization.[9]
-
Protocol: Conduct the reaction at 0 °C or -78 °C if the reaction kinetics allow. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Solvent Choice: The solvent can influence the stability of the carbocation intermediate.
-
Recommendation: Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. Polar, protic solvents can stabilize the open-chain intermediate, potentially increasing the likelihood of epimerization.
-
-
Controlled Water Removal: During acetal formation, efficient water removal is crucial to drive the equilibrium towards the product.[10] A Dean-Stark apparatus is a standard method.[11]
Experimental Protocol: Mild Acetal Deprotection
This protocol aims to deprotect a carbonyl group protected as a this compound with minimal epimerization of other chiral centers in the molecule.
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Scenario 2: Reactions Involving Organometallics
Reactions with organometallic reagents like Grignard reagents or organolithiums are typically performed under basic conditions. While the dioxolane group is generally stable under these conditions, certain factors can lead to issues.[12][13]
Problem: Unexpected side reactions or low yields when using organometallic reagents. While epimerization of the dioxolane itself is less common, the stereochemical course of the reaction can be affected.
Causality: The Lewis basicity of the dioxolane oxygens can lead to chelation with the metal ion of the organometallic reagent. This can alter the reactivity and stereoselectivity of the reaction.[14][15]
Solutions & Protocols
-
Choice of Organometallic Reagent: The nature of the metal can influence the degree of chelation.
-
Recommendation: Organocuprates (Gilman reagents) are generally less reactive and less prone to strong chelation compared to organolithiums or Grignard reagents.[16]
-
-
Use of Lewis Acid Additives: In some cases, a stoichiometric amount of a Lewis acid (e.g., BF₃·OEt₂) can be used to coordinate with the dioxolane, preventing it from interfering with the desired reaction pathway. This must be done with caution as Lewis acids can also promote epimerization.
-
Temperature Control: As with acidic reactions, maintaining low temperatures (-78 °C) is crucial to control reactivity and selectivity.[15]
Diagram: Decision Workflow for Minimizing Epimerization
Caption: Decision workflow for troubleshooting epimerization.
Scenario 3: Reactions Involving Enolate Formation
If the molecule containing the this compound moiety also has a proton alpha to a carbonyl group, basic conditions can lead to enolate formation and subsequent epimerization at that center.[5]
Problem: Epimerization at a stereocenter adjacent to a carbonyl group.
Causality: The formation of a planar enolate intermediate removes the stereochemical information at the alpha-carbon. Reprotonation can occur from either face, leading to a mixture of epimers.[5]
Solutions & Protocols
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to favor kinetic deprotonation. Lithium diisopropylamide (LDA) is a common choice.
-
Temperature: Form the enolate at low temperatures (-78 °C) to minimize side reactions and potential equilibration.
-
Trapping the Enolate: Once formed, the enolate should be reacted with the electrophile as quickly as possible to prevent equilibration or decomposition.
Diagram: Mechanism of Acid-Catalyzed Epimerization at C2
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Validation & Comparative
A Comparative Guide to Acetal Protecting Groups: Profiling 2-Isobutyl-4-methyl-1,3-dioxolane
In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. A poorly chosen protecting group can derail a synthetic route, leading to low yields, unintended side reactions, or the inability to selectively deprotect a target site.[1] Among the arsenal of protective strategies, acetals stand out for their utility in shielding aldehydes, ketones, and diols.[2][3][4][5]
This guide provides an in-depth comparison of various acetal protecting groups, with a specific focus on the characteristics of 2-Isobutyl-4-methyl-1,3-dioxolane . We will delve into the causality behind experimental choices, compare performance with common alternatives using experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Principle of Acetal Protection
The core value of acetals as protecting groups lies in their chemical stability profile: they are generally robust in neutral to strongly basic environments but can be readily cleaved under acidic conditions.[6][7][8] This allows for transformations using powerful nucleophilic or basic reagents, such as Grignard reagents, metal hydrides, or organolithiums, on other parts of a molecule without affecting a protected carbonyl group.[6][9]
A successful protecting group strategy hinges on three criteria:[1][2][10]
-
Efficient Introduction: The group must be easy to install in high yield under mild conditions.
-
Robust Stability: It must withstand the reaction conditions of subsequent synthetic steps.
-
Selective Removal: It must be easily and cleanly removable without affecting other functional groups.
The formation of an acetal is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol.[8][11] For cyclic acetals, which are often favored thermodynamically, a diol is used.
Caption: General workflow for the formation and cleavage of a cyclic acetal.
Profiling: this compound
This compound is a cyclic acetal formed from the reaction of isovaleraldehyde and propylene glycol.[12][13] While it is frequently utilized as a flavoring agent in the food industry for its fruity, ethereal aroma, its structural features provide a unique profile for consideration as a protecting group.[14][15][16]
-
Structure: C₈H₁₆O₂
-
Formation: Acid-catalyzed reaction of 3-methylbutanal (isovaleraldehyde) and propane-1,2-diol (propylene glycol).[12]
-
Key Structural Features:
-
1,3-Dioxolane Ring: A five-membered ring, which is generally more stable to acid hydrolysis than six-membered (1,3-dioxane) or acyclic acetals.[8][17]
-
Isobutyl Group: A sterically bulky substituent at the C2 position, which can influence the rate of hydrolysis.
-
4-Methyl Group: A methyl substituent on the diol backbone, which introduces a second stereocenter into the molecule.
-
Comparative Analysis with Alternative Acetal Protecting Groups
The choice of an acetal protecting group is a nuanced decision based on the required stability and the conditions for its eventual removal. The concept of orthogonal protection , where one group can be removed in the presence of others, is critical in complex syntheses.[1][9][18]
Stability Towards Acidic Hydrolysis
The most significant point of differentiation among acetals is their relative lability under acidic conditions. The rate-determining step in acid-catalyzed hydrolysis is the formation of a resonance-stabilized carboxonium ion.[19] Factors that stabilize this intermediate, such as electron-donating groups and steric release, will accelerate cleavage.
General Order of Acid Lability: Acyclic Acetals > Six-Membered Cyclic Acetals (Dioxanes) > Five-Membered Cyclic Acetals (Dioxolanes)[8][17][20]
Caption: Relative stability of acetal types towards acidic hydrolysis.
Based on its 5-membered ring structure, This compound is expected to be relatively robust, comparable to other dioxolanes. Ketals (derived from ketones) are generally more acid-labile than acetals (derived from aldehydes) due to greater stabilization of the tertiary carboxonium ion intermediate.[20]
Data Summary: Relative Hydrolysis Rates
The precise rate of hydrolysis is highly dependent on substitution. The table below summarizes general trends and available quantitative data for comparison.
| Protecting Group | Structure Example | Diol/Alcohol Source | Carbonyl Source | Relative Hydrolysis Rate (Approx.) | Key Characteristics |
| Dimethyl Acetal | R₂C(OCH₃)₂ | Methanol | Aldehyde/Ketone | ~1000 | Acyclic, most acid-labile. Useful for very mild deprotection.[20] |
| 1,3-Dioxane | Benzylidene Acetal | 1,3-Propanediol | Benzaldehyde | ~100 | Six-membered ring, less stable than dioxolane.[8] Reductive cleavage possible.[21] |
| 1,3-Dioxolane | Ethylene Glycol Acetal | Ethylene Glycol | Aldehyde/Ketone | 1 (Reference) | Five-membered ring, common and robust choice.[17][22] |
| Acetonide | Isopropylidene Ketal | Acetone/2,2-DMP | Diol | Varies (Ketal) | Protects 1,2- and 1,3-diols. Generally more labile than aldehyde-derived acetals.[23] |
| This compound | Target Molecule | Propylene Glycol | Isovaleraldehyde | ~1-5 | Expected high stability due to dioxolane ring and aldehyde origin. |
| 1,3-Dithiolane | Ethylene Thioacetal | 1,2-Ethanedithiol | Aldehyde/Ketone | Very Slow | Thioacetal, stable to aqueous acid.[6] Cleaved by Lewis acids (e.g., HgCl₂) or oxidation.[3] |
Note: Relative rates are illustrative and can vary significantly with substrate and reaction conditions. Data is synthesized from principles outlined in cited literature.[19][20][24]
Orthogonal Protection Strategies
The true power of protecting groups is realized in complex molecules requiring selective manipulation. An acetal can protect a ketone while an ester is reduced, or a silyl ether protects a primary alcohol while a secondary diol is protected as an acetonide.
Caption: Orthogonal strategy using an acetal to protect a ketone during ester reduction.
Experimental Protocols
Methodologies must be robust and reproducible. The following are representative protocols for the formation and cleavage of a cyclic acetal.
Protocol 1: Protection of a Ketone as a 1,3-Dioxolane
This protocol describes the protection of cyclohexanone using ethylene glycol, a standard procedure applicable to many carbonyl compounds.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Magnetic stirrer and heat source.
Procedure:
-
To a round-bottom flask, add cyclohexanone, ethylene glycol, and toluene (approx. 0.4 M concentration of the ketone).
-
Add the catalytic amount of p-TsOH·H₂O to the mixture.
-
Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by washing with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude acetal, which can be purified by distillation or column chromatography if necessary.
Causality: The use of a Dean-Stark apparatus is critical. Acetal formation is an equilibrium process; the continuous removal of the water byproduct drives the reaction to completion according to Le Châtelier's principle.[22]
Protocol 2: Acid-Catalyzed Deprotection of a 1,3-Dioxolane
This protocol outlines the hydrolysis of the acetal back to the parent carbonyl.
Materials:
-
Acetal-protected compound (1.0 equiv)
-
Acetone-water solution (e.g., 4:1 v/v)
-
Pyridinium p-toluenesulfonate (PPTS) or catalytic HCl (0.1 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the acetal-protected compound in the acetone/water solvent mixture in a round-bottom flask.
-
Add the acid catalyst (e.g., PPTS for sensitive substrates).
-
Stir the solution at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate cleavage if necessary.
-
Monitor the deprotection by TLC until the starting acetal is fully consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected carbonyl compound.
Causality: Using a mixture of an organic solvent (acetone) and water ensures solubility of both the starting acetal and the reagents. The reaction is an equilibrium; the large excess of water drives the hydrolysis forward.[17]
Conclusion
The selection of an acetal protecting group is a strategic decision that profoundly impacts the efficiency of a synthetic campaign. While common acetals like those derived from ethylene glycol or acetone are workhorses of organic synthesis, understanding the nuances of substituted variants like This compound allows for finer control over stability and reactivity. Its 1,3-dioxolane core suggests a high degree of stability relative to acyclic and six-membered ring counterparts, making it a potentially robust protecting group for syntheses requiring harsh basic or nucleophilic conditions. Researchers should weigh the required acid lability against the overall synthetic plan to choose the optimal protecting group for each unique challenge.
References
-
Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]
-
Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Kocienski, P. (n.d.). Protecting Groups. University of Illinois. Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
- Brachman, A. E., & Fang, J. C. (1959). Preparation of 2-Isobutyl-2-methyl-4-trimethylacetoxymethyl-l,3-dioxolane and Its Reaction with Phosphoric Acid. Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Pearson. (2022, July 22). Acetal Protecting Group Explained. Retrieved from [Link]
-
TMP Chem. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. Retrieved from [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Engel, B., et al. (2020). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 18433-93-7,this compound. Retrieved from [Link]
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A Comparative Analysis of 2-Isobutyl-4-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane as Protecting Groups
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of reaction efficiency and overall success. Among the arsenal of protecting groups for carbonyls and diols, 1,3-dioxolanes are workhorses, prized for their stability across a range of reaction conditions and their facile, acid-catalyzed removal. This guide provides an in-depth comparison of two specific 1,3-dioxolanes: 2-isobutyl-4-methyl-1,3-dioxolane and the more ubiquitous 2,2-dimethyl-1,3-dioxolane . While the former is principally recognized for its application in the flavor and fragrance industry, its inherent structure as a cyclic acetal warrants an evaluation of its potential utility and comparative efficiency as a protecting group against its well-established counterpart.
This analysis will delve into the nuances of their synthesis, stability, and steric considerations, providing researchers, scientists, and drug development professionals with the necessary data and mechanistic insights to make informed decisions for their synthetic strategies.
Physicochemical Properties at a Glance
A fundamental understanding of the physical properties of these dioxolanes is essential for their practical application in a laboratory setting. The table below summarizes key physicochemical data for both compounds.
| Property | This compound | 2,2-dimethyl-1,3-dioxolane |
| Molecular Formula | C₈H₁₆O₂[1][2] | C₅H₁₀O₂ |
| Molecular Weight | 144.21 g/mol [1][2] | 102.13 g/mol |
| Boiling Point | 150-153 °C[2] | 92-93 °C |
| Density | 0.895 g/mL at 25 °C[2] | 0.926 g/mL at 25 °C |
| Synonyms | Isovaleraldehyde propylene glycol acetal[1] | Acetone ethylene ketal, Solketal[3] |
Efficiency as Protecting Groups: A Mechanistic and Steric Comparison
The "efficiency" of a protecting group can be dissected into several key performance indicators: ease and yield of formation, stability under various reaction conditions, and the ease and selectivity of deprotection.
Formation: Kinetics and Steric Hindrance
The formation of 1,3-dioxolanes is an acid-catalyzed nucleophilic addition-elimination reaction between a carbonyl compound and a 1,2-diol. The general mechanism is depicted below.
Caption: General mechanism for acid-catalyzed dioxolane formation.
A crucial factor influencing the rate of this reaction is steric hindrance around the carbonyl carbon and the diol.[4][5] Generally, aldehydes are more reactive than ketones towards acetal formation due to less steric crowding at the carbonyl carbon.[6]
-
This compound is formed from isovaleraldehyde (an aldehyde) and propylene glycol.
-
2,2-dimethyl-1,3-dioxolane is formed from acetone (a ketone) and ethylene glycol.
Based on the lower steric hindrance of an aldehyde compared to a ketone, the formation of this compound would be expected to be kinetically more favorable than that of 2,2-dimethyl-1,3-dioxolane, assuming all other conditions are equal. However, the presence of the isobutyl group at the 2-position and a methyl group at the 4-position of the dioxolane ring in this compound can introduce steric congestion that may temper this reactivity advantage.[4] Studies on the formation of various dioxolanes have shown that increasing steric hindrance on the diol can decrease the overall yield.[4]
Stability and Deprotection: The Role of Hydrolysis
The stability of 1,3-dioxolanes is pH-dependent. They are generally stable to bases and nucleophiles but are labile under acidic conditions, which allows for their removal.[7][8] The rate of acid-catalyzed hydrolysis is influenced by the substitution pattern on the dioxolane ring.
The mechanism of hydrolysis is essentially the reverse of formation, proceeding through a protonated intermediate.
Caption: General mechanism for acid-catalyzed dioxolane hydrolysis.
A study on the hydrolytic stability of 2-ethyl-4-methyl-1,3-dioxolane, a close structural analog of this compound, showed that it undergoes hydrolysis over a period of hours at pH 3 and has questionable stability even at pH 7.[9] This suggests that this compound may also be quite acid-labile.
Experimental Protocols
The following are generalized protocols for the synthesis of the two dioxolanes, based on standard acid-catalyzed acetalization/ketalization procedures.[10]
Synthesis of 2,2-dimethyl-1,3-dioxolane
Materials:
-
Acetone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetone, 1.2 equivalents of ethylene glycol, and toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.01 equivalents).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by distillation.
Synthesis of this compound
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Propylene glycol (propane-1,2-diol)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isovaleraldehyde, 1.2 equivalents of propylene glycol, and toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.01 equivalents).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by distillation.
Comparative Summary and Recommendations
| Feature | This compound | 2,2-dimethyl-1,3-dioxolane |
| Parent Carbonyl | Aldehyde (Isovaleraldehyde) | Ketone (Acetone) |
| Parent Diol | Propylene Glycol | Ethylene Glycol |
| Formation Efficiency | Potentially faster due to aldehyde reactivity, but may be hindered by substituent bulk. | Slower due to ketone reactivity. |
| Hydrolytic Stability | Likely more acid-labile. | More stable under acidic conditions. |
| Primary Application | Flavor & Fragrance Agent[11] | Protecting Group, Solvent, Intermediate[3] |
Expert Recommendations:
-
For standard carbonyl protection requiring good stability: 2,2-dimethyl-1,3-dioxolane is the more reliable and well-documented choice. Its formation from the readily available and inexpensive starting materials, acetone and ethylene glycol, and its greater hydrolytic stability make it a go-to protecting group for a wide array of synthetic transformations.
-
For applications requiring very mild deprotection: This compound could be considered, although its use as a protecting group is not conventional. Its presumed higher acid lability might be advantageous in substrates sensitive to harsh acidic conditions. However, its efficacy and compatibility with various reaction conditions would need to be empirically determined for each specific application.
-
Steric Considerations: The isobutyl and methyl substituents on this compound may offer unique steric properties that could be exploited in certain stereoselective reactions, although this is a speculative application that would require further investigation.
References
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. 2011. [Link]
-
PubChem Compound Summary for CID 86733, this compound. National Center for Biotechnology Information. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. 2007. [Link]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Research. 1995. [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks. [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station. 2014. [Link]
-
isovaleraldehyde propylene glycol acetal. The Good Scents Company. [Link]
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A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of 2-Isobutyl-4-methyl-1,3-dioxolane using NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical parameter that dictates biological activity, physical properties, and ultimately, a product's efficacy and safety. In the case of cyclic structures like 2-Isobutyl-4-methyl-1,3-dioxolane, which possesses two stereocenters at positions 2 and 4, the distinction between cis and trans diastereomers is paramount.[1][2] This guide provides an in-depth, experimentally grounded comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous stereochemical assignment of these isomers.
The core of this analysis lies in the principle that while diastereomers have the same atomic connectivity, their different spatial arrangements lead to distinct electronic environments for their nuclei.[3][4] NMR spectroscopy is exceptionally sensitive to these subtle differences, manifesting them as measurable variations in chemical shifts and coupling constants.[5]
The Foundational Role of ¹H NMR: Chemical Shifts and Coupling Constants
Proton NMR (¹H NMR) spectroscopy serves as the initial and often most informative tool for distinguishing between the cis and trans isomers of this compound. The key diagnostic signals are those of the protons on the dioxolane ring and the substituents.
The spatial relationship between the isobutyl group at C2 and the methyl group at C4 dictates the magnetic environment of nearby protons. In the cis isomer, these two bulky groups are on the same face of the five-membered ring, leading to greater steric hindrance. This forces a conformation that can cause notable changes in the chemical shifts of the ring protons and the substituent protons compared to the trans isomer, where the substituents are on opposite faces.[3]
Key Diagnostic Regions in the ¹H NMR Spectrum:
-
Methine Proton at C2 (the acetal proton): The chemical shift of this proton is sensitive to the overall conformation of the dioxolane ring, which is influenced by the cis/trans arrangement of the substituents.
-
Methine Proton at C4: The environment of this proton is directly affected by the relative orientation of the isobutyl group at C2.
-
Methylene Protons at C5: These two protons are diastereotopic and will exhibit different chemical shifts and couplings. The magnitude of their geminal coupling and their vicinal couplings to the C4 proton can be stereochemically informative.
-
Methyl and Isobutyl Protons: The chemical shifts of these substituent groups can also differ between the two isomers due to anisotropic effects and through-space interactions.
However, the most definitive information from a 1D ¹H NMR spectrum often comes from the analysis of vicinal coupling constants (³J).[5] The magnitude of the coupling between protons on adjacent atoms is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5][6]
In the context of the 1,3-dioxolane ring, the coupling constants between the protons at C4 and C5 (³JH4-H5a and ³JH4-H5b) and the coupling constant between the acetal proton at C2 and the protons of the isobutyl group can provide clues to the ring's conformation and, by extension, the relative stereochemistry of the substituents. Generally, a larger coupling constant is observed for protons with a dihedral angle approaching 180° (trans), while a smaller coupling constant is seen for those with a dihedral angle near 0° (cis) or 90°.[5][6]
Workflow for ¹H NMR Analysis
Caption: Diagnostic NOE correlation for the cis isomer.
Experimental Protocols
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. ¹H NMR: Acquire a standard one-pulse proton spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. c. 2D NOESY: Acquire a phase-sensitive NOESY spectrum. Use a mixing time appropriate for a molecule of this size (e.g., 500-800 ms) to allow for the buildup of NOE cross-peaks.
3. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. b. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. c. For the ¹H spectrum, integrate all signals and accurately measure the chemical shifts and coupling constants. d. For the ¹³C spectrum, identify and list the chemical shifts of all carbon signals. e. For the NOESY spectrum, identify all cross-peaks. Pay close attention to the correlation between the isobutyl and methyl group protons.
Conclusion
The stereochemical assignment of the cis and trans isomers of this compound is readily achievable through a systematic application of NMR spectroscopy. While ¹H NMR, through analysis of chemical shifts and coupling constants, and ¹³C NMR, via the observation of sterically induced shifts, provide strong evidence, 2D NOESY offers an unambiguous and definitive confirmation of the relative stereochemistry. This multi-faceted NMR approach provides a self-validating system, ensuring the highest level of confidence in the structural elucidation of these diastereomers, a critical requirement for research and development in the chemical and pharmaceutical sciences.
References
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A Comparative Guide to the Validation of an Analytical Method for the Quantification of 2-Isobutyl-4-methyl-1,3-dioxolane
In the landscape of pharmaceutical development, ensuring the purity and safety of drug substances is paramount. A critical aspect of this is the rigorous control of potential impurities that may arise during the synthesis, purification, or storage of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies and a detailed validation protocol for the quantification of 2-Isobutyl-4-methyl-1,3-dioxolane, a potential process-related impurity. Our focus is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical steps necessary to establish a robust and reliable analytical method, in line with global regulatory expectations.
The Analytical Challenge: Quantifying this compound
This compound is a cyclic acetal that can be formed from the reaction of isovaleraldehyde with propylene glycol, both of which are common reagents in chemical syntheses. Due to its potential presence in drug substances, a sensitive and specific analytical method is required for its quantification to ensure product quality and patient safety. Depending on the stage of development and the known or suspected toxicological profile of the impurity, the analytical method may need to be capable of detecting and quantifying it at trace levels, sometimes in the parts-per-million (ppm) range, especially if it is classified as a potentially genotoxic impurity.
Choosing the Right Tool: A Comparison of GC and HPLC
The selection of an appropriate analytical technique is the foundation of a successful validation. The physicochemical properties of this compound are key determinants in this choice. It is a flammable liquid with a boiling point in the range of 150-157.6°C and is soluble in organic solvents but insoluble in water. These characteristics point towards Gas Chromatography (GC) as a highly suitable technique.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for this compound |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | The analyte's volatility makes it ideal for GC analysis. |
| Analyte Suitability | Volatile and thermally stable compounds. | Non-volatile, semi-volatile, and thermally labile compounds. | This compound is volatile and amenable to GC. |
| Stationary Phase | Typically a high-boiling point liquid coated on an inert solid support within a capillary column. | A variety of solid particles packed in a column (e.g., silica, C18). | A wide range of GC columns with different polarities are available to achieve optimal separation. |
| Mobile Phase | An inert gas (e.g., Helium, Nitrogen, Hydrogen). | A liquid or a mixture of liquids. | Simpler mobile phase and lower solvent consumption compared to HPLC. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | FID is a robust and universally responsive detector for organic compounds. GC-MS provides high specificity and sensitivity, which is beneficial for impurity analysis. |
| Potential Issues | Requires analyte to be thermally stable. | Potential for acetal hydrolysis under acidic mobile phase conditions. | The analyte is expected to be thermally stable under typical GC conditions. |
The Blueprint for Trust: Validation of the GC-FID Method
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process. The following sections detail the experimental design for each validation parameter.
Figure 1: Workflow for Analytical Method Validation
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Experimental Protocol:
-
Blank Analysis: Inject a solution of the sample matrix (e.g., dissolved drug substance in a suitable solvent) without the analyte to ensure no interfering peaks are observed at the retention time of this compound.
-
Spiked Sample Analysis: Analyze a sample of the drug substance spiked with a known amount of this compound. The peak for the analyte should be well-resolved from any other peaks present in the matrix.
-
Peak Purity (if using GC-MS): If a mass spectrometer is used as the detector, the mass spectrum of the analyte peak in the sample should be compared with that of a pure standard to confirm peak identity and purity.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by spiking the drug substance with known amounts of the impurity at different concentration levels.
Experimental Protocol:
-
Prepare spiked samples of the drug substance at a minimum of three concentration levels covering the specified range (e.g., low, medium, and high).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean recovery should be within a predefined range, typically 80-120% for impurity analysis.
Precision
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug substance spiked with this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
-
The RSD should not exceed a predefined limit, typically ≤ 15% for impurity analysis at the specification limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration at which the S/N ratio is approximately 3:1 is generally accepted as the LOD.
-
The concentration at which the S/N ratio is approximately 10:1 is generally accepted as the LOQ.
-
Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the GC method parameters, such as:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection volume (± 10%)
-
-
Analyze a system suitability solution and a spiked sample under each modified condition.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits.
-
The quantitative results should not be significantly affected by the changes in the method parameters.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analysis of blank and spiked samples. | No interference at the analyte's retention time. Peak purity confirmed if using MS. |
| Linearity | Analysis of at least 5 standards over the range. | Correlation coefficient (r) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data. | Method is accurate, precise, and linear over the defined range. |
| Accuracy | Analysis of spiked samples at 3 levels in triplicate. | Mean recovery of 80-120%. |
| Precision | ||
| - Repeatability | 6 independent samples at 100% of target concentration. | RSD ≤ 15%. |
| - Intermediate Precision | Repeatability on a different day/analyst/instrument. | RSD ≤ 15% (for combined data). |
| LOD | Signal-to-noise ratio of ~3:1. | Visually detectable. |
| LOQ | Signal-to-noise ratio of ~10:1; confirmed with precision and accuracy. | Acceptable precision (RSD ≤ 20%) and accuracy (80-120%). |
| Robustness | Deliberate variation of method parameters. | System suitability passes; results are not significantly impacted. |
Conclusion
The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative analysis of GC and HPLC, establishing GC as the more suitable technique for this volatile analyte. The detailed, step-by-step validation protocol, grounded in ICH guidelines, offers a comprehensive framework for researchers to establish a scientifically sound, robust, and reliable analytical method. By adhering to these principles of scientific integrity and thorough documentation, drug development professionals can confidently generate data that will withstand regulatory scrutiny and ultimately contribute to the delivery of safe and effective medicines to patients.
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- International Council for Harmonis
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- IOSR Journal of Pharmacy. (n.d.).
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- PubChem. (n.d.). 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol.
A comparative study of cleavage conditions for different dioxolane protecting groups
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is fundamental to achieving complex molecular targets with high precision. The 1,3-dioxolane group, a cyclic acetal derived from a carbonyl compound and ethylene glycol, stands as a cornerstone for the protection of aldehydes and ketones. Its widespread adoption stems from its notable stability under basic, nucleophilic, and various oxidative and reductive conditions.[1][2] However, the true synthetic power of the dioxolane lies in its selective and efficient removal. This guide offers an in-depth, comparative analysis of various cleavage conditions for dioxolane protecting groups, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Mechanism of Deprotection: An Acid-Catalyzed Hydrolysis
The cleavage of a 1,3-dioxolane is fundamentally the reverse of its formation—an acid-catalyzed hydrolysis.[3][4] The process is initiated by the protonation of one of the dioxolane's oxygen atoms by an acid catalyst. This protonation creates a good leaving group, facilitating the opening of the ring to form a stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, regenerates the parent carbonyl compound and ethylene glycol.[5] To drive the equilibrium towards the deprotected product, the reaction is typically conducted in the presence of a significant amount of water.[6]
Comparative Analysis of Cleavage Conditions
The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to acidic conditions and the presence of other protecting groups. A summary of common deprotection reagents and their typical reaction conditions is presented below.
| Reagent/Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Brønsted Acid Catalysis | |||||
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O | Room Temp | 1-4 h | >90 | A standard and generally effective method.[1] |
| Hydrochloric acid (HCl) | THF/H₂O | Room Temp | 1-6 h | >90 | Widely used, but its harshness can be detrimental to sensitive substrates.[1][3] |
| Acetic Acid (AcOH) | H₂O/THF | -5 to Room Temp | 48 h | 42-95 | Milder than strong mineral acids, offering a degree of selectivity.[1] |
| Lewis Acid Catalysis | |||||
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp | - | High | A gentle Lewis acid catalyst suitable for chemoselective cleavage.[1][2] |
| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp | - | High | Another mild and effective Lewis acid for deprotection.[2][7] |
| Indium(III) triflate (In(OTf)₃) | Acetone | Room Temp | - | Good to Excellent | Effective under neutral conditions, often with microwave heating.[2][5] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 min | Quantitative | A highly efficient catalyst for rapid deprotection in water.[2][7][8] |
| Other Methods | |||||
| Iodine (I₂) | Water/Surfactant | 25-40 | Minutes | High | A convenient method for deprotection under neutral conditions.[2][5] |
| Nickel Boride (in situ) | NiCl₂/NaBH₄ in Methanol | - | - | Quantitative | Offers a mild, reductive deprotection methodology.[9][10] |
| Protic Ionic Liquid | Water | 70 | 2 h | 90 | A greener approach to deprotection.[5][11] |
Field-Proven Insights and Experimental Choices
The choice of deprotection agent is a critical decision that can significantly impact the overall success of a synthetic sequence. Here, we delve into the causality behind experimental choices for different scenarios.
Standard and Robust Deprotection: Brønsted Acids
For many routine applications where the substrate is not particularly acid-sensitive, traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) in a mixture of an organic solvent and water provide a reliable and cost-effective solution.[1] The use of a water-miscible organic solvent such as acetone or THF ensures the solubility of the substrate while providing the necessary water for hydrolysis.
Chemoselectivity and Mild Conditions: Lewis Acids
In the synthesis of complex molecules, it is often necessary to deprotect a dioxolane in the presence of other acid-labile functionalities. In such cases, harsh Brønsted acids are unsuitable. Mild Lewis acids have emerged as powerful tools for chemoselective deprotection.[5] Lanthanide triflates, such as cerium(III) triflate and erbium(III) triflate, are particularly noteworthy for their ability to catalyze the cleavage of acetals and ketals at nearly neutral pH in wet nitromethane.[2] This high degree of selectivity makes them invaluable in multi-step syntheses.
Reductive Deprotection: An Alternative Pathway
An interesting alternative to hydrolytic cleavage is reductive deprotection. A methodology utilizing nickel boride, generated in situ from nickel chloride and sodium borohydride, has been shown to efficiently deprotect 1,3-dioxolanes.[9][10] This method is chemoselective, leaving halo, alkoxy, and methylenedioxy groups intact.[9][10]
Experimental Protocols
To ensure the reproducibility of these methods, detailed, step-by-step protocols for key experiments are provided below.
Protocol 1: General Dioxolane Deprotection with Aqueous Acid
This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of a 1,3-dioxolane.[3]
Materials:
-
Dioxolane-protected substrate
-
Acetone
-
Water
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).
-
Add a catalytic amount of 2M hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbonyl compound.
-
If necessary, purify the product by column chromatography.
Protocol 2: Mild Deprotection using Cerium(III) Triflate
This protocol describes a gentle method for dioxolane cleavage, suitable for substrates with acid-sensitive functional groups.[1]
Materials:
-
Dioxolane-protected compound
-
Nitromethane (saturated with water)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the dioxolane-protected compound in water-saturated nitromethane, add cerium(III) triflate (typically 0.1 to 0.3 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanism and a decision-making workflow.
Caption: Acid-catalyzed mechanism for 1,3-dioxolane cleavage.
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A Comparative Guide to Chiral Auxiliaries: Evaluating the Efficacy of Dioxolanes Against Established Precedents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for methodologies that afford enantiomerically pure compounds is of paramount importance. Chiral auxiliaries represent a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct a subsequent stereoselective transformation. This guide provides an in-depth comparison of the theoretical efficacy of 1,3-dioxolane-based chiral auxiliaries, specifically addressing "2-Isobutyl-4-methyl-1,3-dioxolane," against the well-established and extensively validated performance of Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones. By examining the mechanistic underpinnings and presenting supporting experimental data, this guide aims to equip researchers with the critical insights needed to select the most appropriate chiral auxiliary for their synthetic challenges.
The Enigmatic Case of "this compound"
A thorough review of the scientific literature reveals that "this compound" is not utilized as a chiral auxiliary in asymmetric synthesis. Its primary application is in the food and fragrance industry as a flavoring agent.[1][2][3] However, the fundamental structure of a chiral 1,3-dioxolane, derived from a chiral 1,2-diol and a carbonyl compound, possesses the necessary attributes to theoretically function as a chiral auxiliary.[4]
Theoretical Mechanism of Stereocontrol
The principle behind using a chiral 1,3-dioxolane as an auxiliary lies in its ability to create a sterically defined environment.[4] When a prochiral acyl group is attached to the C2 position, subsequent deprotonation would generate a chiral enolate. The stereocenter on the dioxolane ring, such as the methyl group at the C4 position, would then sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.[4] This facial bias is the cornerstone of diastereoselective bond formation.
Figure 1: Proposed stereochemical model for a chiral 1,3-dioxolane auxiliary.
While theoretically plausible, the lack of empirical data for "this compound" necessitates a comparison with auxiliaries that have a proven track record of high efficacy and predictability.
The Gold Standards: A Performance Benchmark of Established Chiral Auxiliaries
The true measure of a chiral auxiliary's utility lies in its performance across a range of stereoselective transformations. Here, we evaluate three of the most successful and widely adopted classes of chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most versatile and reliable chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[5][6] Derived from readily available amino acids, they provide exceptional levels of stereocontrol.
Mechanism of Stereocontrol: The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[7] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. In aldol reactions, the stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model, where the boron enolate reacts with an aldehyde via a chair-like six-membered transition state to furnish the syn-aldol adduct.[8]
Figure 2: Asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Oppolzer's Camphorsultam Auxiliaries
Derived from the naturally occurring chiral pool molecule camphor, Oppolzer's camphorsultams are highly effective chiral auxiliaries known for their exceptional steric shielding and thermal stability.[9] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high diastereoselectivities in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[10]
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acyl camphorsultams form chelated enolates that direct the approach of electrophiles. The bulky camphor skeleton effectively blocks one face of the enolate. The stereochemical outcome of aldol reactions can be tuned by the choice of Lewis acid; for example, diethylboron triflate can promote the formation of anti-aldol products.[11][12]
Figure 3: Stereocontrol with Oppolzer's camphorsultam auxiliary.
Enders' SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries are primarily used for the asymmetric α-alkylation of ketones and aldehydes.[13] This method provides a reliable route to enantiomerically enriched carbonyl compounds.
Mechanism of Stereocontrol: The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated with a strong base like LDA to form a rigid, internally chelated aza-enolate.[6][13] The chelation between the lithium cation and the methoxy group oxygen creates a conformationally locked system where one face of the aza-enolate is effectively blocked by the pyrrolidine ring, directing alkylation to the opposite face. The auxiliary can then be removed by ozonolysis or hydrolysis.[13][14]
Figure 4: General workflow for Enders' SAMP/RAMP hydrazone alkylation.
Comparative Analysis: A Data-Driven Evaluation
The efficacy of a chiral auxiliary is best assessed through quantitative data from standardized chemical transformations. The following tables provide a comparative overview of the performance of Evans', Oppolzer's, and Enders' auxiliaries in key asymmetric reactions.
Table 1: Performance in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference(s) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 d.r. | 85-95 | [7] |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Methyl iodide | >98% d.e. | ~90 | [15] |
| Enders' SAMP Hydrazone | Cyclohexanone hydrazone | Propyl iodide | >95% d.e. | 56-76 (overall) | [14][16] |
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 95 | [17][18] |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | up to 98:2 (anti) | High | [11][12] |
| Enders' SAMP Hydrazone | Not typically used for aldol reactions | - | - | - |
Table 3: Auxiliary Cleavage and Recovery
| Chiral Auxiliary | Cleavage Method | Product Yield (%) | Auxiliary Recovery (%) | Reference(s) |
| Evans' Oxazolidinone | LiOH / H₂O₂ | 89-98 | High | [4][5][19] |
| Oppolzer's Camphorsultam | LiAlH₄ | >85 | High | [3] |
| Enders' SAMP Hydrazone | Ozonolysis or Oxalic Acid | 90-99 (ketone) | 85 | [7][14] |
Experimental Protocols
To provide a practical context for the application of these auxiliaries, the following are generalized protocols for the key steps involved.
Protocol 1: Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature.
-
Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add LDA or NaHMDS (1.1 equiv) dropwise and stir for 30-60 minutes. Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C for several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomers can be separated by column chromatography.
Protocol 2: Cleavage of the Evans' Auxiliary to a Carboxylic Acid
-
Hydrolysis: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 1-4 hours.
-
Workup: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[3]
Conclusion: Selecting the Optimal Chiral Auxiliary
While the hypothetical use of "this compound" as a chiral auxiliary remains an unexplored area of research, the foundational principles of asymmetric synthesis provide a clear framework for evaluating established auxiliaries.
-
Evans' Oxazolidinones offer exceptional versatility and predictability, particularly for the synthesis of syn-aldol products and α-substituted carboxylic acid derivatives. Their widespread adoption is a testament to their reliability.
-
Oppolzer's Camphorsultams provide a rigid and thermally stable chiral environment, making them excellent choices for a broad range of reactions, including those requiring elevated temperatures. The ability to tune aldol selectivity is a significant advantage.
-
Enders' SAMP/RAMP Hydrazones are the premier choice for the asymmetric α-alkylation of ketones and aldehydes, a transformation that is challenging with other auxiliaries. The availability of both enantiomers of the auxiliary allows for access to either enantiomer of the product.
The choice of a chiral auxiliary is ultimately dictated by the specific synthetic target and the desired stereochemical outcome. A thorough understanding of the mechanistic nuances and a careful review of the extensive body of literature are crucial for making an informed decision. This guide serves as a foundational resource for navigating the selection process, grounded in the principles of scientific integrity and supported by empirical data.
References
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-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Anaya de Parrodi, C. et al. Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry, 12(1), 105-114 (2001).
- Lazny, R. & Nodzewska, A. Asymmetric Solid-Phase Alkylation of Ketones Immobilized via SAMP Hydrazone Analogue Linkers. Molecules, 14(9), 3481-3494 (2009).
- Gage, J. R. & Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyl-(4S)-4-(1-methylethyl)-2-oxazolidinone. Organic Syntheses, 68, 83 (1990).
- Evans, D. A., Bartroli, J., & Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129 (1981).
- Evans, D. A., Ennis, M. D., & Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739 (1982).
- Enders, D., Fey, P., & Kipphardt, H. (S)-(–)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP). Organic Syntheses, 65, 173 (1987).
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Wikipedia. Camphorsultam. [Link]
-
ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. [Link]
- Smith, A. B., III et al. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(19), 3131-3134 (2009).
- Smith, A. B., III et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1365-1372 (2019).
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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Chem-Station. Evans Aldol Reaction. [Link]
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ResearchGate. Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. [Link]
-
Macmillan Group. The Selective Aldol Reaction. [Link]
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Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]
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ResearchGate. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]
-
NIH. Direct Asymmetric Alkylation of Ketones: Still Unconquered. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
ResearchGate. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. [Link]
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ResearchGate. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
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A Researcher's Guide to the Conformational Landscape of 2-Isobutyl-4-methyl-1,3-dioxolane Isomers: A Computational Approach
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides a comprehensive framework for the computational conformational analysis of the cis and trans isomers of 2-isobutyl-4-methyl-1,3-dioxolane, a substituted five-membered heterocyclic ring system. While direct, in-depth computational studies on this specific molecule are not extensively published, this guide synthesizes established computational chemistry principles and methodologies from studies on analogous 1,3-dioxane and other cyclic systems to empower researchers to conduct their own rigorous analyses.[1][2][3][4]
The this compound molecule, possessing two stereocenters at the C2 and C4 positions, exists as cis and trans diastereomers.[5][6] The relative orientation of the isobutyl and methyl groups significantly influences the molecule's overall shape and, consequently, its interactions with biological targets. Computational chemistry offers a powerful toolkit to explore the potential energy surface of these isomers and identify their most stable conformations.[7]
The Foundational Principles of Conformational Analysis
The five-membered 1,3-dioxolane ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. The introduction of substituents at the C2 and C4 positions leads to a complex conformational landscape with multiple energy minima. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.
A Comparative Look at the Isomers: cis vs. trans
In the cis-isomer , both the isobutyl and methyl groups reside on the same face of the dioxolane ring. This arrangement can lead to significant steric hindrance, forcing the ring and the substituents into conformations that minimize these unfavorable interactions. Conversely, in the trans-isomer , the substituents are on opposite faces, which generally results in a less sterically crowded environment. A primary objective of a computational study is to quantify these energy differences and predict the dominant conformation for each isomer in a given environment.
The Computational Workflow: A Step-by-Step Protocol
A robust computational conformational analysis protocol is a multi-stage process, starting with a broad search for potential conformers and progressively refining the calculations to achieve high accuracy.
Experimental Protocol: Computational Conformational Analysis
-
Initial 3D Structure Generation:
-
Construct the 3D structures of both cis- and trans-2-isobutyl-4-methyl-1,3-dioxolane using a molecule builder in a computational chemistry software package.
-
Ensure the correct stereochemistry is defined for each isomer.
-
-
Conformational Search (Exploring the Potential Energy Surface):
-
Employ a conformational search algorithm to generate a diverse set of possible conformers. Common methods include:
-
Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but computationally expensive for flexible molecules.[8]
-
Stochastic/Monte Carlo Search: Randomly samples different conformations.[4]
-
Low-Mode Search: Follows low-frequency vibrational modes to explore new conformations.[4]
-
-
Perform this search using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MMFF94 or AMBER).
-
-
Geometry Optimization and Energy Minimization (Finding the Stable Points):
-
Take the unique conformers generated from the search and perform a full geometry optimization.
-
A common and effective approach is to use a semi-empirical method (e.g., PM7) or a computationally less demanding Density Functional Theory (DFT) functional with a minimal basis set (e.g., B3LYP/3-21G).
-
This step refines the initial structures to the nearest local energy minimum.
-
-
High-Level Re-optimization and Energy Calculation (Achieving Accuracy):
-
Select the low-energy conformers from the previous step (typically those within 5-10 kcal/mol of the global minimum).
-
Perform a final, more accurate geometry optimization and energy calculation using a higher level of theory. A widely accepted standard for such molecules is DFT with a larger basis set, such as B3LYP/6-31G(d,p) or a more modern functional like ωB97X-D.[1][9]
-
Inclusion of solvent effects, using a continuum solvation model like the Polarizable Continuum Model (PCM), is crucial if the behavior in solution is of interest.
-
-
Frequency Analysis and Thermochemical Calculations (Confirming Minima and Free Energy):
-
For the final, optimized structures, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
The frequency calculation also provides thermochemical data, such as the Gibbs free energy, which is essential for determining the relative populations of conformers at a given temperature.
-
Visualizing the Computational Workflow
Caption: A conceptual energy level diagram comparing the hypothetical conformers of the cis and trans isomers.
Conclusion
This guide provides a comprehensive roadmap for researchers to undertake a detailed computational conformational analysis of this compound isomers. By following the outlined workflow, leveraging established computational methods, and ideally, validating the results with experimental data, a deep understanding of the conformational landscape of these molecules can be achieved. This knowledge is invaluable for applications in drug design, materials science, and fundamental chemical research, where molecular shape and flexibility are key determinants of function.
References
-
A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Request PDF. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
(PDF) Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available from: [Link]
-
Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes. Journal of the American Chemical Society. Available from: [Link]
-
Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Available from: [Link]
-
cis-2-Isopropyl-4-methyl-1,3-dioxolane. NIST WebBook. Available from: [Link]
-
Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. ResearchGate. Available from: [Link]
-
2-isobutyl-2-methyl-1,3-dioxolane-4-methanol. Stenutz. Available from: [Link]
-
Conformer Generation. ETH Zurich. Available from: [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]
-
Computational Chemistry: Minimization Tutorial and Exercises. Available from: [Link]
-
The principles of conformational analysis. Nobel Prize. Available from: [Link]
-
Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed. Available from: [Link]
-
The use of 1H NMR spectra in the conformational assignment of alkyl-substituted 4-oxo-1,3-dioxans. Sci-Hub. Available from: [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available from: [Link]
-
(PDF) Conformational isomerization of 4-methyl-1,3-dioxane. ResearchGate. Available from: [Link]
-
Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. ScienceDirect. Available from: [Link]
-
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Available from: [Link]
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]
-
Structures Controlled by Entropy: The Flexibility of Strychnine as Example. PMC - NIH. Available from: [Link]
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Cross-reactivity studies of "2-Isobutyl-4-methyl-1,3-dioxolane" in complex reaction mixtures
An Application Scientist's Guide to Cross-Reactivity Studies of 2-Isobutyl-4-methyl-1,3-dioxolane in Complex Reaction Mixtures
Introduction: The Analytical Imperative of Specificity
In the realms of pharmaceutical development, flavor and fragrance creation, and quality control, the certainty with which an analytical method can measure a target compound, to the exclusion of all others, is paramount. This property, known as specificity, is a cornerstone of reliable data.[1] This guide focuses on a compound of significant interest in the flavor and fragrance industry: This compound .[2][3][4] While valued for its fruity, sweet, and ethereal aroma, its analysis within complex matrices—such as post-synthesis reaction mixtures or final product formulations—presents a considerable challenge.[5][6]
The primary analytical hurdle is cross-reactivity, where structurally similar compounds or matrix components interfere with the analyte's signal, leading to inaccurate quantification. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound, grounded in the principles of scientific integrity and regulatory expectations.[7][8] We will explore the causal relationships behind experimental design choices, compare analytical strategies, and provide actionable protocols for researchers, scientists, and drug development professionals.
Chapter 1: Understanding the Analyte and Its Chemical Neighborhood
This compound (CAS 18433-93-7) is a cyclic acetal synthesized from the reaction of isovaleraldehyde and propylene glycol.[4] Its chemical environment is inherently complex, creating a landscape of potential analytical interferences.
-
Structure and Isomerism : The molecule possesses two chiral centers, leading to the existence of cis and trans diastereomers. Furthermore, its simple molecular formula (C₈H₁₆O₂) allows for numerous structural isomers.[2] The ability to distinguish the target from these isomers is a critical test of an analytical method's specificity.
-
Synthesis-Related Impurities : The synthesis process itself is a primary source of potential cross-reactants. These include:
-
Matrix Components : In finished goods like perfumes or food products, the analyte exists within a complex blend of other volatile fragrance compounds, excipients, and natural extracts, all of which can produce overlapping signals in a chromatogram.[11][12][13]
Chapter 2: A Risk-Based Framework for Designing Specificity Studies
A robust cross-reactivity study does not test every conceivable compound. Instead, it employs a logical, risk-based approach to identify and evaluate the most probable interferents. This process is mandated by international guidelines on analytical procedure validation, which state that specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][7][8][14]
The selection of compounds for testing should be a deliberate and justified process.
Chapter 3: Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the single most important factor in achieving specificity. For volatile and semi-volatile organic compounds like this compound, Gas Chromatography (GC) is the undisputed method of choice.[12][13]
| Methodology | Principle | Strengths for Dioxolane Analysis | Limitations & Cross-Reactivity Risks |
| Standard GC-MS | Separates compounds by boiling point/polarity, followed by mass-based identification.[15] | Gold standard for volatile analysis; MS provides high confidence in peak identity.[11] | Co-elution of isomers with similar properties is a significant risk, leading to false positives or inaccurate quantification.[11] |
| GC-FID | Separates by boiling point/polarity; detection is based on flame ionization. | Robust, quantitative, and has a wide linear range. | Provides no structural information; cannot distinguish between co-eluting compounds. High risk of cross-reactivity. |
| Comprehensive 2D GC (GCxGC-MS) | Uses two orthogonal columns for enhanced separation before MS detection.[16] | Dramatically increases peak capacity and resolution, enabling the separation of closely related isomers in highly complex mixtures.[11][16] | More complex instrumentation and data analysis; higher cost. |
| Chiral GC-MS | Uses a chiral stationary phase to separate enantiomers and diastereomers. | Essential if the specific stereochemistry (cis vs. trans) of the analyte is critical for its function or regulatory definition. | Columns are specialized and may not be suitable for general screening. |
Chapter 4: Experimental Protocol for a Definitive Cross-Reactivity Study
This section details a self-validating protocol to assess the specificity of a GC-MS method for this compound. The objective is to demonstrate that the analyte's peak is free from interference from a pre-defined list of potential cross-reactants at their expected concentrations.
Step-by-Step Methodology
1. Materials and Reagents:
-
Analyte: this compound (≥97% purity).
-
Potential Cross-Reactants: Isovaleraldehyde, Propylene Glycol, 2-Ethyl-4-methyl-1,3-dioxolane, 2,2,4-Trimethyl-1,3-dioxolane.
-
Internal Standard (IS): Tridecane or other suitable non-interfering hydrocarbon.
-
Solvent: Ethyl acetate or Dichloromethane (GC grade).
-
Matrix: A placebo formulation or solvent mixture representative of the actual sample matrix.
2. Instrumentation (Typical GC-MS Conditions):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-624 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Injection: 1 µL, Split mode (e.g., 50:1).
-
Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS Mode: Scan mode (m/z 40-300) for peak identification and Selected Ion Monitoring (SIM) for quantification.
3. Sample Preparation:
-
Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dilute with solvent.
-
Interferent Stock (1000 µg/mL): Prepare individual stock solutions for each potential cross-reactant in the same manner.
-
Internal Standard Stock (500 µg/mL): Prepare a stock solution of the IS.
-
Sample A (Blank): Prepare the matrix with the IS added at its working concentration.
-
Sample B (Analyte Only): Spike the matrix with the analyte to achieve a final concentration of 100 µg/mL and add the IS.
-
Sample C (Spiked Sample): Spike the matrix with the analyte (100 µg/mL), the IS, and each potential cross-reactant at a high but relevant concentration (e.g., 200 µg/mL).
4. Analysis and Acceptance Criteria:
-
Inject all three samples onto the GC-MS system.
-
Confirm Peak Identity: Verify the retention time and mass spectrum of the analyte in Sample B against a reference standard.
-
Evaluate Blank: In Sample A, confirm no peak greater than the limit of quantification (LOQ) is present at the retention time of the analyte.
-
Assess Resolution: In Sample C, calculate the chromatographic resolution (Rs) between the analyte peak and the closest adjacent interferent peak. Acceptance Criterion: Rs ≥ 2.0.
-
Determine Recovery: Quantify the concentration of the analyte in Sample C and compare it to the result from Sample B. Calculate the recovery. Acceptance Criterion: Recovery should be between 95.0% and 105.0%.
Chapter 5: Data Interpretation and Reporting
Clear and concise data presentation is crucial for demonstrating method specificity. The following table provides a template with hypothetical data for reporting the results of the cross-reactivity study.
Table 1: Summary of Cross-Reactivity Study Results
| Compound | Retention Time (min) | Resolution (Rs) from Analyte | Observed Response in Blank at Analyte RT | % Recovery of Analyte in Spiked Sample | Specificity Outcome |
| Analyte: this compound | 10.52 | N/A | N/A | 100.1% | Pass |
| Isovaleraldehyde | 4.25 | 15.8 | No significant peak | 99.8% | Pass |
| Propylene Glycol | 5.10 | 12.1 | No significant peak | 100.3% | Pass |
| 2-Ethyl-4-methyl-1,3-dioxolane | 10.25 | 1.8 | No significant peak | 100.5% | Fail (Resolution) |
| 2,2,4-Trimethyl-1,3-dioxolane | 9.88 | 3.5 | No significant peak | 99.5% | Pass |
Interpretation of Results:
Based on the hypothetical data, the method successfully distinguishes the analyte from most potential interferents. However, the resolution between the analyte and its structural isomer, 2-Ethyl-4-methyl-1,3-dioxolane, is 1.8, which is below the acceptance criterion of 2.0. This indicates a potential risk of inaccurate integration and quantification if this specific isomer is present in samples. This would necessitate further method optimization, such as adjusting the temperature ramp or selecting a different GC column, to improve this critical separation.
Conclusion
The successful validation of an analytical method hinges on a rigorous and scientifically sound assessment of its specificity. For this compound, a compound prone to isomeric complexity and synthesis-related impurities, this is not a trivial exercise. By adopting a risk-based approach to selecting potential interferents, employing high-resolution GC-MS, and adhering to a structured experimental protocol, researchers can build a robust data package that ensures analytical accuracy. This guide provides the framework and field-proven insights necessary to navigate the challenges of cross-reactivity, ultimately leading to trustworthy and defensible scientific results.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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Snow, N. H. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. PubMed Central. Available at: [Link]
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-
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Romero, J., et al. (2007). Identification of 1,3-dioxanes and 1,3-dioxolanes as malodorous compounds at trace levels in river water, groundwater, and tap water. Environmental Science & Technology. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PubMed Central. Available at: [Link]
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Thieme. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]
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Zhang, F., et al. (2007). Non-acid catalytic acetalisation of aldehydes with diols in ionic liquids. Chinese Chemical Letters. Available at: [Link]
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Thieme. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]
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ResearchGate. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available at: [Link]
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ResearchGate. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available at: [Link]
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A Senior Application Scientist's Guide to Diol Protection: Benchmarking 2-Isobutyl-4-methyl-1,3-dioxolane
For the discerning researcher in synthetic chemistry and drug development, the selection of a diol protecting group is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of dioxolane-based protecting groups, with a specific focus on benchmarking the performance of 2-Isobutyl-4-methyl-1,3-dioxolane against established alternatives such as the isopropylidene (acetonide) and benzylidene acetals. While direct, peer-reviewed applications of this compound in complex synthesis are sparse due to its prevalent use in the flavor and fragrance industry, its structural characteristics as a cyclic acetal allow for a robust, principles-based evaluation of its potential performance.
This guide will delve into the mechanistic underpinnings of acetal stability and lability, providing both theoretical predictions and established experimental data for analogous systems. By understanding the interplay of steric and electronic effects, we can project the utility of this and other dioxolanes in various synthetic transformations, empowering chemists to make more informed decisions in their experimental design.
The Landscape of Dioxolane Protecting Groups: A Comparative Overview
Cyclic acetals, particularly 1,3-dioxolanes, are mainstays in the protection of 1,2-diols. Their popularity stems from their ease of formation, general stability under basic, nucleophilic, and reductive conditions, and reliable cleavage under acidic conditions.[1][2] The choice of the parent carbonyl compound used to form the dioxolane has a profound impact on the stability and reactivity of the resulting protecting group.
| Protecting Group | Parent Carbonyl | Key Characteristics | Relative Stability to Acid |
| Isopropylidene (Acetonide) | Acetone | Widely used, mild formation and cleavage conditions.[3] | Moderate |
| Benzylidene Acetal | Benzaldehyde | Increased stability to acid compared to acetonides; allows for regioselective reductive cleavage.[3] | High |
| This compound | Isovaleraldehyde | Predicted: Increased acid lability due to steric hindrance at the C2 position. | Predicted: Low to Moderate |
The stability of an acetal to acidic hydrolysis is intricately linked to the stability of the intermediate oxocarbenium ion formed during cleavage.[4] Electron-donating groups and increased substitution at the C2 carbon of the dioxolane ring stabilize this intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the oxocarbenium ion, leading to a more acid-stable protecting group. The phenyl group of the benzylidene acetal, for instance, provides significant resonance stabilization, rendering it more robust than a simple alkyl-substituted acetal.[5]
Based on these principles, the isobutyl group at the C2 position of this compound is expected to render this protecting group more susceptible to acid-catalyzed cleavage compared to the less sterically hindered and less electron-donating methyl groups of an acetonide. This predicted lability could be advantageous for substrates that require very mild deprotection conditions.
Experimental Protocols and Mechanistic Insights
The following protocols provide standardized procedures for the protection of diols using common dioxolane-forming reagents. These can be adapted for the use of isovaleraldehyde or its dimethyl acetal to form this compound.
Protocol 1: Acetonide Protection of a Diol using 2,2-Dimethoxypropane
This method is highly efficient as the byproducts, methanol and acetone, are volatile and can be easily removed, driving the reaction to completion.[6]
Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane (can be used as solvent or in excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 equiv)[7]
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol in an anhydrous solvent and add 2,2-dimethoxypropane (2.0 equiv).
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Benzylidene Acetal Protection using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂
Copper(II) trifluoromethanesulfonate is a highly efficient Lewis acid catalyst for this transformation, often leading to faster reaction times compared to Brønsted acids.[8][9]
Materials:
-
Diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Triethylamine (0.2 mmol)
Procedure:
-
To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal.
-
Add Cu(OTf)₂ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically within 1 hour), quench the reaction by adding triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a Dioxolane
This general protocol can be used for the cleavage of most dioxolane-based protecting groups, with the reaction time and acid concentration adjusted based on the stability of the specific acetal.
Materials:
-
Protected diol (1.0 equiv)
-
Aqueous acid (e.g., 1M HCl, or a solution of acetic acid in water)
-
Solvent (e.g., Tetrahydrofuran, Methanol)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the protected diol in a suitable solvent.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the deprotected diol with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diol if necessary.
Visualizing the Workflow and Mechanisms
Caption: General workflow for the acid-catalyzed protection of a diol.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Performance Benchmarking and Recommendations
| Feature | Isopropylidene (Acetonide) | Benzylidene Acetal | This compound (Predicted) | Rationale/Reference |
| Relative Stability to Acidic Hydrolysis | Moderate | High | Low to Moderate | The stability of the intermediate oxocarbenium ion determines the rate of hydrolysis. The phenyl group provides resonance stabilization, while the isobutyl group is predicted to offer less stabilization than a phenyl group but more steric hindrance, potentially accelerating hydrolysis.[5] |
| Formation Conditions | Mild acid catalysis (e.g., p-TsOH, CSA, Iodine), room temperature.[2] | Mild to moderate acid catalysis (e.g., p-TsOH, Cu(OTf)₂), room temperature.[8] | Expected to be similar to other acetals (mild acid catalysis). | The fundamental mechanism of acetal formation is conserved across different aldehydes and ketones. |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, H₂SO₄, AcOH).[2] | Requires stronger acidic conditions or longer reaction times compared to acetonides. Can also be cleaved by hydrogenolysis.[3] | Expected to require milder acidic conditions than acetonides. | Based on the predicted lower stability of the acetal. |
| Orthogonality | Cleaved under acidic conditions. Stable to bases, nucleophiles, and many redox reagents.[3] | Cleaved under acidic conditions and hydrogenolysis. Stable to bases and nucleophiles.[3] | Expected to be cleaved under acidic conditions. Stability to other reagents should be similar to other acetals. | The core acetal linkage dictates the general stability profile. |
Recommendations for Researchers:
-
For standard diol protection: The isopropylidene (acetonide) remains the protecting group of choice due to the extensive body of literature, predictable reactivity, and generally mild deprotection conditions.[2]
-
For syntheses requiring enhanced stability to acid: The benzylidene acetal is a superior choice. Its added stability and the option for regioselective reductive cleavage offer significant synthetic advantages.[3]
-
For substrates requiring exceptionally mild deprotection: This compound presents a promising, albeit largely unexplored, option. Researchers should anticipate a higher lability to acid, which could be beneficial for sensitive substrates where even standard acetonide cleavage conditions are too harsh. Experimental optimization of both protection and deprotection steps would be necessary.
Conclusion
While this compound is not a conventional protecting group in mainstream synthetic chemistry, a thorough analysis of the principles governing acetal chemistry allows for a strong prediction of its performance. Its potential as an acid-labile protecting group for diols warrants further investigation, particularly in the context of synthesizing complex molecules with acid-sensitive functionalities. This guide serves as a foundational resource for researchers looking to expand their toolkit of protecting groups and make informed, mechanism-based decisions in their synthetic endeavors.
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Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
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Glycoscience Protocols (GlycoPODv2). (2021). Benzylidene protection of diol. NCBI Bookshelf. Available at: [Link]
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Scribd. Acetal Formation and Cleavage Mechanisms. Available at: [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Available at: [Link]
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University of Liverpool. Protecting Groups. Available at: [Link]
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Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Available at: [Link]
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Semantic Scholar. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Available at: [Link]
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PubMed. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Available at: [Link]
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Fiveable. p-Toluenesulfonic Acid Definition. Available at: [Link]
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KPU Pressbooks. (2020). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]
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Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
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Organic Chemistry Portal. Acetonides. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Isobutyl-4-methyl-1,3-dioxolane
For researchers and drug development professionals, meticulous chemical handling is paramount, extending from initial experimentation to the final disposal of waste. 2-Isobutyl-4-methyl-1,3-dioxolane, a common flavoring agent and synthetic intermediate, requires a disposal protocol that respects its chemical nature to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in established safety principles.
Hazard Characterization: Understanding the "Why"
Proper disposal begins with a thorough understanding of the chemical's properties and associated risks. This compound is not merely a benign liquid; its structure dictates specific handling and disposal requirements.
Key Chemical Properties
| Property | Value | Significance for Disposal |
| CAS Number | 18433-93-7[1][2] | Unique identifier for accurate tracking and regulatory reporting. |
| Molecular Formula | C₈H₁₆O₂[1][3] | |
| Physical State | Clear, colorless liquid[1][4][5] | |
| Flash Point | 41 °C (105.8 °F)[2][3] | Flammable. The low flash point means it can form an ignitable mixture with air at relatively low temperatures. This is a primary disposal concern.[6][7] |
| Boiling Point | 150-153 °C[2][4] | |
| Density | 0.895 g/mL at 25 °C[2][4] | |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | Prohibits disposal via sanitary sewer systems.[6][8] |
| GHS Classification | Flammable Liquid, Category 3[3][5] | Mandates specific handling procedures to prevent ignition.[5] |
| UN Number | UN 1993[2] | Designation for "Flammable liquids, n.o.s.", used for transport of hazardous waste. |
Causality Behind Disposal Choices:
The most critical property governing the disposal of this compound is its classification as a flammable liquid .[3][5] Any liquid with a flash point below 60 °C (140 °F) is generally classified as ignitable hazardous waste by regulatory bodies like the EPA.[7][8] This mandates that it cannot be poured down the drain or allowed to evaporate in a fume hood.[6][9]
Furthermore, as a dioxolane, it belongs to the class of ethers. Ethers are known to form potentially explosive peroxides upon exposure to air and light over time.[9][10] This necessitates dating containers upon receipt and opening and ensuring prompt disposal of aged materials.
Core Disposal Principles: A Self-Validating System
Adherence to the following principles ensures a disposal process that is safe, compliant, and internally consistent.
-
Waste Determination: The moment a substance is no longer needed, a "waste determination" must be made.[11] Based on its flammability, this compound is classified as hazardous waste.[8][11]
-
Segregation is Key: Never mix this waste with incompatible chemicals. It should be collected in a dedicated waste container for flammable organic liquids.
-
"Cradle-to-Grave" Responsibility: The generator of the waste is responsible for it from creation to final disposal.[11] This underscores the importance of proper labeling and documentation.
-
No Drain Disposal: Its insolubility in water and flammable nature strictly prohibit disposal into the sanitary sewer system.[6][8]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for handling this compound waste from the point of generation to its final collection.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-sealing cap.[11]
-
The container must be clean and appropriately sized for the expected volume of waste. Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]
Step 2: Proper Labeling
-
Immediately affix a hazardous waste tag to the container, as soon as the first drop of waste is added.[8][10]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard(s): "Flammable Liquid"
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Accumulation
-
Always add waste to the container inside a certified chemical fume hood to minimize inhalation exposure and contain flammable vapors.
-
Keep the waste container tightly closed at all times, except when actively adding waste.[8][9][11]
-
Store the container in a designated satellite accumulation area, such as a secondary containment bin within a flammable safety cabinet.
-
Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[5][13]
Step 4: Arranging for Disposal
-
Once the container is full (not exceeding 90%), or if the chemical is expired, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 5: Handling Empty Containers
-
An "empty" container that held this chemical is not truly empty; it contains flammable residue and vapors.[6]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [9] Subsequent rinses can often be disposed of similarly, per institutional policy.
-
After proper rinsing, deface the original label and dispose of the container according to your EHS guidelines.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe collection and disposal of this compound waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent pads or other inert material.
-
Use non-sparking tools to collect the absorbed material.[14][15]
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS emergency line.[10]
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
By adhering to this detailed protocol, laboratory professionals can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, protecting both personnel and the environment.
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This compound | C8H16O2 | CID 86733 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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-
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How to Safely Dispose of Flammable Liquids - Vision Environmental. (2022, January 11). Retrieved January 14, 2026, from [Link]
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-
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isobutyl-4-methyl-1,3-dioxolane
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Isobutyl-4-methyl-1,3-dioxolane. As drug development professionals, our commitment to safety is paramount. This guide moves beyond mere checklists to instill a deep, causal understanding of why specific protective measures are necessary, ensuring a self-validating system of safety in your laboratory.
Section 1: Hazard Assessment of this compound
Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. This compound is a flammable liquid whose vapors can form an explosive mixture with air.[1] The primary risks involve flammability and potential contact with skin and eyes. While specific toxicity data is limited, the precautionary principle and data from structurally similar dioxolanes demand rigorous protective measures.[1][2]
| Hazard Classification | GHS Code | Description | Source |
| Physical Hazard | H226 | Flammable liquid and vapor | [3][4] |
| Health Hazard (Analog) | H315 | Causes skin irritation | [2] |
| Health Hazard (Analog) | H319 | Causes serious eye irritation | [1][2] |
Note: Health hazard classifications are based on safety data for structurally similar dioxolanes, such as 4-Methyl-1,3-dioxolane and 1,3-Dioxolane, and should be applied as a precautionary measure.
The flash point of 41 °C (105.8 °F) indicates that this substance can be ignited under typical laboratory ambient temperatures.[4] Therefore, all handling procedures must be conducted away from ignition sources, and equipment must be properly grounded and bonded to prevent static discharge.[5][6][7]
Section 2: The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to contextualize its role. PPE is the last line of defense in the hierarchy of laboratory safety controls. Its effectiveness is entirely dependent on proper selection, fit, and consistent use.
Caption: The Hierarchy of Laboratory Safety Controls.
This guide assumes that, per best practices, engineering controls (e.g., certified chemical fume hoods) and administrative controls (e.g., Standard Operating Procedures) are already in place.[2][6]
Section 3: Core PPE Requirements for Handling this compound
The following PPE is mandatory for all procedures involving this chemical. The selection process is dictated by the task's potential for splashes, vapor generation, and accidental contact.
Eye and Face Protection: The Non-Negotiable Barrier
Mandatory: ANSI Z87.1-rated chemical splash goggles. Recommended for High-Splash Potential: Chemical splash goggles used in conjunction with a full-face shield.[2][4]
Causality: this compound and related compounds are considered serious eye irritants.[1][2] Standard safety glasses with side shields do not provide an adequate seal against chemical splashes or vapors. Chemical splash goggles are essential to form a protective seal around the eyes, preventing entry of liquids from any angle. A face shield provides a secondary layer of protection for the entire face during tasks with a higher risk of splashing, such as large-volume transfers or reactions under pressure.[8]
Hand Protection: Selecting the Right Glove Material
Mandatory: Chemical-resistant gloves.
| Glove Selection Factor | Scientific Rationale & Field Insight |
| Permeation | The process by which a chemical diffuses through a glove material at a molecular level, even without visible holes. Look for materials with long breakthrough times against solvents like ethers. |
| Degradation | The physical change in the glove material upon chemical contact (e.g., swelling, cracking, stiffening). A glove may not permeate but can degrade, compromising its integrity. |
| Material | Nitrile gloves are a common starting point for general chemical resistance but may offer limited protection. Butyl rubber or Viton® are often superior for handling organic solvents and ethers. Always consult the glove manufacturer's chemical resistance guide. |
| Thickness | Thicker gloves generally offer longer breakthrough times but can reduce dexterity. For fine-scale work, a double-gloving technique with thinner nitrile gloves can provide a balance of protection and dexterity, with the outer glove being changed immediately upon contact. |
Protocol: Always inspect gloves for tears or pinholes before use.[9] Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as contaminated waste.[9]
Body Protection: Shielding Against Spills and Splashes
Mandatory: Flame-resistant (FR) lab coat. Recommended: Chemical-resistant apron worn over the lab coat for large-volume transfers.
Causality: Given the chemical's flammability (Flash Point: 41 °C), standard cotton or polyester lab coats are insufficient as they can ignite and continue to burn.[4] A flame-resistant lab coat will self-extinguish, providing critical escape time in the event of a flash fire.[1] For procedures involving significant quantities, a chemical-resistant apron provides an additional impermeable barrier to protect against spills that could saturate the lab coat.
Respiratory Protection: Use Based on Ventilation and Scale
Generally Not Required: For small-scale work (<100 mL) conducted entirely within a certified chemical fume hood with proper airflow. Mandatory: For any work outside of a fume hood, during spill cleanup, or when handling large quantities where vapor concentrations may exceed exposure limits. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (e.g., Type ABEK filter) is required in these situations.[2][4]
Causality: Engineering controls like fume hoods are designed to keep vapor concentrations below permissible exposure limits.[6] However, in situations where these controls are absent, compromised, or potentially overwhelmed (like a large spill), respiratory protection is essential to prevent inhalation of vapors.
Section 4: Procedural Workflow for PPE Selection
The appropriate level of PPE is dictated by the specific task. This workflow provides a logical decision-making process for ensuring adequate protection.
Caption: PPE Selection Workflow for this compound.
Section 5: Disposal and Emergency Plans
Contaminated PPE Disposal
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves/Aprons: After use, place directly into a designated, sealed hazardous waste container. Do not discard in common trash receptacles.
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste, according to your institution's EHS guidelines.
Spill and Exposure Protocols
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.[10]
-
If safe to do so, and while wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like sand, dry lime, or vermiculite.[2][6][10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][11]
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]
By integrating this expert-level understanding of the hazards and the rationale behind each piece of protective equipment, you build a robust and trustworthy safety culture that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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C.P.A. Chem. (2020, May 20). Safety data sheet: 2-Methyl-1,3-dioxolane. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dioxolane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl-2-methyl-1,3-dioxolane, 99%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2-Pentamethylene-1,3-Dioxolane, 99%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
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American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
Sources
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- 3. This compound | C8H16O2 | CID 86733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-异丁基-4-甲基-1,3-二氧环戊烷 mixture of isomers, ≥97% | Sigma-Aldrich [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
